molecular formula C55H109N31O12 B612522 TAT 48-57

TAT 48-57

Cat. No.: B612522
M. Wt: 1396.7 g/mol
InChI Key: AJFGTSYBZVRLJD-UHFFFAOYSA-N
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Description

TAT (48-57) is a cell-permeable peptide, derived from HIV-1 transactivator of transcription (Tat) protein residue 48-57.

Properties

IUPAC Name

2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H109N31O12/c56-21-3-1-11-31(79-41(89)30(78-40(88)29-58)13-5-23-72-50(60)61)42(90)80-32(12-2-4-22-57)43(91)81-33(14-6-24-73-51(62)63)44(92)82-35(16-8-26-75-53(66)67)46(94)85-37(19-20-39(59)87)48(96)84-34(15-7-25-74-52(64)65)45(93)83-36(17-9-27-76-54(68)69)47(95)86-38(49(97)98)18-10-28-77-55(70)71/h30-38H,1-29,56-58H2,(H2,59,87)(H,78,88)(H,79,89)(H,80,90)(H,81,91)(H,82,92)(H,83,93)(H,84,96)(H,85,94)(H,86,95)(H,97,98)(H4,60,61,72)(H4,62,63,73)(H4,64,65,74)(H4,66,67,75)(H4,68,69,76)(H4,70,71,77)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFGTSYBZVRLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H109N31O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TAT 48-57 peptide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the TAT 48-57 Peptide: Mechanism of Action

Abstract

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (Tat) protein contains a highly cationic region, spanning amino acids 48-57, that has garnered significant attention for its remarkable ability to traverse cellular membranes. This peptide, commonly referred to as the Tat Protein Transduction Domain (PTD), has been extensively developed as a vector for the intracellular delivery of a wide array of cargo molecules, from small molecule drugs to large proteins and nanoparticles. Despite its widespread use, the precise mechanism by which this compound achieves cellular entry remains a subject of intense scientific investigation and debate. This technical guide synthesizes current research to provide an in-depth analysis of the peptide's mechanism of action, detailing its initial interactions at the cell surface, the primary pathways of internalization, and the experimental methodologies used to elucidate these processes.

Introduction: The this compound Protein Transduction Domain

The full-length HIV-1 Tat protein is essential for viral replication, acting as a potent trans-activator of viral gene expression.[1][2] A key feature of this protein is its ability to be secreted from infected cells and subsequently enter uninfected bystander cells, a property conferred by a specific protein transduction domain.[2] Mutational analysis has identified the minimal sequence required for this translocation as the 10-amino acid peptide GRKKRRQRRR, corresponding to residues 48-57 of the Tat protein.[3] Some studies also refer to the 11-amino acid sequence YGRKKRRQRRR (residues 47-57).[4]

This peptide, hereafter referred to as this compound, is characterized by its high density of basic residues (six arginines and two lysines), which imparts a strong positive charge at physiological pH.[5][6] This fundamental property is the driving force behind its ability to act as a cell-penetrating peptide (CPP), facilitating the delivery of covalently or non-covalently linked cargo across the plasma membrane of various cell types with low toxicity.[7][8][9] The scientific consensus is that a single, universal mechanism does not exist; rather, the peptide likely employs multiple, parallel pathways, the dominance of which is dictated by factors such as cargo size, peptide concentration, and cell type.[10][11]

The Primary Docking: Interaction with the Cell Surface

The journey of the this compound peptide into the cell begins with a critical, high-affinity binding event at the plasma membrane. This initial interaction is overwhelmingly mediated by electrostatic forces between the cationic peptide and anionic components of the cell surface.

Heparan Sulfate Proteoglycans (HSPGs): The Primary Receptor

The most well-documented and critical interaction is with heparan sulfate proteoglycans (HSPGs), which are ubiquitously expressed on the surface of most mammalian cells.[4][12]

  • Mechanism of Interaction : The negatively charged sulfate and carboxyl groups on the heparan sulfate glycosaminoglycan (GAG) chains of HSPGs serve as high-affinity binding sites for the positively charged arginine and lysine residues of the TAT peptide.[4][13][14][15] This interaction is considered the primary step for concentrating the peptide at the cell surface, a prerequisite for internalization.

  • Experimental Validation : The essential role of HSPGs has been demonstrated conclusively. Enzymatic removal of heparan sulfate chains from the cell surface using heparitinase almost completely abolishes TAT peptide binding and subsequent biological activity.[16] Similarly, competitive inhibition with free heparin (a highly sulfated GAG) significantly reduces the uptake of TAT-modified liposomes.[17] Studies have implicated specific HSPGs, such as perlecan and syndecans, in mediating Tat uptake.[15][16]

Direct Engagement with Membrane Phospholipids

While HSPGs are the primary anchor, evidence also supports the direct interaction of this compound with negatively charged phospholipids within the plasma membrane, such as phosphatidylserine (PS).[5][18][19] This suggests that even in the absence of HSPGs, the peptide can engage with the cell membrane, providing an alternative or complementary binding mechanism.[10]

TAT This compound Peptide (Cationic) HSPG Heparan Sulfate Proteoglycans (HSPGs) (Anionic) TAT->HSPG Primary Electrostatic Interaction Membrane Plasma Membrane Phospholipid Anionic Phospholipids (e.g., PS) TAT->Phospholipid Secondary Electrostatic Interaction Internalization Cellular Internalization HSPG->Internalization Initiates Uptake Phospholipid->Internalization Contributes to Uptake

Figure 1: Initial binding interactions of this compound at the cell surface.

The Great Debate: Mechanisms of Cellular Internalization

Following surface binding, the this compound peptide and its associated cargo must cross the plasma membrane. This translocation is the most contentious aspect of its mechanism, with substantial evidence supporting both energy-dependent endocytic pathways and energy-independent direct penetration.

Model 1: Energy-Dependent Endocytosis

A significant body of evidence suggests that this compound is internalized via endocytic pathways, which are active, energy-dependent processes.

  • Macropinocytosis : This is widely considered a major route for TAT peptide uptake.[10][20][21] Macropinocytosis is a form of fluid-phase endocytosis that involves the formation of large, irregular vesicles called macropinosomes. It is often initiated by the binding of ligands that trigger cytoskeleton rearrangement and membrane ruffling. The process is characteristically sensitive to inhibitors of Na+/H+ exchange and actin polymerization.

  • Lipid Raft/Caveolae-Mediated Endocytosis : Several studies have implicated cholesterol-rich membrane microdomains known as lipid rafts and the flask-shaped invaginations called caveolae in the uptake process.[3][18][22] This pathway involves the internalization of cargo into vesicles called caveosomes.

  • The Endosomal Escape Imperative : A critical challenge for any endocytic pathway is the subsequent escape of the peptide and its cargo from the endo-lysosomal system.[22] Failure to escape results in degradation by lysosomal enzymes. The precise mechanism of how this compound breaches the endosomal membrane to reach the cytosol and nucleus is not fully understood but is a prerequisite for the delivery of functional cargo.

Model 2: Energy-Independent Direct Translocation

The alternative model proposes that this compound can directly penetrate the plasma membrane in a receptor-independent and energy-independent manner.

  • Pore Formation and Membrane Destabilization : This model posits that upon reaching a certain concentration at the membrane, TAT peptides can interact with lipids to induce transient, non-lytic pores.[5] These pores are large enough to allow the passage of the peptide and even small tracer molecules.[5] Studies using giant unilamellar vesicles (GUVs) have shown that TAT peptides can induce the efflux of small fluorescent dyes from the vesicles without causing complete membrane collapse.[5][6]

  • Membrane Curvature Induction : More recent biophysical studies suggest the peptide interacts with lipid head groups to generate topologically active "saddle-splay" or negative Gaussian membrane curvature.[10] This localized membrane restructuring facilitates the formation of transient pores or translocation-competent states.

  • A Note of Caution : It is important to note that some early reports demonstrating uptake at 4°C (a condition that inhibits most energy-dependent processes) have been challenged, with suggestions that chemical fixation procedures used in microscopy could introduce artifacts, allowing surface-bound peptide to enter the cell.[13]

cluster_endocytosis Pathway 1: Endocytosis (Energy-Dependent) cluster_direct Pathway 2: Direct Translocation (Energy-Independent) start This compound at Cell Surface macro Macropinocytosis start->macro pore Pore Formation / Membrane Destabilization start->pore endosome Trafficking in Endosome macro->endosome caveolae Caveolae-Mediated caveolae->endosome escape Endosomal Escape endosome->escape cytosol Cytosolic Delivery of TAT + Cargo escape->cytosol pore->cytosol

Figure 2: The dual mechanisms of this compound cellular internalization.

Summary of Proposed Mechanisms

The choice of internalization pathway is not mutually exclusive and is influenced by several variables.

Mechanism Key Molecular Players Energy Dependence Supporting Evidence Key Influencing Factors
Macropinocytosis Actin cytoskeleton, Na+/H+ exchangersATP-DependentInhibition by amiloride, cytochalasin D; visualization of large vesicles.Large cargo, specific cell types (e.g., macrophages).
Caveolae-Mediated Caveolin-1, Cholesterol, Lipid RaftsATP-DependentInhibition by filipin, nystatin; colocalization with caveolin-1.Delivery to non-lysosomal pathways.
Direct Translocation Anionic phospholipids (PS)ATP-IndependentUptake in GUVs, pore formation assays, induction of membrane curvature.High peptide concentration, unconjugated peptide, low temperature (disputed).

Key Experimental Protocols

Investigating the mechanism of this compound requires a combination of quantitative and qualitative techniques. The following are foundational protocols in the field.

Protocol: Quantitative Cellular Uptake by Flow Cytometry

This protocol quantifies the total amount of peptide internalized by a cell population.

Objective: To measure the mean fluorescence intensity of cells following incubation with a fluorescently labeled this compound peptide (e.g., FITC-TAT).

Methodology:

  • Cell Culture: Seed cells (e.g., HeLa or Jurkat) in a 12-well plate at a density of 2 x 10⁵ cells/well and culture overnight.

  • Incubation: Replace the medium with serum-free medium containing the desired concentration of FITC-TAT 48-57 (e.g., 1-10 µM). Incubate for a specified time (e.g., 1-2 hours) at 37°C. Include a control group at 4°C to assess energy dependence.

  • Washing: Aspirate the peptide solution. Wash cells twice with cold phosphate-buffered saline (PBS).

  • Removal of Surface-Bound Peptide: Add 0.25% Trypsin-EDTA and incubate for 5 minutes at 37°C. This step is critical to digest and remove peptides that are only bound to the cell surface and not truly internalized.

  • Cell Collection: Neutralize trypsin with complete medium, transfer cells to FACS tubes, and centrifuge at 300 x g for 5 minutes.

  • Analysis: Resuspend the cell pellet in FACS buffer (PBS with 1% BSA). Analyze 10,000 cells per sample using a flow cytometer, measuring fluorescence in the appropriate channel (e.g., FL-1 for FITC).

s1 1. Seed Cells in Plate s2 2. Incubate with Fluorescent this compound s1->s2 s3 3. Wash with Cold PBS (Removes unbound peptide) s2->s3 s4 4. Trypsinize Cells (Removes surface-bound peptide) s3->s4 s5 5. Collect & Resuspend Cells in FACS Buffer s4->s5 s6 6. Analyze by Flow Cytometry s5->s6

Figure 3: Workflow for the quantitative cellular uptake assay.

Protocol: Visualization of Uptake by Confocal Microscopy

This protocol provides qualitative data on the subcellular localization of the peptide.

Objective: To visualize the distribution of internalized fluorescent this compound within the cell, including the cytoplasm and nucleus.

Methodology:

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Incubation: Treat cells with fluorescently labeled this compound (e.g., 5 µM) in serum-free medium for 1-2 hours at 37°C.

  • Washing: Wash the coverslips three times with PBS to remove extracellular peptide.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If antibody staining for internal markers is needed, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Nuclear Staining: Stain the nuclei by incubating with a DAPI or Hoechst solution (e.g., 1 µg/mL) for 5 minutes.

  • Mounting: Wash the coverslips again and mount them onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the samples using a confocal laser scanning microscope. Capture images in separate channels for the peptide (e.g., green for FITC) and the nucleus (blue for DAPI) and merge to show colocalization.

Conclusion and Future Directions

The this compound peptide remains a cornerstone of drug delivery research due to its potent cell-penetrating capabilities. Its mechanism of action is not a single pathway but a complex and adaptable process. The initial, indispensable step is the electrostatic binding to cell surface HSPGs. Following this, the peptide can trigger multiple internalization routes, primarily energy-dependent macropinocytosis and an energy-independent mode of direct translocation through membrane perturbation.

The prevailing pathway is highly dependent on the experimental context, including the nature of the cargo, the concentration of the peptide, and the specific cell line being studied. For drug development professionals, this context-dependency is a critical consideration. Large therapeutic proteins or nanoparticle conjugates are more likely to rely on endocytic pathways, making the challenge of endosomal escape paramount. Conversely, smaller cargoes or unconjugated peptides may leverage direct translocation.

Future research must focus on dissecting the precise biophysical interactions that govern membrane destabilization and, crucially, on elucidating the molecular machinery that facilitates endosomal escape. A deeper understanding of these processes will enable the rational design of next-generation TAT-based delivery systems with enhanced efficiency and greater therapeutic specificity.

References

  • Tyagi, M., Rusnati, M., Presta, M., & Giacca, M. (2001). The perlecan heparan sulfate proteoglycan mediates cellular uptake of HIV-1 Tat through a pathway responsible for biological activity. Virology, 2004 Dec 20;330(2):481-6.[Link]

  • Herce, H. D., Garcia, A. E., & Cardoso, M. C. (2014). Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes. Biophysical Journal, 106(2), 25a.[Link]

  • Vendeville, A., Rayne, F., Bonhoure, A., Bettache, N., Montcourrier, P., & Beaumelle, B. (2004). Intracellular Traffic and Fate of Protein Transduction Domains HIV-1 TAT Peptide and Octaarginine. Implications for Their Utilization as Drug Delivery Vectors. Bioconjugate Chemistry, 15(5), 1031-1039.[Link]

  • Gupta, B., Levchenko, T. S., & Torchilin, V. P. (2005). HIV TAT Protein Transduction Domain Mediated Cell Binding and Intracellular Delivery of Nanoparticles. Journal of Controlled Release, 107(1), 51-59.[Link]

  • Wikipedia. (2023). Tat (HIV). Wikipedia.[Link]

  • Ziegler, A., Blatter, X. L., Seelig, A., & Seelig, J. (2003). Cell-Penetrating HIV1 TAT Peptides Float on Model Lipid Bilayers. Biochemistry, 42(30), 9185-9194.[Link]

  • Liu, J., Zhang, J., & Wang, J. (2014). Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. Molecular Pharmaceutics, 11(7), 2446-2455.[Link]

  • Sarrazin, S., Lamanna, W. C., & Esko, J. D. (2011). Heparan Sulfate Proteoglycans. Cold Spring Harbor Perspectives in Biology, 3(7), a004952.[Link]

  • Albini, A., et al. (2015). HIV-1 Tat and Heparan Sulfate Proteoglycans Orchestrate the Setup of in Cis and in Trans Cell-Surface Interactions Functional to Lymphocyte Trans-Endothelial Migration. International Journal of Molecular Sciences, 16(12), 29936-29953.[Link]

  • Ziegler, A., & Seelig, J. (2004). Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters. Biophysical Journal, 86(1 Pt 1), 254-263.[Link]

  • Mishra, A., et al. (2011). Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions. Proceedings of the National Academy of Sciences, 108(41), 16883-16888.[Link]

  • Fretz, M. M., Koning, G. A., Mastrobattista, E., Jiskoot, W., & Storm, G. (2004). Enhanced heparan sulfate proteoglycan-mediated uptake of cell-penetrating peptide-modified liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1665(1-2), 48-56.[Link]

  • Potocky, T. B., Menon, A. K., & Gellman, S. H. (2012). Cellular Translocation of a γ-AApeptide Mimetic of Tat Peptide. Molecular Pharmaceutics, 9(4), 931-939.[Link]

  • Canaud, G., et al. (2004). The Basic Domain of HIV-Tat Transactivating Protein Is Essential for Its Targeting to Lipid Rafts and Regulating Fibroblast Growth Factor-2 Signaling in Podocytes Isolated from Children with HIV-1–Associated Nephropathy. The American Journal of Pathology, 164(2), 559-572.[Link]

  • Kim, D., et al. (2015). Protein transduction domain of translationally controlled tumor protein: characterization and application in drug delivery. Expert Opinion on Drug Delivery, 12(7), 1069-1080.[Link]

  • Egleton, R. D., et al. (2023). TAT peptide at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocytosis. PLOS ONE, 18(10), e0292556.[Link]

  • Shelton, D. S., et al. (2014). Label-free probe of HIV-1 TAT peptide binding to mimetic membranes. Proceedings of the National Academy of Sciences, 111(35), 12728-12733.[Link]

  • Mediouni, S., et al. (2012). Tat is a multifunctional viral protein that modulates cellular gene expression and functions. Oncotarget, 3(6), 554-567.[Link]

  • SB-PEPTIDE. (n.d.). TAT (47-57) peptide. SB-PEPTIDE.[Link]

  • Encyclopedia.pub. (2022). Strategies for Improving Cell-Penetrating Peptides Stability and Delivery. Encyclopedia.pub.[Link]

  • Brooks, H., Lebleu, B., & Vives, E. (2005). Tat peptide-mediated cellular delivery: back to basics. Advanced Drug Delivery Reviews, 57(4), 559-577.[Link]

  • Li, G. H., Li, W., Mumper, R. J., & Nath, A. (2010). Molecular mechanisms in the dramatic enhancement of HIV-1 Tat transduction by cationic liposomes. The FASEB Journal, 24(10), 3904-3916.[Link]

  • JPT Peptide Technologies. (n.d.). D-TAT (47-57) - HIV transactivator. JPT.[Link]

  • Ovid. (n.d.). Biological effects of Tat cell-penetrating peptide: a ... Ovid.[Link]

  • Sancini, G., et al. (2013). Functionalization with TAT-Peptide Enhances Blood-Brain Barrier Crossing In vitro of Nanoliposomes Carrying a Curcumin-Derivative. Journal of Nanomedicine & Nanotechnology, 4(2).[Link]

  • Udugamasooriya, D. G., & Schepartz, A. (2001). High Affinity and Specific Binding of HIV-1 TAR RNA by a Tat-Derived Oligourea. Journal of the American Chemical Society, 123(14), 3313-3314.[Link]

Sources

Introduction: The Architect of Cellular Entry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure of TAT 48-57

The Human Immunodeficiency Virus Type 1 (HIV-1) trans-activator of transcription (Tat) protein is a master regulator of viral gene expression, essential for viral replication.[1][2] Within this protein lies a small, potent sequence, residues 48-57, commonly referred to as the Tat peptide. This arginine-rich motif (ARM) is the protein's transduction domain (PTD), a member of a class of molecules known as cell-penetrating peptides (CPPs).[1][3] Its remarkable ability to cross cellular membranes and deliver a wide array of molecular cargo—from small molecules to large proteins and nanoparticles—has positioned it as a critical tool in drug delivery and biomedical research.[3][4] This guide provides a detailed examination of the structural characteristics of the this compound peptide, from its primary sequence to its dynamic conformational behavior, which collectively govern its profound biological function.

Part 1: Primary and Physicochemical Structure

The foundational structure of any peptide is its amino acid sequence. The canonical sequence for this compound is a decapeptide rich in basic residues.[5][6]

Sequence: Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (GRKKRRQRRR)

This primary structure endows the peptide with distinct physicochemical properties that are central to its function. The high density of arginine and lysine residues results in a strong positive charge at physiological pH, a feature critical for its initial interaction with the negatively charged cell surface.[5][7]

Table 1: Amino Acid Composition and Properties of this compound

PositionResidue (3-Letter)Residue (1-Letter)Side Chain PropertyNet Charge (at pH 7)
48GlycineGNonpolar, Aliphatic0
49ArginineRPositively Charged+1
50LysineKPositively Charged+1
51LysineKPositively Charged+1
52ArginineRPositively Charged+1
53ArginineRPositively Charged+1
54GlutamineQPolar, Uncharged0
55ArginineRPositively Charged+1
56ArginineRPositively Charged+1
57ArginineRPositively Charged+1
Total +8

The guanidinium group of arginine is particularly significant. Its ability to form multiple hydrogen bonds is considered a key factor in the peptide's translocation efficiency, more so than the primary amine of lysine.[8] The strategic placement of these eight positive charges within a short ten-residue span creates a potent electrostatic anchor for membrane interaction.

Fig 1. Amino acid sequence of this compound with color-coded residues.

Part 2: Conformational Dynamics - A Tale of Two States

A defining feature of the this compound peptide is its structural flexibility. Structural studies indicate that the full Tat protein is largely disordered and flexible when free in solution.[1][5] This characteristic extends to the short 48-57 fragment.

In Aqueous Solution: Circular Dichroism (CD) spectroscopy reveals that in aqueous buffers, this compound predominantly adopts a random coil conformation.[9] Some studies also suggest the presence of a polyproline type II (PPII) helical conformation, a more extended helical structure than the classic alpha-helix.[9] This lack of a fixed, ordered structure in solution is a hallmark of many intrinsically disordered proteins and peptides, allowing them to adapt to various binding partners.

Upon Membrane Interaction: The peptide's conformation changes upon interacting with the hydrophobic environment of a lipid bilayer. While it does not typically fold into a classic, stable alpha-helix, CD and NMR studies suggest a shift towards a more ordered structure.[6][9] This induced folding is critical for its function. The peptide is thought to lie on the surface of the membrane, with the cationic side chains interacting with the negatively charged phosphate head groups of the lipids.[3] This interaction can induce localized negative curvature in the membrane, a potential step in the translocation process.[8]

Part 3: Mechanism of Transduction - The Structural Basis of Entry

The precise mechanism by which this compound crosses the plasma membrane is still a subject of active research, but it is understood to be a multi-step process heavily reliant on its structural features.

  • Electrostatic Binding: The process begins with the strong electrostatic attraction between the positively charged peptide and negatively charged components on the cell surface, such as heparan sulfate proteoglycans (HSPGs).[5][10] This interaction concentrates the peptide at the cell surface.

  • Membrane Destabilization and Entry: Following the initial binding, several models for translocation have been proposed:

    • Direct Penetration/Pore Formation: One model suggests that after accumulating on the surface, the peptide induces local disruptions in the lipid bilayer, possibly forming transient pores through which it can pass directly into the cytoplasm.[8] This process is thought to be energy-independent.

    • Endocytosis: More recent evidence strongly supports endocytotic pathways as a major route of entry.[3] The peptide's interaction with the membrane can trigger processes like macropinocytosis or caveolae-mediated endocytosis.[3] Once inside an endosome, the peptide must then escape into the cytoplasm to deliver its cargo, a process that is not yet fully understood.

The arginine-rich nature of the peptide is crucial for both pathways, facilitating the strong initial binding and subsequent membrane interactions that lead to internalization.[8]

Transduction_Mechanism cluster_workflow Proposed Mechanisms of this compound Cellular Uptake cluster_pathways Step 2: Translocation Pathways P0 This compound Peptide in Extracellular Space P1 Step 1: Electrostatic Binding to Cell Surface (HSPGs) P0->P1 P2A Direct Penetration (Energy-Independent) P1->P2A P2B Endocytosis (Energy-Dependent) P1->P2B P3A Cytosolic Release P2A->P3A Formation of Transient Pores P3B Endosomal Entrapment P2B->P3B Vesicle Formation (e.g., Macropinosome) P4 Endosomal Escape P3B->P4 P4->P3A

Fig 2. Logical flow of proposed this compound cell entry mechanisms.

Part 4: Experimental Protocols for Structural and Functional Analysis

Verifying the structure and function of this compound requires specific biophysical and cell-based assays. The following are foundational protocols for researchers in the field.

Protocol 1: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol aims to determine the secondary structure of the this compound peptide in different environments.

Objective: To assess the peptide's conformation in an aqueous buffer versus a membrane-mimicking environment.

Methodology:

  • Peptide Preparation:

    • Synthesize or procure high-purity (>95%) this compound peptide.

    • Prepare a stock solution of the peptide (e.g., 1 mg/mL) in ultrapure water. Determine the precise concentration using UV absorbance at 280 nm (if a Trp or Tyr were present) or through quantitative amino acid analysis. For this compound, which lacks strong chromophores, concentration is often determined by weight.

  • Sample Preparation:

    • Aqueous Sample: Dilute the peptide stock to a final concentration of 50-100 µM in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • Membrane-Mimicking Sample: Prepare small unilamellar vesicles (SUVs) composed of a lipid like dodecylphosphocholine (DPC) or a mixture (e.g., POPC/POPG) via sonication or extrusion. Incubate the peptide with the SUVs at a specific peptide-to-lipid ratio (e.g., 1:50) to allow for interaction.

  • CD Spectrometer Setup:

    • Calibrate the instrument using a standard like camphor-10-sulfonic acid.

    • Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize buffer absorbance in the far-UV region.

    • Set the measurement parameters: Wavelength range (190-260 nm), data pitch (0.5-1.0 nm), scan speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans for signal averaging).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer (or buffer with SUVs) alone.

    • Record the spectrum of the peptide sample.

    • Subtract the baseline from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (Observed Ellipticity) / (10 * n * l * C), where n is the number of amino acid residues, l is the path length in cm, and C is the molar concentration.

    • Analyze the resulting spectrum. A strong negative band near 200 nm is characteristic of a random coil or PPII helix.[9][11] The appearance of negative bands around 208 nm and 222 nm would indicate alpha-helical content.

Protocol 2: Cellular Uptake Assay using Flow Cytometry

This protocol quantifies the internalization of a fluorescently labeled this compound peptide into live cells.

Objective: To measure the efficiency and rate of this compound-mediated cargo delivery.

Methodology:

  • Reagent Preparation:

    • Synthesize or procure this compound conjugated to a fluorescent dye (e.g., FITC, 5,6-TAMRA, or AlexaFluor 647).[8]

    • Culture a suitable cell line (e.g., HeLa or Jurkat cells) to approximately 80% confluency.

  • Cell Treatment:

    • Harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA) and wash with phosphate-buffered saline (PBS).

    • Resuspend the cells in complete culture medium at a density of 1 x 10^6 cells/mL.

    • Add the fluorescent TAT peptide to the cell suspension at various final concentrations (e.g., 1, 5, 10 µM).

    • As a negative control, treat a sample of cells with the unconjugated fluorophore.

    • Incubate the cells at 37°C for a defined period (e.g., 1 hour). To test for energy-dependent uptake, run a parallel experiment at 4°C.

  • Sample Preparation for Flow Cytometry:

    • Stop the uptake by adding cold PBS and centrifuging the cells.

    • Wash the cells twice with cold PBS to remove surface-bound peptide.

    • To further distinguish between surface-bound and internalized peptide, you can briefly treat the cells with trypsin or an acidic buffer to strip surface proteins and associated peptides.

    • Resuspend the final cell pellet in FACS buffer (PBS with 1% FBS).

  • Data Acquisition and Analysis:

    • Analyze the cells using a flow cytometer, exciting at the appropriate wavelength for the chosen fluorophore.

    • Gate the live cell population based on forward and side scatter properties.

    • Measure the mean fluorescence intensity (MFI) of the gated population for each treatment condition.

    • An increase in MFI compared to untreated cells indicates peptide uptake. Compare the MFI of cells incubated at 37°C vs. 4°C to infer the contribution of energy-dependent endocytotic pathways.

Conclusion

The structure of the this compound peptide is a paradigm of functional simplicity. Its primary sequence, dominated by cationic residues, dictates its initial interaction with the cell. Its conformational plasticity, shifting from a disordered state in solution to a more structured form upon membrane binding, is key to its ability to traverse the lipid bilayer. While the precise translocation mechanism remains an area of intense investigation, the fundamental relationship between its arginine-rich structure and its cell-penetrating function is undisputed. This small peptide continues to be a powerful tool and a subject of fundamental scientific inquiry, offering profound insights into biological transport and providing a versatile platform for the future of therapeutic delivery.

References

  • Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6 (Retroviridae: Orthoretrovirinae: Lentivirus - Problems of Virology). Available from: [Link]

  • Vives, E., et al. Superior HIV-1 TAR Binders with Conformationally Constrained R52 Arginine Mimics in the Tat(48-57) Peptide. ChemMedChem. 2018;13(6):539-544. Available from: [Link]

  • GenScript. TAT (48-57). Available from: [Link]

  • Mbonye, U., et al. Tat is a multifunctional viral protein that modulates cellular gene expression and functions. Oncotarget. 2017;8(20):33943-33958. Available from: [Link]

  • Ziegler, A., et al. Cell-Penetrating HIV1 TAT Peptides Float on Model Lipid Bilayers. Biophysical Journal. 2005;89(5):3434-3443. Available from: [Link]

  • Mayer, M., et al. NMR structure of a biologically active peptide containing the RNA-binding domain of human immunodeficiency virus type 1 Tat. Proceedings of the National Academy of Sciences. 1994;91(7):2557-2561. Available from: [Link]

  • Herce, H.D., et al. Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes. Biophysical Journal. 2009;97(7):1917-1925. Available from: [Link]

  • ResearchGate. NMR structure of a biologically active peptide containing the RNA-binding domain of HIV-1 tat. Available from: [Link]

  • Tamilarasu, N., et al. High Affinity and Specific Binding of HIV-1 TAR RNA by a Tat-Derived Oligourea. Journal of the American Chemical Society. 1999;121(7):1599-1600. Available from: [Link]

  • Gagat, M., et al. Interaction of Arginine-Rich Cell-Penetrating Peptides with an Artificial Neuronal Membrane. International Journal of Molecular Sciences. 2021;22(21):11538. Available from: [Link]

  • Tung, C.H., et al. Evidence for a Plasma Membrane-Mediated Permeability Barrier to Tat Basic Domain in Well-Differentiated Epithelial Cells: Lack of Correlation with Heparan Sulfate. Biochemistry. 2002;41(34):10717-10724. Available from: [Link]

  • Shojania, S., & O'Neil, J.D. High yield expression and purification of HIV-1 Tat1-72 for structural studies. Protein Expression and Purification. 2010;69(1):92-98. Available from: [Link]

  • Ovid. Biological effects of Tat cell-penetrating peptide: a.... Available from: [Link]

  • Pillay, S., et al. HIV-1 Tat amino acid residues that influence Tat-TAR binding affinity. Virology Journal. 2021;18(1):153. Available from: [Link]

  • Semantic Scholar. Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6 (Retroviridae: Orthoretrovirinae:.... Available from: [Link]

  • ResearchGate. Circular dichroism (CD) spectra of Tat variants in aqueous solution.... Available from: [Link]

  • SciSpace. Circular Dichroism Techniques: Biomolecular and Nanostructural Analyses- A Review. Available from: [Link]

  • Luedtke, N.W., et al. Simultaneous recognition of HIV-1 TAR RNA bulge and loop sequences by cyclic peptide mimics of Tat protein. Journal of the American Chemical Society. 2003;125(40):12374-12375. Available from: [Link]

  • ResearchGate. (A and B) Conformational changes in TAR upon tat peptide binding. The.... Available from: [Link]

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An In-depth Technical Guide to TAT 48-57: The Archetypal Cell-Penetrating Peptide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the TAT 48-57 peptide. Moving beyond a simple recitation of facts, we delve into the mechanistic underpinnings, practical applications, and critical experimental protocols that are essential for successfully leveraging this powerful tool for intracellular delivery.

Introduction: Breaching the Cellular Fortress

The plasma membrane represents a formidable barrier, selectively controlling the passage of molecules into the cell. While crucial for cellular homeostasis, this barrier poses a significant challenge for the delivery of therapeutic agents, particularly large macromolecules like proteins and nucleic acids. Cell-Penetrating Peptides (CPPs) have emerged as a revolutionary solution to this problem. These short peptides can traverse the cell membrane and deliver a wide array of molecular cargo, opening new avenues for research and therapeutic intervention.[1][2]

Among the most studied and foundational CPPs is a short, ten-amino-acid sequence derived from the Trans-Activator of Transcription (TAT) protein of the Human Immunodeficiency Virus 1 (HIV-1).[3][4] This specific fragment, corresponding to residues 48-57, represents the minimal domain required for the protein's remarkable ability to enter cells.[5][6]

The Core Transduction Domain: this compound Profile

The power of this compound lies in its specific amino acid composition and resulting physicochemical properties.

  • Sequence: Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (GRKKRRQRRR)[3][7][8]

  • Key Characteristics: The peptide is highly cationic due to the presence of six arginine and two lysine residues. This high density of positive charges is fundamental to its mechanism of action.[9][10] The guanidinium groups of the arginine residues, in particular, are considered critical for its translocation capabilities, forming bidentate hydrogen bonds with negatively charged components on the cell surface.[11]

Mutational analyses have confirmed that this basic domain is the essential component for internalization and the delivery of exogenous proteins into cells.[5]

Mechanism of Cellular Entry: A Multi-Step Process

The precise mechanism by which this compound and its cargo enter cells has been a subject of extensive research, with evidence pointing to a combination of pathways rather than a single route. The process is generally understood to involve initial cell surface interaction, internalization, and the critical step of endosomal escape.

Initial Contact: Electrostatic Adhesion

The journey begins with the electrostatic interaction between the positively charged TAT peptide and negatively charged proteoglycans, specifically heparan sulfate glycosaminoglycans (GAGs), on the cell surface.[10][12] This interaction concentrates the peptide at the membrane, initiating the uptake process. The dependency on GAG expression can explain the observed variability in TAT-mediated delivery efficiency across different cell types.[12]

Internalization: The Endocytic Route

While direct translocation across the plasma membrane has been proposed, particularly at high peptide concentrations, the predominant mechanism for TAT-cargo complexes is endocytosis.[13][14] Several endocytic pathways have been implicated, with macropinocytosis being a frequently cited route.[5][15] Macropinocytosis is a fluid-phase uptake process where the cell engulfs large amounts of extracellular fluid in macropinosomes. The binding of TAT to the cell surface can actively stimulate this process.[15]

The Great Escape: Overcoming Endosomal Entrapment

Successful intracellular delivery is not complete upon internalization. The TAT-cargo complex is initially trapped within endosomes. Failure to escape this vesicular prison is the primary rate-limiting step for the biological activity of the delivered cargo.[1][15] The acidic environment of the late endosome is thought to facilitate conformational changes in the peptide, promoting interaction with the endosomal membrane.[16] It has been proposed that TAT can induce negative Gaussian curvature in the lipid bilayer, creating transient pores or destabilizing the membrane, which ultimately leads to the release of the cargo into the cytoplasm.[11][17][18]

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm TAT_Cargo This compound + Cargo Membrane Plasma Membrane (Negatively Charged GAGs) TAT_Cargo->Membrane 1. Electrostatic Interaction Cargo_Released Released Cargo (Biologically Active) Endosome Early Endosome Membrane->Endosome 2. Endocytosis (Macropinocytosis) Late_Endosome Late Endosome (Acidic pH) Endosome->Late_Endosome 3. Maturation Late_Endosome->Cargo_Released 4. Endosomal Escape (Membrane Destabilization)

Caption: Cellular uptake pathway of this compound conjugated cargo.

Applications: A Versatile Delivery Vector

The ability of this compound to ferry molecules into cells has been exploited across numerous research and therapeutic areas. Its versatility is demonstrated by the diverse range of cargo it can successfully deliver.

Cargo TypeExamplesApplication AreasReferences
Proteins Cre Recombinase, GFP, EnzymesGene editing, Cellular imaging, Enzyme replacement therapy[3][13][19]
Peptides Kinase inhibitors, Apoptotic peptidesSignal transduction studies, Cancer therapy[20]
Nucleic Acids siRNA, DNA, PNAGene silencing, Gene therapy[1]
Small Molecules Doxorubicin, MethotrexateChemotherapy[21][22]
Nanocarriers Liposomes, Nanoparticles, Quantum DotsTargeted drug delivery, Bioimaging[17][23]

A Practical Guide for the Bench Scientist

This section provides validated, step-by-step protocols for the synthesis, conjugation, and evaluation of this compound peptides.

Peptide Synthesis and Cargo Conjugation

This compound is routinely synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[24][25] For cargo conjugation, a cysteine residue is often added to the sequence (e.g., at the C-terminus) to provide a reactive thiol group.

G cluster_reaction Thiol-Maleimide Ligation (pH 6.5-7.5) Peptide Synthesized TAT-Cys Peptide (with free -SH group) Conjugate TAT-S-Cargo Conjugate Peptide->Conjugate Cargo Cargo Molecule (with Maleimide group) Cargo->Conjugate

Caption: Workflow for Thiol-Maleimide conjugation of cargo to TAT-Cys.

Protocol 1: Fluorescent Labeling of this compound

Causality: Fluorescent labeling is essential for visualizing cellular uptake and intracellular trafficking via microscopy and for quantifying uptake using flow cytometry.[26] A C-terminal cysteine is added for site-specific labeling.

  • Peptide Synthesis: Synthesize the peptide GRKKRRQRRRGC using standard Fmoc SPPS. Purify by reverse-phase HPLC to >95% purity and confirm identity by mass spectrometry.

  • Peptide Dissolution: Dissolve the purified peptide in a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).

  • Dye Preparation: Dissolve a maleimide-activated fluorescent dye (e.g., Cy5.5-maleimide or Alexa Fluor 594 C5 maleimide) in anhydrous DMSO to create a 10 mM stock solution.[27]

  • Conjugation Reaction: Add a 1.2-fold molar excess of the dye-maleimide solution to the peptide solution.[25] Incubate the reaction for 2 hours at room temperature, protected from light.

  • Purification: Purify the labeled peptide from unreacted dye and peptide using reverse-phase HPLC.

  • Verification: Confirm the successful conjugation and determine the final concentration using mass spectrometry and UV-Vis spectrophotometry.

  • Storage: Aliquot the labeled peptide and store at -20°C or -80°C.[28]

Functional Assays: Validation of Delivery and Effect

Protocol 2: Quantitative Cellular Uptake Analysis by Flow Cytometry

Causality: Flow cytometry provides a high-throughput, quantitative measure of the percentage of cells that have internalized the peptide and the relative amount of uptake per cell (mean fluorescence intensity).

  • Cell Seeding: Seed cells (e.g., HeLa or Jurkat) in a 24-well plate at a density that ensures they are in the logarithmic growth phase on the day of the experiment.

  • Treatment: Remove the culture medium and add fresh medium containing the fluorescently labeled TAT-cargo conjugate at various concentrations (e.g., 1-10 µM).

  • Control Wells:

    • Negative Control: Untreated cells.

    • Inhibition Control: Pre-incubate cells for 30 minutes at 4°C before adding the conjugate, and maintain at 4°C during the incubation period. This inhibits energy-dependent endocytosis.[3]

    • Cargo-Only Control: Treat cells with the fluorescently labeled cargo alone to assess non-CPP mediated uptake.

  • Incubation: Incubate the plates for a defined period (e.g., 1-4 hours) at 37°C and 5% CO₂.

  • Cell Harvest: Wash the cells three times with cold PBS to remove surface-bound peptide. Detach adherent cells using a non-enzymatic cell dissociation solution (e.g., Trypsin-EDTA).

  • Analysis: Resuspend cells in FACS buffer (PBS with 1% FBS). Analyze at least 10,000 cells per sample on a flow cytometer, measuring fluorescence in the appropriate channel (e.g., APC for Cy5.5).

  • Data Interpretation: Compare the mean fluorescence intensity and percentage of positive cells between treated samples and controls. A significant reduction in uptake at 4°C is indicative of an endocytic mechanism.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

Causality: It is critical to determine the concentration range at which the TAT-cargo conjugate can be used without inducing significant toxicity, which could confound the results of functional assays. The MTT assay measures cell metabolic activity as an indicator of cell viability.[21]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-10,000 cells/well and allow them to adhere overnight.[21]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the unconjugated TAT peptide and the TAT-cargo conjugate (e.g., 1 µM to 100 µM). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate for 24 to 72 hours at 37°C.[21][29]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Peptide/ConjugateConcentration (µM)Cell LineCytotoxicity ObservationReference
Unconjugated TATup to 100Caco-2No significant cytotoxicity observed.[29]
Unconjugated TATup to 50RajiNo significant cytotoxicity observed.[21]
Rhodamine-TAT-Cargo67HeLa, A549Conjugation to cargo can slightly increase toxicity.[30]

Note: Cytotoxicity is highly dependent on the cell line, cargo, and incubation time. The above table provides general observations.

Conclusion and Future Outlook

The this compound peptide remains a cornerstone of intracellular delivery technology. Its robust ability to transport a vast range of cargo molecules across the cell membrane has made it an indispensable tool in both basic research and preclinical drug development. While challenges, particularly the efficiency of endosomal escape, remain an active area of investigation, the fundamental principles established through the study of TAT continue to inform the design of next-generation delivery vectors. Innovations such as dimeric versions (dfTAT) and the conjugation of endosomolytic agents promise to further enhance the efficacy of this remarkable peptide, ensuring its relevance for years to come.[13][17]

References

  • γ-AApeptides bind to RNA by mimicking RNA-binding proteins - PMC - NIH. (n.d.). National Institutes of Health (NIH). [Link]

  • Modulation of nuclear internalization of Tat peptides by fluorescent dyes and receptor-avid peptides - PMC - NIH. (n.d.). National Institutes of Health (NIH). [Link]

  • Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • TAT (48-57) - GenScript. (n.d.). GenScript. [Link]

  • Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC - NIH. (2016, September 8). National Institutes of Health (NIH). [Link]

  • Elucidating the Impact of Payload Conjugation on the Cell-Penetrating Efficiency of the Endosomal Escape Peptide dfTAT: Implications for Future Designs for CPP-Based Delivery Systems | Bioconjugate Chemistry - ACS Publications. (2023, September 29). American Chemical Society Publications. [Link]

  • Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery - Brieflands. (n.d.). Brieflands. [Link]

  • Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse. (n.d.). Cell Reports. [Link]

  • In Vitro Analysis of the TAT Protein Transduction Domain as a Drug Delivery Vehicle in Protozoan Parasites - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Functionalization with TAT-Peptide Enhances Blood-Brain Barrier Crossing In vitro of Nanoliposomes Carrying a Curcumin-Derivativ - Milano-Bicocca. (2013, April 5). University of Milano-Bicocca. [Link]

  • Full article: Protein transduction domain of translationally controlled tumor protein: characterization and application in drug delivery - Taylor & Francis Online. (n.d.). Taylor & Francis Online. [Link]

  • Cy5.5-CGRRRQRRKKRG-Labeled T lymphocytes - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. (2008, July 10). National Center for Biotechnology Information. [Link]

  • Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro - Frontiers. (2022, November 1). Frontiers. [Link]

  • This compound - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

  • Cell-Penetrating HIV1 TAT Peptides Float on Model Lipid Bilayers - CORE. (n.d.). CORE. [Link]

  • Tat peptide-mediated intracellular delivery of pharmaceutical nanocarriers - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro - PMC - NIH. (2022, November 2). National Institutes of Health (NIH). [Link]

  • Cell-penetrating peptides as a promising tool for delivery of various molecules into the cells. (2014, December 17). Postępy Higieny i Medycyny Doświadczalnej. [Link]

  • Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Selective Cell Uptake of Modified Tat Peptide–Fluorophore Conjugates in Rat Retina in Ex Vivo and In Vivo Models | IOVS. (n.d.). IOVS. [Link]

  • State of Art: Cell Penetration and Cell-Penetrating Peptides and Proteins. (n.d.). Juniper Publishers. [Link]

  • TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cellular Uptake but Low Permeation of Human Calcitonin–Derived Cell Penetrating Peptides and Tat(47-57). (n.d.). Springer. [Link]

  • Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions | PNAS. (n.d.). PNAS. [Link]

  • Peptide fluorescent labeling. (n.d.). SB-PEPTIDE. [Link]

  • Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems - MDPI. (2020, October 12). MDPI. [Link]

  • Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment | Molecular Pharmaceutics - ACS Publications. (n.d.). American Chemical Society Publications. [Link]

  • Cell-Penetrating Peptides— Uptake, Toxicity, and Applications - Cardoso Lab. (n.d.). Cardoso Lab. [Link]

  • Strategies for Improving Cell-Penetrating Peptides Stability and Delivery - Encyclopedia.pub. (2022, November 4). Encyclopedia.pub. [Link]

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The TAT Basic Domain: A Multifunctional Hub in HIV-1 Pathogenesis and a Tool for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The basic domain of the Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (Tat) protein represents a paradigm of viral protein multifunctionality. This highly conserved, arginine-rich motif is not merely a structural component but a dynamic functional hub critical for viral replication and a potent tool for biomedical applications. This guide provides an in-depth exploration of the dual biological roles of the Tat basic domain: its essential function in transcriptional activation of the viral genome and its remarkable ability to traverse cellular membranes. We will dissect the molecular mechanisms underpinning these functions, detail established experimental protocols to probe them, and discuss the translation of this fundamental knowledge into innovative drug delivery and therapeutic strategies.

Molecular Architecture of the Tat Protein and its Basic Domain

The HIV-1 Tat protein is a small regulatory protein, typically 86 to 101 amino acids in length, that is essential for robust viral gene expression.[1] Its primary sequence is organized into several distinct functional domains.[2][3] The basic domain, spanning approximately residues 49-57, is characterized by a high concentration of positively charged lysine and arginine residues, with a consensus sequence of YGRKKRRQRRR.[1][4][5] This domain is intrinsically flexible in solution, a feature that allows it to adapt and bind to different molecular partners, including RNA and cellular proteins.[2][6]

The key features of the Tat protein domains are summarized below:

DomainApproximate ResiduesKey Characteristics & Functions
Proline-rich/Acidic1-21N-terminus, involved in protein-protein interactions.
Cysteine-rich22-37Highly conserved, crucial for protein structure and function.
Core38-48Hydrophobic region, involved in binding to Cyclin T1.[2]
Basic (Arginine-rich) 49-57 RNA Binding (TAR), Nuclear Localization (NLS), Protein Transduction (PTD).[2][7]
Glutamine-rich58-72Contributes to transactivation.
C-terminal73-101 (Exon 2)Contains an RGD motif, dispensable for transactivation in culture.[7]

This guide will focus specifically on the multifaceted roles of the arginine-rich basic domain.

The Central Role in HIV-1 Transcriptional Activation

The primary and most well-understood function of the Tat protein is to dramatically enhance the efficiency of transcription from the integrated viral provirus.[1] This process is critically dependent on the basic domain's ability to interact with a specific RNA structure and recruit essential host cell machinery.

The Tat-TAR Interaction: A High-Affinity Molecular Handshake

In the absence of Tat, HIV-1 transcription initiated by the host's RNA Polymerase II (Pol II) is inefficient and tends to terminate prematurely.[2] This is due to a transcriptional pause induced by cellular factors. The nascent viral transcripts contain a highly structured stem-loop element at their 5' end known as the Trans-Activation Response (TAR) element.[1][8]

The Tat basic domain, functioning as an RNA-binding domain, specifically recognizes and binds to a three-nucleotide bulge (UCU) within the TAR RNA stem.[6][9] This interaction is primarily electrostatic, driven by the positively charged arginine residues of the basic domain and the negatively charged phosphate backbone of the RNA.[6] The binding induces a conformational change in both the peptide and the RNA, leading to a stable and specific complex.[6][8]

TAT_TAR_Interaction cluster_HIV_Promoter HIV-1 LTR Promoter cluster_Complex Tat/P-TEFb/TAR Complex Promoter DNA Pol_II RNA Polymerase II Paused Promoter->Pol_II:f0 Initiation TAR_RNA Nascent TAR RNA Pol_II:f1->TAR_RNA Elongation Productive Elongation Pol_II->Elongation Release from Pause Tat Tat Protein Basic Domain (RKKRRQRRR) Tat:f1->TAR_RNA Binds to Bulge P_TEFb P-TEFb Complex CDK9 Cyclin T1 Tat:f0->P_TEFb:f0 Recruits P_TEFb:f1->Pol_II:f0 Phosphorylates Pol II CTD P_TEFb:f2->TAR_RNA Binds to Loop

Recruitment of the Positive Transcription Elongation Factor b (P-TEFb)

While the Tat-TAR interaction is necessary, it is not sufficient for full transcriptional activation. The core function of Tat is to act as a molecular bridge, recruiting the host cell's Positive Transcription Elongation Factor b (P-TEFb) to the paused Pol II complex.[2][10] P-TEFb is a heterodimer consisting of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.[11]

The N-terminal activation domain of Tat binds to Cyclin T1, while the basic domain anchors the entire complex to the TAR RNA.[12][13] This cooperative binding stabilizes the interaction, bringing the CDK9 kinase into close proximity with Pol II.[10] CDK9 then phosphorylates the C-terminal domain (CTD) of Pol II and negative elongation factors, which releases the polymerase from its paused state and allows for processive, full-length transcription of the HIV-1 genome.[2][11] Interestingly, Tat actively increases the available pool of P-TEFb by competing with the host inhibitory protein HEXIM1, which sequesters P-TEFb in an inactive complex.[12]

The Basic Domain as a Protein Transduction Domain (PTD)

Beyond its critical intracellular role in transcription, the Tat basic domain possesses the remarkable ability to traverse biological membranes, acting as a potent cell-penetrating peptide (CPP) or protein transduction domain (PTD).[1][14] This property allows the full-length Tat protein to be secreted from infected cells and taken up by neighboring uninfected cells, where it can exert bystander effects contributing to HIV pathogenesis.[15][16]

Mechanism of Cellular Uptake

The precise mechanism of Tat-mediated cellular uptake has been a subject of intense investigation and appears to involve multiple pathways.[17][18][19] The process is initiated by an electrostatic interaction between the cationic Tat basic domain and negatively charged components on the cell surface, primarily heparan sulfate proteoglycans (HSPGs).[15][20][21]

Following this initial binding, internalization can proceed via several routes:

  • Direct Translocation: Some studies suggest the peptide can directly penetrate the lipid bilayer, potentially by inducing transient pore-like structures.[17][22]

  • Endocytosis: A significant body of evidence points to energy-dependent endocytic pathways.[18][23] This includes clathrin-mediated endocytosis, caveolae/lipid-raft mediated endocytosis, and macropinocytosis.[3][19][23] The specific pathway utilized may depend on the cargo attached to the Tat peptide, its concentration, and the cell type.[17][23]

Cellular_Uptake cluster_Extracellular Extracellular Space Tat_Cargo {Tat-Cargo Fusion | Basic Domain}

Nuclear Localization

The Tat basic domain also contains a canonical nuclear localization signal (NLS), typically the sequence GRKKR.[2][3] This signal facilitates the transport of Tat and its cargo from the cytoplasm into the nucleus, a critical step for its function in transcription and for the delivery of nuclear-targeted therapeutics.[2] While some studies suggest this import involves classical pathways using importin proteins, others indicate that for a small protein like Tat, it may involve passive diffusion followed by nuclear retention through binding to nuclear components like RNA.[16][20]

Experimental Protocols for Studying Tat Basic Domain Function

Validating the dual functions of the Tat basic domain requires a combination of in vitro and cell-based assays.

Protocol: In Vitro Tat-TAR Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol assesses the direct binding of a Tat-derived peptide to TAR RNA.

Objective: To determine the binding affinity and specificity of a peptide corresponding to the Tat basic domain for TAR RNA.

Methodology:

  • Probe Preparation: Synthesize and radiolabel (e.g., with ³²P) a short RNA oligonucleotide corresponding to the HIV-1 TAR stem-loop.

  • Peptide Synthesis: Synthesize a peptide corresponding to the Tat basic domain (e.g., YGRKKRRQRRR).

  • Binding Reaction: Incubate a constant amount of the radiolabeled TAR RNA probe with increasing concentrations of the Tat peptide in a suitable binding buffer.

  • Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel. Free RNA will migrate quickly, while RNA-peptide complexes will migrate more slowly (a "shift").

  • Detection: Visualize the bands by autoradiography. The intensity of the shifted band relative to the free probe is proportional to the fraction of RNA bound.

  • Data Analysis: Quantify the bands and plot the fraction of bound RNA against the peptide concentration to determine the dissociation constant (Kd).

Self-Validation:

  • Specificity Control: Include a competitor unlabeled "cold" TAR RNA to ensure the shift is specific. The shifted band should disappear.

  • Nonspecific Control: Use a scrambled peptide sequence or a mutated TAR RNA probe; these should show significantly reduced or no binding.[6]

Protocol: Cellular Uptake Assay for Tat-Conjugated Cargo

This protocol measures the efficiency of Tat PTD-mediated delivery of a fluorescent cargo into cultured cells.

Objective: To quantify the cellular internalization of a cargo molecule conjugated to the Tat basic domain.

Methodology:

  • Cargo Conjugation: Chemically conjugate the Tat PTD sequence to a fluorescent reporter molecule (e.g., FITC, Rhodamine) or a fluorescent protein (e.g., GFP).

  • Cell Culture: Plate mammalian cells (e.g., HeLa, Jurkat) in a multi-well plate and grow to ~80% confluency.

  • Treatment: Incubate the cells with the Tat-cargo conjugate at various concentrations for a defined period (e.g., 1-4 hours). Include a control with the cargo molecule alone.

  • Washing: Wash the cells thoroughly with PBS and then briefly with a mild acidic buffer or trypsin to remove non-internalized, surface-bound conjugate.[21][24]

  • Analysis:

    • Flow Cytometry: Harvest the cells and analyze them by flow cytometry to quantify the mean fluorescence intensity per cell, which corresponds to the amount of internalized cargo.[24]

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope to visualize the subcellular localization of the cargo.

  • Data Analysis: Compare the fluorescence intensity of cells treated with the Tat-cargo conjugate to the control cells.

Self-Validation:

  • Temperature Control: Perform the incubation at 4°C. Endocytosis is an energy-dependent process and should be significantly inhibited at low temperatures, allowing for differentiation from direct translocation.[18][19]

  • Inhibitor Studies: Pre-treat cells with endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated, filipin for caveolae-mediated) to probe the specific uptake pathway.

Applications in Drug Development and Therapeutics

The potent cell-penetrating ability of the Tat basic domain has been harnessed to create a powerful platform for intracellular drug delivery.[5][14][25] By attaching therapeutic molecules—ranging from small molecule drugs and peptides to large proteins and nucleic acids—to the Tat PTD, it is possible to overcome the significant barrier of the cell membrane.[14][18][26]

Key Application Areas:

  • Protein Therapeutics: Delivery of enzymes, antibodies, or regulatory proteins into cells for replacement therapy or to modulate signaling pathways.

  • Gene Therapy & siRNA Delivery: Facilitating the cellular uptake of nucleic acids to correct genetic defects or to silence disease-causing genes.[24]

  • Cancer Therapy: Targeting cytotoxic agents specifically to cancer cells to increase efficacy and reduce systemic toxicity.

  • Nanoparticle Delivery: Modifying the surface of nanoparticles with the Tat peptide to enhance their cellular uptake and targeting.[27]

The development of Tat-based delivery systems must consider factors like proteolytic stability, as the arginine- and lysine-rich sequence can be susceptible to enzymatic degradation.[5]

Conclusion

The basic domain of HIV-1 Tat is a masterclass in molecular efficiency. It flawlessly executes two distinct and vital functions: orchestrating the recruitment of host transcription machinery to the viral promoter and mediating its own transport across cellular membranes. This duality not only makes it a critical factor in HIV-1 pathogenesis but also provides the scientific community with a robust and versatile tool. A thorough understanding of its fundamental biological roles, grounded in rigorous experimental validation, is essential for both developing novel anti-retroviral therapies targeting this domain and for fully realizing its immense potential in the targeted delivery of next-generation therapeutics.

References

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  • Elangovan, M., et al. (1995). Functional comparison of the basic domains of the Tat proteins of human immunodeficiency virus types 1 and 2 in trans activation. Journal of Virology, 69(4), 2131-2137. [Link]

  • Panagou, S. V., et al. (2008). Secretion and uptake of TAT-fusion proteins produced by engineered mammalian cells. FEBS Journal, 275(19), 4789-4803. [Link]

  • Stanley, N. R., et al. (2000). The twin arginine consensus motif of Tat signal peptides is involved in Sec-independent protein targeting in Escherichia coli. Journal of Biological Chemistry, 275(16), 11591-11596. [Link]

  • Calnan, B. J., et al. (1991). Analysis of arginine-rich peptides from the HIV Tat protein reveals unusual features of RNA-protein recognition. Genes & Development, 5(11), 201-210. [Link]

  • Hamy, F., et al. (1997). An inhibitor of the Tat/TAR RNA interaction that effectively suppresses HIV-1 replication. Proceedings of the National Academy of Sciences, 94(8), 3548-3553. [Link]

  • Aarts, F., et al. (2010). TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION. Journal of Neuroscience Methods, 189(2), 238–246. [Link]

  • Fonseca, S. B., Pereira, M. P., & Kelley, S. O. (2009). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Pharmaceuticals, 2(3), 79-100. [Link]

  • Ramadass, B., et al. (2018). Structural mechanism for HIV-1 TAR loop recognition by Tat and the super elongation complex. Nature Communications, 9(1), 5123. [Link]

  • Gu, C., et al. (2015). The Basic Domain of HIV-Tat Transactivating Protein Is Essential for Its Targeting to Lipid Rafts and Regulating Fibroblast Growth Factor-2 Signaling in Podocytes Isolated from Children with HIV-1–Associated Nephropathy. The American Journal of Pathology, 185(12), 3298-3312. [Link]

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The Tat-TAR Interaction: A Technical Guide to a Critical HIV-1 Regulatory Axis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and drug development professionals dedicated to combating the human immunodeficiency virus (HIV), understanding the intricate molecular interactions that govern its replication is paramount. Among these, the binding of the viral trans-activator of transcription (Tat) protein to the trans-activation response (TAR) element RNA stands out as a critical regulatory checkpoint.[1][2] This interaction dramatically enhances the efficiency of viral transcription, making it an attractive target for therapeutic intervention.[3][4] This guide provides an in-depth technical exploration of the core interaction between the Tat arginine-rich motif (ARM), specifically residues 48-57, and the TAR RNA. We will delve into the mechanistic underpinnings of this binding event, detail field-proven experimental methodologies for its characterization, and offer insights into data interpretation, all grounded in established scientific principles.

Biological Significance and Mechanism of the Tat-TAR Interaction

The HIV-1 Tat protein is a potent regulatory protein essential for the robust transcription of the viral genome.[1][3] In the absence of Tat, transcription from the viral long terminal repeat (LTR) promoter is inefficient, producing only short, abortive transcripts.[5] Tat overcomes this blockade by binding to the TAR element, a structured RNA hairpin located at the 5' end of all nascent viral transcripts.[3][6] This binding event initiates a cascade that recruits cellular factors, most notably the positive transcription elongation factor b (P-TEFb) complex, which is composed of cyclin T1 and cyclin-dependent kinase 9 (CDK9).[3][7] The recruitment of P-TEFb leads to the phosphorylation of the C-terminal domain of RNA polymerase II, enhancing its processivity and enabling the synthesis of full-length viral RNAs.[7] This creates a positive feedback loop, as more full-length transcripts lead to the production of more Tat protein, resulting in an explosive burst of viral gene expression.[3]

The core of this critical interaction lies within a short, arginine-rich region of the Tat protein, spanning residues 48-57 (sequence: GRKKRRQRRR).[8][9] This motif recognizes a specific three-nucleotide bulge (UCU) within the TAR RNA stem-loop structure.[10] The interaction is highly specific, driven by a combination of electrostatic interactions between the positively charged arginine residues and the negatively charged phosphate backbone of the RNA, as well as specific hydrogen bonding.[11][12] Notably, a single arginine residue can form a network of hydrogen bonds with two phosphates, an interaction termed the "arginine fork," which is crucial for recognition.[12] Upon binding, the Tat peptide induces a conformational change in the TAR RNA, further stabilizing the complex.[10]

Visualizing the Core Interaction

To conceptualize this fundamental interaction, the following diagram illustrates the key components and their relationship.

Tat_TAR_Interaction cluster_Tat HIV-1 Tat Protein cluster_TAR TAR RNA cluster_Complex Tat-TAR Complex Formation cluster_Downstream Functional Consequence Tat_Peptide {Tat Peptide (48-57)|Arginine-Rich Motif (ARM)} Interaction Specific Binding Tat_Peptide->Interaction TAR_RNA TAR RNA Hairpin Bulge (UCU) Apical Loop Stem TAR_RNA:bulge->Interaction Conformational_Change Conformational Change in TAR Interaction->Conformational_Change Induces PTEFb_Recruitment P-TEFb Recruitment Conformational_Change->PTEFb_Recruitment Enables Transcription_Elongation Enhanced Transcription Elongation PTEFb_Recruitment->Transcription_Elongation Leads to

Caption: Core mechanism of Tat-TAR interaction and its downstream effects.

Experimental Methodologies for Characterizing the Tat-TAR Interaction

A robust understanding of the Tat-TAR interaction necessitates quantitative biophysical characterization. The following section details established protocols for assessing this protein-RNA binding event.

Reagent Preparation

3.1.1. Synthesis of Tat (48-57) Peptide:

The Tat (48-57) peptide (GRKKRRQRRR) can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[13][14][15] Due to the high arginine content, special care must be taken to ensure efficient coupling and prevent side reactions.

  • Protocol:

    • Utilize a Rink amide resin for a C-terminal amide.

    • Employ a suitable coupling reagent such as HBTU/HOBt in the presence of a base like DIEA.

    • Double-couple each amino acid to ensure complete reaction, especially for the arginine residues.

    • After synthesis, cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Quantify the purified peptide using a colorimetric assay (e.g., BCA) or by UV absorbance at 280 nm if a tryptophan or tyrosine residue is included for quantification purposes.

3.1.2. In Vitro Transcription of TAR RNA:

The TAR RNA can be produced by in vitro transcription from a DNA template using T7 RNA polymerase.[16][17]

  • Protocol:

    • Design a DNA template containing the T7 promoter sequence followed by the TAR RNA sequence. This can be generated by PCR or by annealing synthetic oligonucleotides.

    • Perform in vitro transcription using a commercial kit or individually sourced reagents (T7 RNA polymerase, NTPs, transcription buffer). For labeling, 32P-UTP can be included in the reaction mix.

    • Treat the reaction with DNase I to remove the DNA template.

    • Purify the transcribed RNA by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Elute the RNA from the gel slice and recover by ethanol precipitation.

    • Resuspend the purified RNA in nuclease-free water and quantify using UV spectrophotometry at 260 nm.

Filter-Binding Assay

The filter-binding assay is a classic and straightforward method to quantify protein-RNA interactions.[18][19] It relies on the principle that proteins are retained by nitrocellulose membranes, while free RNA passes through.[20] If an RNA is bound to a protein, it will also be retained on the membrane.

  • Protocol:

    • Prepare a series of dilutions of the Tat (48-57) peptide in binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mM EDTA).

    • Add a constant, low concentration of radiolabeled TAR RNA (e.g., 0.1 nM) to each peptide dilution.

    • Incubate the binding reactions at room temperature for 30 minutes to allow them to reach equilibrium.

    • Set up a dot-blot or filter manifold with a nitrocellulose membrane stacked on top of a positively charged nylon membrane.[18][20]

    • Apply each binding reaction to a well and apply a gentle vacuum.

    • Wash each well with cold binding buffer to remove unbound RNA.

    • Disassemble the apparatus and allow the membranes to air dry.

    • Quantify the radioactivity on both the nitrocellulose (bound) and nylon (unbound) membranes using a phosphorimager or scintillation counter.

    • Calculate the fraction of bound RNA at each peptide concentration and plot the data. Fit the data to a binding isotherm to determine the equilibrium dissociation constant (Kd).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is another widely used technique to study protein-RNA interactions.[21] It is based on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA.

  • Protocol:

    • Prepare binding reactions as described for the filter-binding assay, using either radiolabeled or fluorescently labeled TAR RNA.

    • Add a loading dye containing glycerol to each reaction.

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel at a low voltage in a cold room or with a cooling system to prevent dissociation of the complexes.

    • Visualize the RNA bands by autoradiography (for radiolabeled probes) or fluorescence imaging.

    • The appearance of a slower-migrating band in the presence of the Tat peptide indicates the formation of a complex. The intensity of this shifted band will increase with increasing peptide concentration.

    • For quantitative analysis, the fraction of bound RNA can be determined by densitometry and the Kd can be calculated.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[22][23]

  • Protocol:

    • Prepare solutions of the Tat (48-57) peptide and TAR RNA in the same buffer, and thoroughly degas them.

    • Load the TAR RNA solution into the sample cell of the ITC instrument and the Tat peptide solution into the injection syringe.

    • Perform a series of small injections of the Tat peptide into the TAR RNA solution while monitoring the heat changes.

    • A binding event will result in a heat release or absorption, which is detected by the instrument.

    • Integrate the heat signals from each injection to generate a binding isotherm.

    • Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.[24]

Data Presentation and Interpretation

The quantitative data obtained from these experiments can be summarized for clear comparison.

Experimental TechniqueParameter MeasuredTypical Value for Tat(48-57)-TARReference
Filter-Binding AssayKd (Equilibrium Dissociation Constant)10-100 nM[9]
EMSAKd (Apparent)10-100 nM[4]
Isothermal Titration Calorimetry (ITC)Kd, Stoichiometry (n), ΔH, ΔSKd ~260 nM[24]

A lower Kd value indicates a higher binding affinity. The stoichiometry determined by ITC should be close to 1, indicating a 1:1 binding ratio of the Tat peptide to the TAR RNA. The thermodynamic parameters provide further insight into the driving forces of the interaction.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the Tat-TAR interaction.

Experimental_Workflow cluster_Preparation 1. Reagent Preparation cluster_Assay 2. Binding Assays cluster_Analysis 3. Data Analysis cluster_Conclusion 4. Conclusion Peptide_Synth Tat (48-57) Peptide Synthesis & Purification Filter_Binding Filter-Binding Assay Peptide_Synth->Filter_Binding EMSA EMSA Peptide_Synth->EMSA ITC ITC Peptide_Synth->ITC RNA_Synth TAR RNA In Vitro Transcription & Purification RNA_Synth->Filter_Binding RNA_Synth->EMSA RNA_Synth->ITC Quantification Quantification of Bound vs. Free RNA Filter_Binding->Quantification EMSA->Quantification Thermo_Calc Thermodynamic Analysis (ITC) ITC->Thermo_Calc Kd_Calc Determination of Kd Quantification->Kd_Calc Interpretation Interpretation of Binding Affinity and Specificity Kd_Calc->Interpretation Thermo_Calc->Interpretation

Caption: A typical experimental workflow for studying Tat-TAR interaction.

Conclusion

The interaction between the HIV-1 Tat protein and the TAR RNA element is a cornerstone of viral replication, representing a highly specific and high-affinity molecular recognition event. A thorough understanding of this interaction, facilitated by the robust experimental techniques detailed in this guide, is crucial for the development of novel antiretroviral therapies. By providing a framework for the mechanistic understanding and practical investigation of the Tat-TAR complex, we hope to empower researchers in their efforts to disrupt this critical axis of the HIV life cycle.

References

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  • Das, A. T., Koken, S. E., Essink, B. B., van Wamel, J. L., & Berkhout, B. (1997). The human immunodeficiency virus type 1 TAR RNA upper stem-loop plays distinct roles in reverse transcription and RNA packaging. Journal of virology, 71(4), 2963-2970. [Link]

  • Puglisi, J. D., Chen, L., Blanchard, S., & Frankel, A. D. (1995). Solution Structure of a Bovine Immunodeficiency Virus Tat-TAR Peptide-RNA Complex. Science, 270(5239), 1200-1203. [Link]

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  • Dorin, B., & Gatignol, A. (2003). The TAR RNA-binding protein, TRBP, stimulates the expression of TAR-containing RNAs in vitro and in vivo independently of its ability to inhibit the dsRNA-dependent kinase PKR. Journal of Biological Chemistry, 278(7), 4440-4448. [Link]

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discovery and history of TAT 48-57

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of TAT 48-57

Abstract

The Human Immunodeficiency Virus Type 1 (HIV-1) transactivator of transcription (Tat) protein has been a subject of intense scientific scrutiny since its discovery. A small, arginine-rich fragment of this protein, spanning residues 48-57, has emerged as a powerful tool in molecular and cellular biology. This peptide, commonly known as this compound, possesses the remarkable ability to traverse cellular membranes, a property that has been harnessed to deliver a vast array of cargo molecules into cells. This guide provides a comprehensive overview of the discovery of this compound, from the initial observations of the full-length protein's cell-penetrating capabilities to the precise identification of the minimal domain required for this function. We will delve into the proposed mechanisms of cellular uptake, the key experimental methodologies used to study this peptide, and its wide-ranging applications in research and therapeutic development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal cell-penetrating peptide.

Genesis: The Discovery of a Viral Anomaly

The story of this compound begins not with the peptide itself, but with its parent protein. In 1988, independent research groups made a groundbreaking observation: the full-length Tat protein from HIV-1 could be taken up by cells from the surrounding culture medium and subsequently translocate to the nucleus.[1][2][3] This was a significant departure from the conventional understanding of protein transport, which typically relies on specific receptor-mediated pathways for large molecules to enter cells. This unusual property sparked immediate interest, as it suggested the existence of a novel mechanism for intercellular protein transfer.

Subsequent investigations focused on dissecting the Tat protein to identify the specific region responsible for this cell-penetrating behavior. Through a series of deletion and mutagenesis studies, the critical domain was pinpointed to a short, highly basic region rich in arginine and lysine residues.[4][5] This sequence, identified as residues 49-57 (RKKRRQRRR), was found to be sufficient for mediating cellular translocation.[4] Further studies often include the preceding Glycine (G) or Tyrosine (Y) residue, defining the functional peptide as this compound (GRKKRRQRRR) or TAT 47-57 (YGRKKRRQRRR).[2][6][7][8] This arginine-rich motif was termed the Protein Transduction Domain (PTD), a designation that reflects its profound capability to ferry molecules across the plasma membrane.[9][10]

Key Properties of this compound
PropertyDescriptionReferences
Sequence GRKKRRQRRR (common variant)[6][7]
Parent Protein HIV-1 Trans-Activator of Transcription (Tat)[11][12]
Key Function Cell Penetration / Protein Transduction[1][13]
Charge Highly Cationic (+8)[14][15]
Classification Cell-Penetrating Peptide (CPP), Protein Transduction Domain (PTD)[1][9][10]

The Mechanism of Entry: Unraveling the Pathway

The precise mechanism by which this compound enters cells has been a subject of extensive research and some debate. It is now understood to be a multi-faceted process, likely dependent on the cell type, cargo, and experimental conditions.[9][13]

Initially, it was proposed that the peptide's highly cationic nature allowed it to directly translocate across the lipid bilayer in an energy-independent manner.[13] However, a growing body of evidence points towards energy-dependent endocytic pathways as the primary route of entry.[1]

The current consensus model involves several key steps:

  • Electrostatic Interaction: The positively charged arginine and lysine residues of this compound initiate contact by binding to negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[7][16] This interaction concentrates the peptide at the membrane.

  • Endocytosis Induction: This binding event is believed to trigger an endocytic process, with macropinocytosis being identified as a major pathway.[1] Macropinocytosis is a form of fluid-phase endocytosis that results in the formation of large intracellular vesicles called macropinosomes.

  • Endosomal Escape: Once inside the cell within an endosome, the peptide and its cargo must escape into the cytoplasm to reach their target. The exact mechanism of escape is not fully elucidated but may involve destabilization of the endosomal membrane by the peptide.

Some studies have also demonstrated that TAT peptides can form transient pores in model membranes, suggesting that direct translocation may still play a role under certain conditions.[14]

Diagram: Proposed Cellular Uptake Pathway of this compound

TAT_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytoplasm) TAT This compound Peptide (+ Cargo) HSPG HSPG Receptor TAT->HSPG 1. Electrostatic Binding Endosome Endosome HSPG->Endosome 2. Macropinocytosis/ Endocytosis Cargo_Release Released Cargo (e.g., Protein, Drug) Endosome->Cargo_Release 3. Endosomal Escape Target Intracellular Target (e.g., Nucleus, Mitochondria) Cargo_Release->Target 4. Action at Target

Caption: A simplified workflow of this compound cellular entry.

Core Functionality and Molecular Interactions

Within the context of the full-length HIV-1 Tat protein, the 48-57 region serves a dual purpose critical for viral replication.

  • TAR RNA Binding: This basic domain is the primary site for binding to a specific RNA stem-loop structure known as the transactivation response element (TAR), located at the 5' end of all viral transcripts.[10][17][18]

  • Recruitment of Cellular Factors: This binding event initiates the recruitment of crucial host cell factors, including the positive transcription elongation factor b (P-TEFb) complex and coactivators like p300.[18][19] This assembly dramatically increases the processivity of RNA polymerase II, leading to a massive amplification of viral gene expression.

As a standalone peptide, this compound's primary function is that of a Protein Transduction Domain (PTD) . Its ability to act as a molecular vehicle has made it an invaluable tool for overcoming the cell membrane barrier, a major hurdle in drug delivery and biomedical research.[9][10] The domain also contains a nuclear localization signal, which can help direct cargo to the cell's nucleus.[9][10]

Key Experimental Methodologies

The study of this compound relies on a set of established biochemical and cell biology techniques.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the conceptual steps for synthesizing the peptide, a process typically performed using an automated peptide synthesizer.

Principle: The peptide is built amino acid by amino acid on a solid resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is used to temporarily block the N-terminus of the growing peptide chain.

Methodology:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin) pre-loaded with the C-terminal amino acid (Arginine).

  • Deprotection: Remove the Fmoc group from the resin-bound arginine using a solution of 20% piperidine in dimethylformamide (DMF) to expose the free amine.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid in the sequence (Arginine) with a coupling reagent (e.g., HBTU/HOBt) and add it to the resin. The activated carboxyl group will react with the free amine on the resin, forming a peptide bond.

  • Wash: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and wash steps for each subsequent amino acid in the sequence (Q, R, R, K, K, R, G).

  • Cleavage and Deprotection: Once the full sequence is assembled, treat the resin with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF).[17][20]

Protocol 2: In Vitro Cellular Uptake Assay

This protocol describes a common method to visualize and quantify the internalization of this compound into cultured cells.

Principle: The TAT peptide is labeled with a fluorescent dye. Cultured cells are incubated with the labeled peptide, and uptake is assessed using fluorescence microscopy.

Methodology:

  • Peptide Labeling: Synthesize or procure this compound covalently linked to a fluorescent probe, such as Fluorescein isothiocyanate (FITC) or Tetramethylrhodamine (TAMRA).[8][14]

  • Cell Culture: Plate mammalian cells (e.g., HeLa or Jurkat cells) onto glass-bottom dishes or chamber slides and culture until they reach approximately 70-80% confluency.

  • Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled this compound peptide at a desired concentration (e.g., 1-10 µM). Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove any peptide that is not internalized.

  • Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. This step preserves cell morphology.

  • Counterstaining (Optional): Stain the cell nuclei with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole) to provide a cellular reference point.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images using filters appropriate for the fluorescent label on the peptide and the nuclear stain. The presence of intracellular fluorescence indicates successful peptide uptake.

Diagram: Experimental Workflow for this compound Uptake Assay

Uptake_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Synthesize/ Procure FITC-TAT C 3. Incubate Cells with FITC-TAT A->C B 2. Culture Cells (e.g., HeLa) B->C D 4. Wash to Remove Extracellular Peptide C->D E 5. Fix & Counterstain (e.g., DAPI for Nucleus) D->E F 6. Visualize with Fluorescence Microscopy E->F G 7. Quantify Uptake (e.g., Image Analysis) F->G

Caption: A typical workflow for assessing cellular internalization of this compound.

Applications and Future Horizons

The discovery of this compound's cell-penetrating properties has unlocked vast possibilities in research and medicine. Its primary application is as a versatile delivery vector for a wide range of biologically active molecules that are otherwise membrane-impermeable.[1][13]

Examples of Cargo Delivered by this compound:

  • Proteins & Peptides: Delivery of functional enzymes, antibodies, and inhibitory peptides for therapeutic purposes or to probe intracellular pathways.[1][11][21] A notable example is the creation of JNK inhibitor fusion proteins for studying signal transduction.[21][22]

  • Nucleic Acids: Facilitating the delivery of siRNA for gene silencing, plasmid DNA for gene expression, and antisense oligonucleotides.[2][5]

  • Small Molecule Drugs: Enhancing the intracellular concentration and efficacy of cytotoxic agents for cancer therapy.[13]

  • Imaging Agents: Transporting quantum dots, nanoparticles, and radiolabeled chelates (e.g., Technetium-99m) into cells for diagnostic imaging and tracking studies.[15]

  • Liposomes: Improving the cellular uptake of drug-encapsulated liposomes.[8]

Looking forward, research continues to refine and expand the use of TAT-based peptides. Efforts are underway to develop modified versions with enhanced stability, reduced immunogenicity, and improved endosomal escape capabilities. Furthermore, the peptide is being explored in novel therapeutic strategies, such as the "block-and-lock" approach for creating a deep state of latency in HIV reservoirs.[23][24] The journey of this compound, from a curious viral protein fragment to a cornerstone of molecular delivery systems, exemplifies the profound impact of fundamental biological discovery on applied science.

References

  • Defining the molecular mechanisms of HIV-1 Tat secretion: PtdIns(4,5)P2 at the epicenter. (n.d.).
  • Clark, E., Nava, B., & Caputi, M. (2017). Tat is a multifunctional viral protein that modulates cellular gene expression and functions. Oncotarget, 8(17), 27569–27581.
  • Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC. (2017).
  • TAT (48-57) | HIV-1 Polypeptide. (n.d.). MedchemExpress.com.
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  • Lyamichev, V., et al. (2021). Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6. Problems of Virology.
  • γ-AApeptides bind to RNA by mimicking RNA-binding proteins - PMC. (n.d.).
  • Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes - PMC. (n.d.).
  • Heitz, F., Morris, M. C., & Divita, G. (2009). Twenty years of cell-penetrating peptides: from molecular mechanisms to therapeutics. British Journal of Pharmacology, 157(2), 195–206.
  • TAT: All About Cell Penetr
  • Interaction of Human Immunodeficiency Virus Type 1 Tat with the Transcriptional Coactivators p300 and CREB Binding Protein. (n.d.). ASM Journals.
  • Novel Tat-Peptide Chelates for Direct Transduction of Technetium-99m and Rhenium into Human Cells for Imaging and Radiotherapy. (2004).
  • Transcriptional activation in vitro by the human immunodeficiency virus type1 T
  • The role of Tat in HIV latency and reactiv
  • Tat-Based Therapies as an Adjuvant for an HIV-1 Functional Cure. (2022). MDPI.
  • Wu, M.-C., Wang, E. Y., & Lai, T. W. (2023).
  • Discovery of a non-cationic cell penetrating peptide derived from membrane-interacting human proteins and its potential as a protein delivery carrier. (2015).
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  • Protein 4.1 B/Differentially Expressed in Adenocarcinoma of the Lung-1 Functions as a Growth Suppressor in Meningioma Cells by Activating Rac1-Dependent c-Jun-NH2-kinase Signaling. (2007). AACR Journals.
  • Inhibition of gene expression in human cells through small molecule-RNA interactions. (2002). PNAS.
  • State of Art: Cell Penetration and Cell-Penetrating Peptides and Proteins. (2014). MDPI.
  • Introduction to Cell-Permeable Peptides. (n.d.). Bachem.
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  • Cell Penetrating Peptides for Gene Therapy. (2022). Encyclopedia.pub.
  • HIV-1 Tat and Heparan Sulfate Proteoglycans Orchestrate the Setup of in Cis and in Trans Cell-Surface Interactions Functional to Lymphocyte Trans-Endothelial Migr
  • Cell-permeable peptide inhibitors of the JNK signal transduction pathway. (2012).
  • The role of Tat in HIV latency and reactivation - PMC. (2021).
  • Angiogenic Effects of Extracellular Human Immunodeficiency Virus Type 1 Tat Protein and Its Role in the Pathogenesis of AIDS-Associated Kaposi's Sarcoma. (2002).
  • Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6 (Retroviridae: Orthoretrovirinae: - Semantic Scholar. (2021). Semantic Scholar.

Sources

An In-depth Technical Guide to the Cellular Uptake Pathways of TAT 48-57

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The TAT 48-57 Peptide - A Gateway into the Cell

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein possesses a remarkable ability to traverse cellular membranes, a property conferred by its protein transduction domain (PTD). The core of this domain is a short, 10-amino acid cationic sequence, this compound (sequence: GRKKRRQRRR), which has been extensively harnessed as a vector for intracellular delivery of a wide array of cargo molecules, from small peptides to large nanoparticles[1][2][3][4][5]. Understanding the precise mechanisms by which this peptide breaches the cellular boundary is paramount for optimizing its use in therapeutic and research applications. This guide provides a comprehensive technical overview of the cellular uptake pathways of the this compound peptide, intended for researchers, scientists, and drug development professionals. We will delve into the primary uptake mechanisms, the experimental methodologies to elucidate these pathways, and the critical factors influencing internalization.

Part 1: The Dichotomy of Entry: Direct Translocation vs. Endocytosis

The cellular entry of this compound is not governed by a single, monolithic pathway but rather a complex interplay of different mechanisms. The prevailing evidence points to two major routes: direct translocation across the plasma membrane and energy-dependent endocytosis. The dominance of a particular pathway can be influenced by factors such as the cargo conjugated to the peptide, its concentration, and the cell type[2][6][7].

The Initial Handshake: Interaction with Heparan Sulfate Proteoglycans

Irrespective of the subsequent internalization pathway, the initial interaction of the cationic this compound peptide with the cell surface is predominantly mediated by electrostatic interactions with negatively charged heparan sulfate proteoglycans (HSPGs)[8][9][10][11]. HSPGs are ubiquitously expressed on the surface of most mammalian cells, which is consistent with the broad cell-penetrating ability of the TAT peptide[8]. This binding concentrates the peptide at the cell surface, facilitating its subsequent entry.

  • Experimental Validation: The involvement of HSPGs can be experimentally verified through several approaches:

    • Competitive Inhibition: Soluble heparin, a highly sulfated glycosaminoglycan similar to heparan sulfate, can competitively inhibit this compound uptake[8][12].

    • Enzymatic Digestion: Treatment of cells with heparan sulfate-degrading enzymes (e.g., heparinases) reduces the internalization of the peptide[8].

    • Genetically Deficient Cell Lines: Cells with genetic defects in HSPG biosynthesis show impaired uptake of this compound[8].

Direct Translocation: A Controversial Leap

Early studies suggested that this compound could directly penetrate the plasma membrane in an energy- and temperature-independent manner[1]. This proposed mechanism involves the peptide transiently destabilizing the lipid bilayer to gain access to the cytoplasm. While some evidence from studies using model lipid bilayers supports the possibility of direct translocation[3][13], this mechanism in living cells remains a subject of debate. It is hypothesized that at high concentrations, the peptide may induce the formation of transient pores or other membrane perturbations that allow its passage[3][6][13].

Endocytosis: The Predominant Cellular Route

A substantial body of evidence now indicates that the primary mode of this compound internalization is through various endocytic pathways[1][2][12][14]. These are active, energy-dependent processes where the cell engulfs extracellular material. The major endocytic routes implicated in this compound uptake are macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.

Macropinocytosis is a receptor-independent form of endocytosis involving large-scale ruffling of the plasma membrane to form large vesicles called macropinosomes[1][6]. Several studies have identified this as a major entry pathway for TAT-fusion proteins and the TAT peptide itself[1][2][15]. This process is often initiated by the interaction of the peptide with lipid rafts on the cell surface[1].

This classical endocytic pathway involves the formation of clathrin-coated pits at the plasma membrane, which then invaginate to form vesicles. Evidence suggests that clathrin-mediated endocytosis contributes to the uptake of unconjugated TAT peptide[10][12][14][16].

Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, and are a subset of lipid rafts. Some studies have reported the involvement of caveolae in the internalization of TAT-fusion proteins[1][6][14]. However, this pathway appears to be cell-type dependent, as some cells, like T-cells, do not express caveolin, the signature protein of caveolae[14][17].

Part 2: Experimental Dissection of this compound Uptake Pathways

A multi-faceted experimental approach is necessary to accurately delineate the cellular uptake mechanisms of this compound. This involves a combination of pharmacological inhibition, molecular biology techniques, and advanced imaging.

Pharmacological Inhibition: Blocking the Gates

The use of specific chemical inhibitors that disrupt different endocytic pathways is a cornerstone of studying this compound uptake. The table below summarizes commonly used inhibitors, their mechanisms of action, and typical working concentrations.

InhibitorTarget PathwayMechanism of ActionTypical Working Concentration
Chlorpromazine Clathrin-mediated endocytosisPrevents the assembly of clathrin lattices at the plasma membrane5-10 µM
Filipin / Nystatin Caveolae-mediated endocytosis / Lipid raftsSequesters cholesterol, disrupting the formation of caveolae and lipid rafts[1][12]1-5 µg/mL (Filipin) / 25-50 µg/mL (Nystatin)
Ethyl-isopropyl amiloride (EIPA) MacropinocytosisInhibits the Na+/H+ exchanger, which is crucial for macropinosome formation10-50 µM
Cytochalasin D Macropinocytosis / PhagocytosisDisrupts actin polymerization, which is required for membrane ruffling1-10 µM
Wortmannin / LY294002 MacropinocytosisInhibits PI3-kinase, an enzyme involved in signaling pathways that regulate macropinocytosis100 nM (Wortmannin) / 50 µM (LY294002)
Dynamin inhibitors (e.g., Dynasore, dominant-negative Dynamin) Clathrin- and Caveolae-mediated endocytosisBlocks the GTPase activity of dynamin, which is required for the scission of endocytic vesicles from the plasma membrane[1]80 µM (Dynasore)

Causality in Experimental Design: When using inhibitors, it is crucial to include appropriate controls to ensure that the observed effects are specific to the inhibition of the intended pathway and not due to general cellular toxicity. A cell viability assay (e.g., MTT or LDH assay) should be performed in parallel. Furthermore, using positive controls for each pathway (e.g., transferrin for clathrin-mediated endocytosis, cholera toxin B subunit for caveolae-mediated endocytosis) validates the efficacy of the inhibitors in the specific cell system being studied.

Visualizing the Journey: Microscopy Techniques

Confocal microscopy is an indispensable tool for visualizing the intracellular localization of fluorescently labeled this compound.

experimental_workflow cluster_preparation Cell & Peptide Preparation cluster_treatment Treatment & Incubation cluster_imaging Imaging & Analysis cell_culture 1. Seed cells on confocal dishes peptide_prep 2. Prepare fluorescently labeled this compound inhibitor_prep 3. Prepare inhibitor stock solutions pre_incubation 4. Pre-incubate cells with inhibitors peptide_incubation 5. Add labeled this compound and incubate pre_incubation->peptide_incubation washing 6. Wash cells to remove extracellular peptide peptide_incubation->washing live_cell_imaging 7. Live-cell confocal microscopy washing->live_cell_imaging colocalization 8. Co-localization analysis with endocytic markers live_cell_imaging->colocalization

Caption: Confocal microscopy workflow for studying this compound uptake.

By co-incubating cells with fluorescently labeled this compound and specific endocytic markers (e.g., fluorescently labeled transferrin for early endosomes, dextran for macropinosomes, or antibodies against endosomal proteins like EEA1), one can determine the specific compartments in which the peptide accumulates. Live-cell imaging is highly recommended to avoid artifacts associated with cell fixation[7].

Quantifying Internalization: Flow Cytometry and Spectrometry

For a quantitative assessment of this compound uptake, flow cytometry is a powerful technique. Cells are incubated with a fluorescently labeled peptide, and after washing to remove surface-bound peptide, the intracellular fluorescence of thousands of individual cells can be measured. This allows for a statistical analysis of uptake efficiency under different conditions (e.g., in the presence of inhibitors).

Alternatively, the total amount of internalized peptide can be quantified by lysing the cells and measuring the fluorescence in the lysate using a fluorometer[18]. For a more precise quantification of the intact internalized peptide, techniques like MALDI-TOF mass spectrometry can be employed[19][20].

quantitative_uptake_workflow cluster_setup Experiment Setup cluster_procedure Uptake Assay cluster_analysis Analysis seed_cells 1. Seed cells in multi-well plates prepare_reagents 2. Prepare labeled peptide and inhibitors add_inhibitors 3. Pre-treat with inhibitors prepare_reagents->add_inhibitors add_peptide 4. Incubate with labeled This compound add_inhibitors->add_peptide wash_cells 5. Wash and trypsinize to remove external peptide add_peptide->wash_cells flow_cytometry 6a. Analyze by Flow Cytometry wash_cells->flow_cytometry cell_lysis 6b. Lyse cells wash_cells->cell_lysis fluorometry 7b. Measure fluorescence in lysate cell_lysis->fluorometry

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The Indispensable Role of Arginine Residues in TAT 48-57 Mediated Cellular Transduction: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a short, highly cationic sequence, TAT 48-57 (sequence: Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg or RKKRRQRRR), that has garnered significant attention in the field of drug delivery. This protein transduction domain (PTD) possesses the remarkable ability to traverse cellular membranes and deliver a wide array of macromolecular cargoes into the cytoplasm and nucleus. This guide provides an in-depth technical examination of the core element responsible for this capability: the arginine residues. We will dissect the physicochemical properties of arginine's guanidinium group, explore the proposed mechanisms of cellular uptake, present detailed protocols for validating these functions, and discuss the implications for the rational design of next-generation therapeutic delivery vectors. For researchers, scientists, and drug development professionals, understanding the fundamental role of these arginine residues is paramount to harnessing the full potential of this powerful cellular delivery tool.

Part 1: The Arginine-Rich Domain: An Evolutionary Masterpiece for Cellular Entry

The discovery that the TAT protein could enter cells and shuttle large molecules marked a paradigm shift in our understanding of macromolecular transport across the plasma membrane.[1] This function was quickly mapped to its basic domain, residues 48-57, which is notably rich in positively charged amino acids, containing six arginines and two lysines.[2] This short sequence acts as a potent cell-penetrating peptide (CPP) and is the smallest fragment of the TAT protein that retains this transduction capability.[3]

The primary driver of this phenomenon is the cluster of arginine residues. While both arginine and lysine are basic amino acids and positively charged at physiological pH, arginine is significantly more effective at promoting cellular uptake.[4][5][6] This superior efficacy is not merely due to charge, but is intrinsically linked to the unique chemical structure of arginine's side chain: the guanidinium group.

Part 2: The Guanidinium Group: The Engine of Transduction

The guanidinium headgroup of arginine is the central structural feature required for the uptake of arginine-rich CPPs.[2] Its unique properties distinguish it from the primary amine of lysine and are critical to its function.

  • Charge Delocalization: The positive charge of the guanidinium group is delocalized across three nitrogen atoms due to resonance. This diffuse charge distribution allows for more flexible and multivalent interactions compared to the localized charge on lysine's ammonium group.[4][5]

  • Bidentate Hydrogen Bonding: The planar geometry and multiple hydrogen bond donors of the guanidinium group enable it to form strong, bidentate (two-point) hydrogen bonds with negatively charged oxyanions like phosphates, sulfates, and carboxylates found abundantly on the cell surface.[7] This interaction is considered a key initiating event for cellular entry.[7] Solid-state NMR studies have confirmed the formation of close guanidinium-phosphate complexes, highlighting the strength of this interaction.[4][5]

These properties allow the TAT peptide to engage in high-affinity interactions with components of the extracellular matrix and the plasma membrane itself, initiating the process of translocation.

Part 3: Mechanistic Insights into Arginine-Mediated Cellular Uptake

The precise mechanism by which this compound and other arginine-rich CPPs enter cells is a subject of ongoing investigation, with evidence supporting multiple pathways. The arginine residues are central to all proposed models.

Initial Interaction: Binding to the Cell Surface The first step is an electrostatic interaction between the positively charged arginine residues and negatively charged components on the cell surface.[2] Key binding partners include:

  • Heparan Sulfate Proteoglycans (HSPGs): These sulfated glycosaminoglycans (GAGs) are ubiquitously present on the surface of most mammalian cells and are considered primary docking sites for TAT peptides.[8][9] This interaction can facilitate charge neutralization and concentrate the peptide at the cell surface, promoting subsequent internalization.[8]

  • Phospholipids: The guanidinium groups can directly interact with the phosphate headgroups of lipids in the plasma membrane.[4][5][10]

Translocation Pathways Following surface binding, two main categories of uptake mechanisms are proposed:

  • Direct Translocation (Energy-Independent): Early studies suggested that TAT peptides could directly cross the lipid bilayer in a process that does not require metabolic energy.[7][11] Molecular dynamics simulations and experimental evidence suggest that the strong interactions of multiple arginine residues with the membrane can lead to local destabilization, inducing the formation of transient pores or channels through which the peptide can pass.[11][12][13] This model posits that arginine residues not only bind to the surface but are also fundamental in nucleating these transient pores.[11]

  • Endocytosis (Energy-Dependent): There is substantial evidence that TAT-mediated uptake also occurs via various endocytic pathways, including macropinocytosis.[14] In this model, the binding of the peptide to the cell surface triggers an active cellular process that engulfs the peptide and its cargo into endosomes. The peptide must then escape the endosome to reach the cytoplasm, a step that is often a rate-limiting barrier for effective drug delivery.

It is now widely believed that these mechanisms are not mutually exclusive. The pathway utilized can depend on the peptide concentration, the nature of the cargo, and the specific cell type.[14] Regardless of the route, the initial, multivalent binding of arginine residues to the cell surface is the indispensable initiating event.

Part 4: Experimental Validation of Arginine's Role

A Senior Application Scientist must rely on robust, verifiable methodologies. The following section outlines core experimental workflows to probe and quantify the function of arginine residues in this compound.

Experimental Workflow: Assessing Peptide Uptake

The overall process for evaluating the cellular uptake of TAT peptides and their analogs can be systematically broken down. This workflow is fundamental for structure-activity relationship (SAR) studies.

G cluster_synthesis Peptide Preparation cluster_cell_culture Cellular Assay cluster_analysis Quantification synthesis Solid-Phase Peptide Synthesis (SPPS) labeling Fluorescent Labeling (e.g., FITC, TMR) synthesis->labeling purification HPLC Purification & Mass Spec QC labeling->purification incubation Incubate Cells with Labeled Peptide purification->incubation culture Cell Culture (e.g., HeLa, CHO) culture->incubation washing Wash & Trypsinize to Remove Surface-Bound Peptide incubation->washing flow Flow Cytometry Analysis washing->flow microscopy Confocal Microscopy washing->microscopy G Arginine Arginine Residues (Guanidinium Groups) HSPG Heparan Sulfate Proteoglycans (-) Arginine->HSPG Bidentate H-Bonding Phospholipids Membrane Phospholipids (-) Arginine->Phospholipids Guanidinium-Phosphate Complexation PositiveCharge High Cationic Charge PositiveCharge->HSPG Electrostatic Attraction PositiveCharge->Phospholipids Electrostatic Attraction Translocation Direct Translocation (Pore Formation) HSPG->Translocation Endocytosis Endocytosis HSPG->Endocytosis Phospholipids->Translocation

Sources

A Technical Guide to the TAT 48-57 Nuclear Localization Signal: Mechanisms, Protocols, and Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 48-57 region of the Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (Tat) protein is one of the most potent and widely studied cell-penetrating peptides (CPPs). Its basic domain, rich in arginine and lysine residues, not only facilitates entry across the plasma membrane but also contains a powerful nuclear localization signal (NLS) that directs conjugated cargo to the nucleus. This dual functionality has made it an invaluable tool in drug delivery and molecular biology. However, the precise mechanism of its nuclear import is a subject of ongoing research and debate, deviating significantly from the canonical pathways. This technical guide provides an in-depth exploration of the TAT 48-57 NLS, synthesizing current mechanistic understanding with detailed, field-proven protocols for its study and application. We dissect the causality behind experimental choices, provide step-by-step workflows for quantitative analysis, and offer visual guides to the underlying biological pathways.

The Mechanistic Conundrum of this compound Nuclear Import

The classical nuclear import pathway for proteins bearing a conventional NLS, such as that from the SV40 Large T-antigen, is well-defined. It involves the formation of a ternary complex with the importin-α/β heterodimer, which then docks with the Nuclear Pore Complex (NPC) and is translocated into the nucleus in a Ran-GTPase cycle-dependent manner.[1] The TAT NLS (sequence: YGRKKRRQRRR), however, presents a more complex picture and is often described as "unconventional".[2][3][4] Research has illuminated at least three potential, and not mutually exclusive, pathways for its nuclear entry.

The Classical Importin-Mediated Pathway

While unconventional, there is evidence that the TAT NLS can engage the classical import machinery. The core basic region, 49RKKRRQRRR57, contains a sequence resembling a classical NLS.[5] Studies have shown that TAT peptides can bind directly to importin-α.[5][6] However, this interaction appears to be sensitive to the cellular environment and the peptide's C-terminal residues. For instance, the wild-type TAT sequence (TatRRR) binds importins effectively in vitro, but this interaction is reportedly silenced in the competitive environment of an intact cell.[2][4] Modifying the C-terminal "RRR" motif to "GGG" (TatGGG) restores a robust, importin-dependent nuclear import in living cells, suggesting the wild-type sequence has unique properties that can bypass or modulate this classical pathway.[2][4][7]

Direct Importin-β Binding Pathway

A significant body of evidence suggests that the TAT NLS can bypass importin-α and bind directly to importin-β.[2][8] This is a notable deviation, as importin-β typically relies on an adapter like importin-α to recognize cargo.[8] This direct interaction is thought to be mediated by the arginine-rich nature of the TAT peptide.[8] This pathway would still be dependent on the RanGTPase cycle for cargo release within the nucleus.[9][10] The ability to engage importin-β directly provides a mechanistic rationale for its high efficiency and may allow it to transport cargo that is sterically hindered from forming a traditional ternary complex.

Importin-Independent and Atypical Pathways

Perhaps most intriguingly, the TAT NLS can facilitate nuclear entry even when the classical importin pathway is inhibited.[11][12] Studies using digitonin-permeabilized cells, which lack soluble cytoplasmic factors unless they are added back, have shown that TAT-conjugated cargo can accumulate in the nucleus in a factor-independent, though still ATP-dependent, manner.[12] This suggests a mechanism involving direct binding to nucleoporins or other components of the nuclear envelope, or a process of nuclear retention where the peptide binds strongly to nuclear components after entry.[11][12] This pathway is particularly notable for its ability to transport exceptionally large cargo, such as 90 nm nanoparticles, which are too large for the central channel of the NPC used by importin-mediated transport.[11]

The co-existence of these pathways highlights the versatility of the TAT NLS and underscores the importance of the experimental context—in vitro versus live cell, the nature of the cargo, and the specific cell type—in determining the dominant import mechanism.

TAT_NLS_Pathways cluster_cytoplasm Cytoplasm cluster_npc Nuclear Pore Complex (NPC) cluster_nucleus Nucleus TAT_Cargo TAT-Cargo ImpA Importin α TAT_Cargo->ImpA Binds Direct_Complex Impβ / TAT-Cargo (Direct Pathway) TAT_Cargo->Direct_Complex Binds Directly NPC NPC Translocation TAT_Cargo->NPC Binds Directly (Importin-Independent) Ternary_Complex Impβ / Impα / TAT-Cargo (Classical Pathway) ImpA->Ternary_Complex ImpB Importin β ImpB->Ternary_Complex ImpB->Direct_Complex Ternary_Complex->NPC Docks Direct_Complex->NPC Docks Released_Cargo Released TAT-Cargo NPC->Released_Cargo Translocates ImpA_RanGTP Impα-RanGTP-CAS ImpB_RanGTP Impβ-RanGTP RanGTP RanGTP RanGTP->Released_Cargo Triggers Release RanGTP->ImpA_RanGTP RanGTP->ImpB_RanGTP Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment & Imaging cluster_analysis Phase 3: Data Analysis A1 Step 1: Construct Design (e.g., TAT-EGFP fusion) A2 Step 2: Cell Culture (Seed cells on glass-bottom dishes) A1->A2 A3 Step 3: Transfection (Introduce plasmid into cells) A2->A3 B1 Step 4: Incubation (Allow 24-48h for protein expression) A3->B1 B2 Step 5: Live-Cell Imaging (Confocal Microscopy) B1->B2 B3 Step 6: Image Acquisition (Capture Z-stacks of cells) B2->B3 C1 Step 7: Image Processing (Open images in Fiji/ImageJ) B3->C1 C2 Step 8: Define ROIs (Draw regions for Nucleus & Cytoplasm) C1->C2 C3 Step 9: Measure Intensity (Calculate Mean Gray Value for ROIs) C2->C3 C4 Step 10: Calculate N/C Ratio (Nuclear Intensity / Cytoplasmic Intensity) C3->C4 C5 Step 11: Statistical Analysis (Compare different constructs/conditions) C4->C5

Sources

Methodological & Application

Application Notes and Protocols for TAT 48-57 Mediated Protein Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Intracellular World with TAT 48-57

The cell membrane stands as a formidable barrier, selectively controlling the passage of molecules and safeguarding the intricate machinery of life within. While essential for cellular homeostasis, this barrier also presents a significant challenge for the delivery of therapeutic proteins, research probes, and other macromolecules that act on intracellular targets. To overcome this, scientists have harnessed the power of cell-penetrating peptides (CPPs), short amino acid sequences with the remarkable ability to traverse the plasma membrane and carry molecular cargo into the cell.

Among the most robust and widely utilized CPPs is the this compound peptide, a short, cationic sequence derived from the trans-activator of transcription (TAT) protein of the Human Immunodeficiency Virus-1 (HIV-1).[1][2][3][4] This 10-amino acid peptide, with the sequence Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (GRKKRRQRRR), has demonstrated exceptional efficiency in delivering a diverse range of cargo, from small molecules and peptides to large proteins and nanoparticles, into a wide variety of cell types.[5][6][7] Its utility spans basic research, diagnostics, and the development of novel therapeutics for a multitude of diseases, including cancer and neurodegenerative disorders.[6][8]

This comprehensive guide provides an in-depth exploration of the this compound peptide, from its fundamental mechanism of action to detailed, field-proven protocols for its application in protein delivery. As your partner in research, we aim to equip you with the knowledge and practical tools to successfully incorporate this powerful technology into your experimental workflows.

The Mechanism of this compound Mediated Protein Transduction

The highly cationic nature of the this compound peptide is central to its cell-penetrating capabilities.[1][9] The peptide is rich in arginine and lysine residues, which confer a strong positive charge at physiological pH. This positive charge facilitates an initial electrostatic interaction with negatively charged components on the cell surface, most notably heparan sulfate proteoglycans (HSPGs).[10][11] This interaction is a critical first step that concentrates the TAT-cargo conjugate at the cell surface, thereby increasing the efficiency of subsequent internalization.

While the precise mechanism of translocation is still a subject of active research and may be dependent on the cargo and cell type, several pathways have been proposed.[12][13] Early studies suggested a direct penetration or "transduction" across the lipid bilayer in an energy-independent manner.[13] More recent evidence points towards endocytic pathways, such as macropinocytosis, being the primary route of entry for larger TAT-protein conjugates.[14] Following endocytosis, the TAT-cargo conjugate must then escape the endosome to reach the cytoplasm and its intended intracellular target. The exact mechanism of endosomal escape is not fully elucidated but is a crucial step for the biological activity of the delivered protein.

To visualize the proposed primary pathway of this compound mediated protein delivery, the following diagram illustrates the key steps involved:

TAT_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TAT_Protein This compound-Protein Conjugate HSPG Heparan Sulfate Proteoglycan (HSPG) TAT_Protein->HSPG 1. Electrostatic Interaction Endosome Endosome HSPG->Endosome 2. Endocytosis (e.g., Macropinocytosis) Cytoplasm Cytoplasm Endosome->Cytoplasm 3. Endosomal Escape Target Intracellular Target Cytoplasm->Target 4. Action on Target

Caption: Proposed mechanism of this compound mediated protein delivery.

Experimental Protocols: A Step-by-Step Guide

Successful protein delivery using this compound hinges on the careful execution of several key experimental steps. This section provides detailed protocols for the creation of TAT-protein conjugates and the subsequent analysis of their cellular uptake.

Protocol 1: Generation of TAT-Protein Conjugates

There are two primary methods for generating TAT-protein conjugates: genetic fusion and chemical conjugation. The choice of method depends on the nature of the protein cargo, available resources, and the desired final product.

Method A: Genetic Fusion

This method involves creating a fusion protein where the this compound sequence is genetically linked to the N- or C-terminus of the protein of interest. This is typically achieved through standard molecular cloning techniques.

Workflow for Genetic Fusion of this compound:

Genetic_Fusion_Workflow Design 1. Design Fusion Construct (N- or C-terminal TAT tag) Cloning 2. Clone into Expression Vector Design->Cloning Transformation 3. Transform into Expression Host (e.g., E. coli) Cloning->Transformation Expression 4. Induce Protein Expression Transformation->Expression Lysis 5. Cell Lysis and Lysate Collection Expression->Lysis Purification 6. Purify Fusion Protein (e.g., Affinity Chromatography) Lysis->Purification Validation 7. Validate Purity and Identity (SDS-PAGE, Western Blot) Purification->Validation

Caption: Workflow for generating TAT-fusion proteins.

Step-by-Step Protocol for Genetic Fusion:

  • Construct Design: Design a DNA construct encoding your protein of interest fused to the this compound sequence (GRKKRRQRRR). A flexible linker (e.g., a series of glycine and serine residues) between the TAT peptide and the protein can be beneficial to ensure proper folding and function of both moieties. The TAT tag can be placed at either the N- or C-terminus.

  • Cloning: Clone the fusion construct into a suitable expression vector (e.g., pET series for E. coli expression). Ensure the reading frame is correct.

  • Expression and Purification: Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)). Induce protein expression and purify the fusion protein using standard chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[15][16]

  • Validation: Confirm the purity and identity of the fusion protein by SDS-PAGE and Western blotting using antibodies against the protein of interest or the tag.

Method B: Chemical Conjugation

This method involves chemically linking a synthesized this compound peptide to the purified protein of interest. This is often preferred when working with proteins that are difficult to express as fusion constructs or when precise control over the conjugation site is required.

Workflow for Chemical Conjugation of this compound:

Chemical_Conjugation_Workflow Peptide_Synthesis 1. Synthesize this compound Peptide (with a reactive group, e.g., C-terminal Cysteine) Conjugation 3. Conjugate Peptide to Protein (e.g., via maleimide chemistry) Peptide_Synthesis->Conjugation Protein_Purification 2. Purify Protein of Interest Protein_Purification->Conjugation Purification 4. Purify TAT-Protein Conjugate (e.g., Size-Exclusion Chromatography) Conjugation->Purification Validation 5. Validate Conjugation (SDS-PAGE, Mass Spectrometry) Purification->Validation

Caption: Workflow for chemical conjugation of this compound.

Step-by-Step Protocol for Chemical Conjugation (using Maleimide Chemistry):

  • Peptide Synthesis: Synthesize the this compound peptide with a C-terminal cysteine residue (GRKKRRQRRRC).[17] The thiol group of the cysteine will be used for conjugation.

  • Protein Modification (if necessary): If your protein of interest does not have accessible free thiols, you can introduce them by reacting primary amines (e.g., lysine residues) with a reagent like Traut's reagent (2-iminothiolane).

  • Conjugation Reaction: React the purified protein with a maleimide-activated crosslinker (e.g., SMCC) to introduce maleimide groups. Subsequently, react the maleimide-activated protein with the cysteine-containing TAT peptide. The thiol group of the cysteine will react with the maleimide group to form a stable thioether bond.

  • Purification: Purify the TAT-protein conjugate from unreacted peptide and protein using size-exclusion chromatography or ion-exchange chromatography.[18][19][20]

  • Validation: Confirm successful conjugation by SDS-PAGE (the conjugate will have a higher molecular weight than the unconjugated protein) and, if possible, by mass spectrometry.

Protocol 2: Quantification of Cellular Uptake

To validate the successful delivery of your TAT-protein conjugate, it is essential to perform cellular uptake assays. Fluorescence-based methods are commonly used for their sensitivity and ease of implementation.

Method A: Fluorescence Microscopy

This method allows for the direct visualization of the intracellular localization of the TAT-protein conjugate.

Step-by-Step Protocol for Fluorescence Microscopy:

  • Labeling: Label your protein of interest with a fluorescent dye (e.g., FITC, Alexa Fluor 488) either before or after conjugation with the TAT peptide.

  • Cell Culture: Seed your cells of interest onto glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Incubation: Treat the cells with the fluorescently labeled TAT-protein conjugate at a predetermined concentration (typically in the low micromolar range) for a specific duration (e.g., 1-4 hours). Include a control with the labeled protein alone (without TAT) to demonstrate the necessity of the CPP.

  • Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any non-internalized conjugate.

  • Fixation and Staining (Optional): Fix the cells with 4% paraformaldehyde and stain the nuclei with a counterstain like DAPI to visualize cellular compartments.

  • Imaging: Visualize the cells using a fluorescence microscope. Successful uptake will be indicated by intracellular fluorescence.

Method B: Flow Cytometry

This method provides a quantitative analysis of the cellular uptake of the TAT-protein conjugate in a large population of cells.

Step-by-Step Protocol for Flow Cytometry:

  • Labeling: As with fluorescence microscopy, label your protein of interest with a fluorescent dye.

  • Cell Culture: Grow your cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.

  • Incubation: Incubate the cells with the fluorescently labeled TAT-protein conjugate and the labeled protein control in suspension for the desired time.

  • Washing: Wash the cells multiple times with cold PBS to stop uptake and remove extracellular conjugate.

  • Analysis: Analyze the cells using a flow cytometer. The increase in mean fluorescence intensity in the cell population treated with the TAT-protein conjugate compared to the control will provide a quantitative measure of uptake.[21]

Data Presentation and Interpretation

To facilitate the comparison of experimental results, it is crucial to present quantitative data in a clear and structured format.

Table 1: Example of Quantitative Uptake Data from Flow Cytometry

Treatment GroupMean Fluorescence Intensity (MFI)Fold Increase over Control
Untreated Cells1001.0
Labeled Protein (No TAT)1501.5
Labeled TAT-Protein Conjugate120012.0

This table clearly demonstrates the significant enhancement in protein delivery mediated by the this compound peptide.

Troubleshooting Common Challenges

Problem Potential Cause Suggested Solution
Low protein yield (Genetic Fusion) Inefficient protein expression or formation of inclusion bodies.Optimize expression conditions (e.g., lower temperature, different inducer concentration). Use a different expression host. Optimize the purification protocol to include a refolding step if inclusion bodies are formed.
Inefficient chemical conjugation Insufficient reactive groups on the protein or peptide. Inactivation of the protein during conjugation.Increase the molar ratio of the crosslinker and peptide. Perform conjugation at a different pH. Use a different crosslinking chemistry.
Low cellular uptake Inefficient TAT-protein conjugate. Cell type is resistant to TAT-mediated delivery.Verify the integrity of the conjugate. Increase the concentration of the conjugate or the incubation time. Test different cell lines. Ensure the presence of HSPGs on the cell surface, as they are important for initial binding.[11]
Cell toxicity High concentration of the TAT-protein conjugate. Contaminants from the purification process.Perform a dose-response experiment to determine the optimal, non-toxic concentration. Ensure high purity of the conjugate.[8][22]

Conclusion: Empowering Your Research with this compound

The this compound peptide is a powerful and versatile tool for overcoming the cell membrane barrier and delivering proteins into the intracellular environment. By understanding its mechanism of action and following robust experimental protocols, researchers can effectively harness this technology to advance their studies in fundamental biology and drug development. The detailed application notes and protocols provided in this guide are designed to serve as a comprehensive resource to facilitate the successful implementation of this compound-mediated protein delivery in your laboratory.

References

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  • Ziegler, A., et al. (2005). Cell-Penetrating HIV-1 TAT Peptides Can Generate Pores in Model Membranes. Biophysical Journal. [Link]

  • Pchelintseva, O.I., et al. (2022). Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6. Problems of Virology. [Link]

  • ResearchGate. Assay used to assess the cellular delivery activity of d(X)TAT peptides. [Link]

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  • Di Pede, L., et al. (2013). Functionalization with TAT-peptide enhances blood-brain barrier crossing in vitro of nanoliposomes carrying a curcumin-derivative. Journal of Nanobiotechnology. [Link]

  • Nekhai, S., et al. (2017). Tat is a multifunctional viral protein that modulates cellular gene expression and functions. Virology. [Link]

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  • Oess, S. (2015). State of Art: Cell Penetration and Cell-Penetrating Peptides and Proteins. MOJ Proteomics & Bioinformatics. [Link]

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  • Ziegler, A., et al. (2008). Cell-Penetrating HIV-1 TAT Peptides Float on Model Lipid Bilayers. Biophysical Journal. [Link]

  • Arouri, A., et al. (2020). Strategies for Improving Peptide Stability and Delivery. Journal of Drug Delivery Science and Technology. [Link]

  • Tong, H., et al. (2006). Selective isolation and purification of tat protein via affinity membrane separation. Biotechnology Progress. [Link]

  • Arouri, A., et al. (2022). Strategies for Improving Cell-Penetrating Peptides Stability and Delivery. Encyclopedia. [Link]

  • Wang, S., et al. (2018). Tumor-targeting delivery of herb-based drugs with cell-penetrating/tumor-targeting peptides. International Journal of Nanomedicine. [Link]

  • Cardoso, A. C., et al. (2009). Cell-Penetrating Peptides— Uptake, Toxicity, and Applications. Structure and Bonding. [Link]

  • Porubianska, V., et al. (1993). Expression and purification of recombinant HIV-1 tat protein using HIV-1-tat specific monoclonal antibodies. Journal of Virological Methods. [Link]

  • LifeTein. HIV-1 tat Protein (47-57). [Link]

  • Lee, S. H., et al. (2015). Enhanced Cellular Uptake of a TAT-conjugated Peptide Inhibitor Targeting the Polo-Box Domain of Polo-Like Kinase 1. Journal of Nanoscience and Nanotechnology. [Link]

  • ResearchGate. Schematic representation of isolation and purification of the Tat protein. [Link]

  • Zhang, Y., et al. (2021). Genetic Fusion of Transacting Activator of Transcription Peptide to Cyclized Green Fluorescence Protein Improves Stability, Intracellular Delivery, and Tumor Retention. ACS Omega. [Link]

  • Hottiger, M., et al. (1998). Interaction of Human Immunodeficiency Virus Type 1 Tat with the Transcriptional Coactivators p300 and CREB Binding Protein. Journal of Virology. [Link]

  • DisProt. Protein Tat. [Link]

  • Li, H. Functional studies of two wild type variants of HIV-1 Tat. [Link]

  • Arouri, A., et al. (2021). TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases. Pharmaceutics. [Link]

  • Weyergang, A., et al. (2011). Photochemical internalisation of a macromolecular protein toxin using a cell penetrating peptide-photosensitiser conjugate. Journal of Controlled Release. [Link]

  • He, J., et al. (2015). Cell-penetrating peptides: Possible transduction mechanisms and therapeutic applications. Biomedical Reports. [Link]

  • Reddy, P., et al. (2010). TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs. Journal of Controlled Release. [Link]

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Application Notes & Protocols: Covalent Conjugation of TAT 48-57 Peptide to Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Human Immunodeficiency Virus (HIV) transactivator of transcription (Tat) protein contains a short, highly cationic sequence (residues 48-57) that acts as a potent cell-penetrating peptide (CPP). This domain, commonly referred to as TAT 48-57, can translocate across the plasma membrane and facilitate the intracellular delivery of a wide array of cargo molecules, including nanoparticles. Conjugating this compound to nanoparticles is a powerful strategy to enhance their cellular uptake for applications in drug delivery, gene therapy, and cellular imaging. This guide provides a comprehensive overview of the principles and detailed step-by-step protocols for the covalent conjugation of this compound to nanoparticles, including methods for characterization and validation. We will focus on two of the most robust and widely used chemical strategies: EDC/NHS coupling for carboxylated nanoparticles and Thiol-Maleimide coupling for maleimide-functionalized nanoparticles.

Part A: Foundational Principles

The this compound Peptide: A Key to Cellular Entry

The this compound peptide is derived from the basic domain of the HIV-1 Tat protein. Its canonical amino acid sequence is Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (GRKKRRQRRR)[1][2]. This arginine-rich motif endows the peptide with a strong positive charge at physiological pH, which is fundamental to its function.

Mechanism of Action: The primary mechanism of TAT-mediated cellular entry is initiated by electrostatic interactions between the positively charged peptide and the negatively charged heparan sulfate proteoglycans on the cell surface[3]. This interaction is thought to trigger internalization through an energy-dependent endocytic process, such as macropinocytosis[4][5][6][7]. Once inside, the TAT-conjugated cargo can escape the endosome and reach the cytoplasm. This ability to ferry cargo across cellular membranes makes this compound an invaluable tool in nanomedicine[6].

Considerations for Conjugation:

  • Sequence & Purity: Always use high-purity (≥95%) synthetic TAT peptide. The standard GRKKRRQRRR sequence contains primary amines (N-terminus and Lysine side chains) that can be used for conjugation.

  • Functional Handles: For specific, site-directed conjugation, it is highly recommended to order a custom-synthesized TAT peptide with a unique functional group.

    • For Thiol-Maleimide chemistry, a cysteine residue (containing a thiol group) is typically added to the N-terminus (e.g., Cys-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg)[8].

    • The standard sequence is suitable for EDC/NHS chemistry, which targets primary amines.

Nanoparticle Selection: The Foundation for Your Conjugate

The choice of nanoparticle is dictated by the intended application (e.g., drug delivery, imaging) and its surface chemistry. Common examples include:

  • Gold Nanoparticles (AuNPs): Excellent for imaging and photothermal therapy; easily functionalized.

  • Polymeric Nanoparticles (e.g., PLGA, Polystyrene): Biodegradable and suitable for drug encapsulation.[9]

  • Liposomes: Lipid-based vesicles for delivering both hydrophilic and hydrophobic drugs.

  • Quantum Dots (QDs): Semiconductor nanocrystals for fluorescent imaging.

The critical factor for conjugation is the availability of surface functional groups. This guide will cover protocols for nanoparticles functionalized with either carboxyl (-COOH) or maleimide groups.

Choosing the Right Conjugation Chemistry

The selection of a conjugation strategy is paramount for creating a stable and functional TAT-nanoparticle conjugate. The goal is to form a stable covalent bond with minimal impact on the bioactivity of the peptide and the properties of the nanoparticle.

Strategy 1: EDC/NHS Amide Coupling

This is one of the most common methods for conjugating amine-containing molecules (like the TAT peptide) to carboxylated surfaces. It proceeds in two steps to minimize unwanted cross-linking of the biomolecule[10].

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl groups on the nanoparticle surface.

  • Stabilization: N-hydroxysulfosuccinimide (Sulfo-NHS) is added to react with the activated carboxyl groups, forming a more stable, amine-reactive Sulfo-NHS ester. This intermediate is less susceptible to hydrolysis than the EDC-activated group alone[10][11].

  • Conjugation: The amine-reactive Sulfo-NHS ester reacts with primary amines on the TAT peptide (N-terminus or lysine side chains) to form a stable amide bond.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

} caption: "Workflow for EDC/NHS Amide Coupling Chemistry."

Strategy 2: Thiol-Maleimide Coupling

This strategy offers high specificity and efficiency, forming a stable thioether bond. It is the preferred method for site-directed conjugation.

  • Peptide Preparation: A TAT peptide with a single, terminal cysteine residue is required. The disulfide bonds between cysteine residues must be reduced to free thiols (-SH) using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Conjugation: The free thiol on the TAT peptide undergoes a Michael addition reaction with the maleimide group on the nanoparticle surface. This reaction is highly specific for thiols at neutral pH (6.5-7.5)[12][].

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

} caption: "Workflow for Thiol-Maleimide Coupling Chemistry."

Part B: Experimental Protocols

Protocol 1: EDC/NHS Coupling to Carboxylated Nanoparticles

Materials:

  • Carboxylated Nanoparticles (e.g., AuNPs, polystyrene beads)

  • This compound Peptide (Standard Sequence: GRKKRRQRRR)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[10]

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS with 0.05% Tween-20

  • Storage Buffer: PBS with 0.1% BSA (Bovine Serum Albumin)

Procedure:

  • Nanoparticle Preparation:

    • Resuspend carboxylated nanoparticles in Activation Buffer. If nanoparticles are in a storage buffer containing amines (like Tris), they must be washed 2-3 times.

    • To wash, centrifuge the nanoparticle solution (e.g., 14,000 x g for 15 min for 100 nm particles), discard the supernatant, and resuspend the pellet in Activation Buffer[14]. Sonicate briefly in a bath sonicator if necessary to ensure full dispersion.

  • Activation of Carboxyl Groups:

    • Crucial Step: Prepare fresh solutions of EDC and Sulfo-NHS in ice-cold Activation Buffer immediately before use, as they hydrolyze rapidly in aqueous solution[11]. A common starting concentration is 10 mg/mL for each.

    • To 1 mL of nanoparticles in Activation Buffer, add EDC and Sulfo-NHS. The optimal molar ratio of EDC/Sulfo-NHS to the carboxyl groups on the nanoparticle surface must be determined empirically. A common starting point is a 100-fold molar excess.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator)[10][15].

  • Washing Activated Nanoparticles:

    • Remove excess, unreacted EDC and Sulfo-NHS by centrifuging the activated nanoparticles.

    • Discard the supernatant and resuspend the pellet in Coupling Buffer (PBS, pH 7.4). Repeat this washing step twice to ensure complete removal of activation reagents[15].

  • Conjugation with TAT Peptide:

    • Dissolve the this compound peptide in Coupling Buffer.

    • Add the TAT peptide solution to the washed, activated nanoparticles. The optimal ratio of peptide to nanoparticles should be determined experimentally. A starting point is a 10- to 50-fold molar excess of peptide.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation[11].

  • Quenching and Blocking:

    • Add the Quenching Solution (e.g., Tris or Glycine) to a final concentration of 50-100 mM to deactivate any remaining active Sulfo-NHS esters and block unreacted sites on the nanoparticle surface[15].

    • Incubate for 30 minutes at room temperature with rotation.

  • Final Washing and Storage:

    • Centrifuge the final conjugate to remove unreacted peptide and quenching solution.

    • Wash the pellet 2-3 times with Washing Buffer.

    • Resuspend the final TAT-nanoparticle conjugate in an appropriate Storage Buffer. Store at 4°C. Do not freeze unless the nanoparticle stability has been verified.

Protocol 2: Maleimide-Thiol Coupling to Maleimide-Functionalized Nanoparticles

Materials:

  • Maleimide-Functionalized Nanoparticles

  • This compound Peptide with N-terminal Cysteine (Cys-GRKKRRQRRR)[8]

  • Conjugation Buffer: PBS, pH 7.0-7.5, degassed (to prevent thiol oxidation)[12][16]

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Washing & Storage Buffers: As described in Protocol 1.

Procedure:

  • Nanoparticle Preparation:

    • Wash the maleimide-functionalized nanoparticles 2-3 times with degassed Conjugation Buffer to remove preservatives. Use centrifugation appropriate for the nanoparticle size.

  • Reduction of Peptide Disulfide Bonds:

    • Dissolve the Cys-TAT peptide in degassed Conjugation Buffer.

    • Add a 10- to 50-fold molar excess of TCEP to the peptide solution. TCEP is preferred over DTT as it does not contain thiols that would compete in the subsequent reaction[12][17].

    • Incubate for 20-30 minutes at room temperature to reduce any disulfide-bonded peptide dimers.

  • Conjugation Reaction:

    • Add the reduced Cys-TAT peptide solution to the washed maleimide nanoparticles. A 5- to 20-fold molar excess of peptide over nanoparticle maleimide groups is a good starting point[12][16].

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation, protected from light[12]. The reaction pH is critical and should be maintained between 7.0 and 7.5 for optimal thiol reactivity with the maleimide group[16].

  • Quenching Unreacted Maleimide Groups:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to cap any unreacted maleimide groups on the nanoparticle surface.

    • Incubate for 30 minutes at room temperature.

  • Final Washing and Storage:

    • Purify the TAT-nanoparticle conjugates by performing 2-3 cycles of centrifugation and resuspension in Washing Buffer to remove excess peptide and quenching reagent.

    • Resuspend the final conjugate in Storage Buffer and store at 4°C.

Part C: Characterization and Validation

Successful conjugation must be confirmed experimentally. A combination of techniques should be used to validate the final product.

Characterization TechniquePrincipleExpected Result for Successful Conjugation
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter of particles in suspension.An increase in the average hydrodynamic diameter after peptide conjugation due to the added surface layer.
Zeta Potential Analysis Measures the surface charge of the particles.A significant shift to a more positive zeta potential due to the highly cationic nature of the TAT peptide.
UV-Vis Spectroscopy Measures light absorbance. For AuNPs, surface changes cause a shift in the Surface Plasmon Resonance (SPR) peak.A red-shift (shift to a longer wavelength) of the SPR peak for AuNPs indicates successful surface modification[18].
Gel Electrophoresis (Agarose or SDS-PAGE) Separates particles based on size and charge.Conjugated nanoparticles will have reduced electrophoretic mobility (will not travel as far through the gel) compared to unconjugated nanoparticles due to increased size and charge neutralization/reversal[18].
Quantification of Conjugated Peptide Direct or indirect measurement of peptide on the nanoparticle surface.Methods like the Bicinchoninic acid (BCA) assay can quantify peptide concentration, but care must be taken as crosslinking can interfere with results[19]. Alternatively, measuring the peptide concentration in the supernatant after conjugation provides an indirect measure of coupling efficiency.

Part D: Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Nanoparticle Aggregation - Incorrect buffer pH or ionic strength.- Excess EDC/Sulfo-NHS causing cross-linking.- Insufficient surface blocking.- Ensure correct pH for activation and conjugation steps[20].- Thoroughly wash nanoparticles after the activation step.- Optimize nanoparticle and reagent concentrations[20].- Include a blocking agent like BSA or PEG in the final buffer.
Low Conjugation Efficiency - Inactive reagents (hydrolyzed EDC/NHS).- Inefficient peptide reduction (Thiol-Maleimide).- Incorrect buffer pH.- Insufficient molar ratio of peptide.- Always prepare EDC/Sulfo-NHS solutions fresh[11].- Ensure TCEP is fresh and used in sufficient excess.- Verify pH of all buffers. EDC activation is best at pH ~6, while maleimide coupling is optimal at pH 7.0-7.5[11][16].- Increase the molar excess of peptide in the reaction.
Inconsistent Results - Variability in nanoparticle batches.- Inconsistent reaction times or temperatures.- Peptide degradation.- Characterize each new batch of nanoparticles before use.- Standardize all incubation times and temperatures.- Handle and store peptides according to manufacturer's instructions.
No Change in Zeta Potential - Very low conjugation efficiency.- Measurement error or instrument malfunction.- Re-run the conjugation with optimized parameters (see "Low Conjugation Efficiency").- Confirm the charge of the unconjugated nanoparticles and free TAT peptide as controls.- Ensure the instrument is calibrated and functioning correctly.

Conclusion

The conjugation of the this compound peptide to nanoparticles is a validated and powerful method for enhancing the intracellular delivery of nanomaterials. By carefully selecting the nanoparticle platform and the appropriate conjugation chemistry—either robust EDC/NHS coupling or specific Thiol-Maleimide ligation—researchers can create potent delivery vehicles. Success relies on meticulous execution of the protocol, including proper reagent handling, buffer selection, and thorough purification. The validation and characterization steps outlined in this guide are critical to ensuring the creation of a well-defined, functional, and reproducible TAT-nanoparticle conjugate, paving the way for advanced therapeutic and diagnostic applications.

References

  • Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC - NIH. (n.d.).
  • Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment | Molecular Pharmaceutics. (2012, April 16).
  • Effect of Gold Nanoparticle Conjugation on Peptide Dynamics and Structure. (2015, August 28). MDPI.
  • TAT peptide internalization: seeking the mechanism of entry. (2003). PubMed.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Poly-sciences, Inc.
  • Top Troubleshooting Tips for Nanoparticle Conjugation and Applic
  • Cell-penetrating peptides: Possible transduction mechanisms and therapeutic applications (Review). (2016, March 23).
  • Covalent Conjugation of Proteins to Carboxylated Gold Nanoparticles. (n.d.). Cytodiagnostics Inc.
  • Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. (2012, June 29). PMC - PubMed Central.
  • Maleimide labeling of thiolated biomolecules. (2022, May 3). Bio-Synthesis.
  • Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. (n.d.). Tocris Bioscience.
  • Conjugation of Peptides to Gold Nanoparticles. (2021). PubMed.
  • Nanoparticle-Peptide Conjugates. (n.d.).
  • Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applic
  • Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. (2018).
  • T
  • Maleimide Conjugation Protocol for Thiol Dyes. (2024, August 7). BioActs.
  • BioReady 80 nm Carboxyl Gold Covalent Conjugation Protocol. (n.d.). Fortis Life Sciences.
  • Maleimide Conjug
  • Reproducible and controlled peptide functionalization of polymeric nanoparticles. (2022, October 2). Frontiers.
  • Peptide-Conjugated Ultrasmall Gold Nanoparticles (2 nm) for Selective Protein Targeting. (2021, January 4). MDPI.
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  • Preparation of peptide-functionalized gold nanoparticles using one pot EDC/sulfo-NHS coupling. (2011, July 14). Semantic Scholar.
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  • TAT (48-57) | HIV-1 Polypeptide. (n.d.). MedchemExpress.com.
  • Conjugation Protocol Red Carboxyl Fluorescent Nanoparticles (F61502). (n.d.). Ocean NanoTech.
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  • Peptide-Conjugated Nano Delivery Systems for Therapy and Diagnosis of Cancer. (2021, September 9). MDPI.
  • Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. (2018, October 25). Semantic Scholar.
  • Peptide-Nanoparticles Conjug
  • Peptide conjugation: before or after nanoparticle form
  • How to purify polymer-peptide complex?. (2020, October 20).
  • Conjugation with gold nanoparticles improves the stability of the KT2 peptide and maintains its anticancer properties. (2018). RSC Publishing.

Sources

Application Notes & Protocols: A Guide to the Synthesis of TAT (48-57) Peptide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Challenge of TAT (48-57)

The HIV-1 trans-activator of transcription (Tat) protein contains a highly basic region, residues 48-57, that functions as a protein transduction domain (PTD).[1][2] This short, cationic peptide, commonly referred to as TAT (48-57), possesses the remarkable ability to traverse cellular membranes, making it an invaluable tool for delivering a wide array of cargo molecules—from small drugs and imaging agents to large biomolecules like proteins and nucleic acids—into cells.[3][4][5] Its sequence, Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (GRKKRRQRRR), is rich in arginine residues, which is key to its cell-penetrating capability but also presents significant challenges during chemical synthesis.[6][7]

The high density of guanidinium groups in the arginine side chains can lead to issues such as incomplete coupling reactions, aggregation of the growing peptide chain on the solid support, and difficulties during purification.[][9] This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the successful synthesis, purification, and characterization of the TAT (48-57) peptide using Fmoc-based solid-phase peptide synthesis (SPPS).

Part 1: Synthesis Strategy and Core Principles

The Method of Choice: Fmoc Solid-Phase Peptide Synthesis (SPPS)

For a peptide of this length (~10 amino acids), Solid-Phase Peptide Synthesis (SPPS) is the undisputed method of choice. The peptide is assembled sequentially while one end is covalently anchored to an insoluble polymer resin. This simplifies the entire process, as excess reagents and by-products are removed by simple filtration and washing, eliminating the need for complex purification after each coupling step.

We will employ the Fluorenylmethyloxycarbonyl (Fmoc) protection strategy, which offers several advantages:

  • Mild Deprotection: The Fmoc group is cleaved under mild basic conditions (typically with piperidine), which preserves acid-labile side-chain protecting groups.

  • Orthogonality: The final cleavage of the peptide from the resin and removal of side-chain protecting groups is accomplished with a strong acid (e.g., trifluoroacetic acid - TFA), providing a robust and orthogonal scheme.

Key Chemical Steps in the SPPS Cycle

The synthesis of the peptide chain is a cyclical process, with each cycle adding one amino acid. This workflow is repeated until the full sequence is assembled.

SPPS_Workflow cluster_0 Start Start: Swollen Resin (e.g., Rink Amide) Fmoc_Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Coupling Step 2: Amino Acid Coupling (Activated Fmoc-AA, Coupling Reagents) Wash_1->Coupling Wash_2 Wash (DMF) Coupling->Wash_2 Kaiser_Test Optional: Monitor Reaction (Kaiser Test) Wash_2->Kaiser_Test Finalize Final Deprotection & Wash Repeat Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat If incomplete, recouple Kaiser_Test->Repeat If complete Cleavage Step 3: Cleavage & Deprotection (TFA Cocktail) Kaiser_Test->Cleavage After last AA Repeat->Fmoc_Deprotection 9x Precipitate Precipitation & Wash (Cold Ether) Cleavage->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify Analyze Characterization (MS, HPLC) Purify->Analyze End Final Product: Lyophilized TAT (48-57) Analyze->End

Caption: Overall workflow for TAT (48-57) synthesis.

Part 2: Detailed Synthesis Protocol

This protocol is designed for a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Materials and Reagents
Category Reagent/Material Purpose Typical Supplier
Resin Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g)Solid support for C-terminal amide peptideMilliporeSigma, Bachem
Amino Acids Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OHBuilding blocks with side-chain protectionChem-Impex, GenScript
Coupling HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Activating agent
HOBt (Hydroxybenzotriazole)Racemization suppressor
DIPEA (N,N'-Diisopropylethylamine)Activation base
Deprotection PiperidineFmoc removal
Solvents DMF (N,N-Dimethylformamide), Peptide Synthesis GradeMain solvent
DCM (Dichloromethane)Washing solvent
Diethyl Ether (cold)Peptide precipitation
Cleavage TFA (Trifluoroacetic acid)Cleavage from resin, side-chain deprotection
TIS (Triisopropylsilane)Cation scavenger
Deionized WaterScavenger
Step-by-Step Synthesis on an Automated Synthesizer

Expert Insight: While manual synthesis is possible, an automated synthesizer is highly recommended for arginine-rich peptides to ensure consistency and minimize handling errors.

  • Resin Loading & Swelling:

    • Place 200 mg of Rink Amide resin (0.1 mmol) into the reaction vessel.

    • Swell the resin in DMF for 30 minutes with gentle agitation.

  • Initial Fmoc Deprotection:

    • Drain DMF.

    • Add 2 mL of 20% piperidine in DMF. Agitate for 3 minutes.

    • Drain and repeat with fresh piperidine solution for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Coupling Cycle (Repeated for each amino acid from C- to N-terminus: R-R-R-Q-R-R-K-K-G):

    • Activation: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in 1 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.) and allow to pre-activate for 2 minutes.

    • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin. Agitate for 45-60 minutes.

      • Causality: For the arginine-rich sequence of TAT, a longer coupling time and a higher excess of reagents are crucial to drive the reaction to completion and overcome potential steric hindrance and aggregation.[10]

    • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 2 mL) and DCM (2 x 2 mL) to remove all soluble reagents.

  • Monitoring (Optional but Recommended):

    • After coupling, perform a Kaiser test on a few resin beads. A negative result (beads remain yellow) indicates a complete reaction. A positive result (blue beads) signifies free amines, requiring a second coupling step (recoupling).

  • Final Fmoc Deprotection:

    • After the final amino acid (Glycine) is coupled, perform the Fmoc deprotection step as described in 2.2.

Part 3: Cleavage, Purification, and Analysis

Cleavage from Resin and Side-Chain Deprotection
  • Preparation: Wash the final peptide-resin with DCM (3 x 2 mL) and dry under a stream of nitrogen for 15 minutes.

  • Cleavage Cocktail: Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O .

    • Expert Insight: TIS is a critical scavenger that quenches reactive carbocations generated during the cleavage of protecting groups like Pbf from arginine and Boc from lysine, preventing side reactions and modification of the peptide.

  • Reaction: Add 2 mL of the cleavage cocktail to the dry resin. Agitate gently at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Add the filtrate dropwise into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) will form.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Isolation: Centrifuge the suspension (3000 x g, 5 min), decant the ether, and wash the pellet twice more with cold ether. Dry the crude peptide pellet under vacuum.

Purification by Reverse-Phase HPLC (RP-HPLC)

The high positive charge of TAT (48-57) can cause peak tailing. Using TFA as an ion-pairing agent is standard and effective.

Parameter Condition
Column Preparative C18, 5-10 µm particle size, ≥250 x 21.2 mm
Mobile Phase A 0.1% (v/v) TFA in Deionized Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (ACN)
Flow Rate ~15-20 mL/min
Detection UV at 220 nm
Gradient 5% to 45% B over 40 minutes

Protocol:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Inject the solution onto the equilibrated C18 column.

  • Run the gradient and collect fractions corresponding to the main peak.

  • Analyze fractions for purity using analytical HPLC.

  • Pool the pure fractions, freeze, and lyophilize to obtain a white, fluffy powder.

Quality Control and Characterization

A self-validating protocol requires rigorous final analysis.

  • Purity Analysis (Analytical RP-HPLC):

    • Use an analytical C18 column with a sharper gradient (e.g., 5-65% B over 20 min) to confirm purity is >95%.

  • Identity Confirmation (Mass Spectrometry):

    • Use ESI-MS or MALDI-TOF to confirm the molecular weight.

    • TAT (48-57) Properties:

      • Sequence: H-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH

      • Molecular Formula: C₅₅H₁₀₉N₃₁O₁₂[11]

      • Average Molecular Weight: 1396.66 g/mol [6]

QC_Workflow Lyophilized Lyophilized Peptide from HPLC Fractions Dissolve Dissolve in 0.1% TFA/Water Lyophilized->Dissolve Split Dissolve->Split HPLC Analytical RP-HPLC Split->HPLC MS Mass Spectrometry (ESI or MALDI) Split->MS Purity Confirm Purity (>95%) HPLC->Purity Identity Confirm Identity (Correct Mass) MS->Identity Final Qualified TAT (48-57) Peptide Purity->Final Identity->Final

Caption: Quality control workflow for the final peptide.

References

  • Cui, H., et al. (2015). γ-AApeptides bind to RNA by mimicking RNA-binding proteins. National Center for Biotechnology Information. [Link]

  • Springer Nature Experiments. (n.d.). Synthesis of Cell-Penetrating Peptides for Cargo Delivery. Springer Nature. [Link]

  • Tamilarasu, N., et al. (1999). High Affinity and Specific Binding of HIV-1 TAR RNA by a Tat-Derived Oligourea. Journal of the American Chemical Society. [Link]

  • LifeTein. (2024). A sample protocol using CPP for plasmid transfection. LifeTein. [Link]

  • CD Bioparticles. (n.d.). TAT (48-57). CD Bioparticles. [Link]

  • Eggleston, I. M., et al. (2021). Peptide-Targeted Photosensitisers: Synthesis and Applications in Photobiology. UCL Discovery. [Link]

  • Bomsel, M., et al. (2009). High yield expression and purification of HIV-1 Tat1-72 for structural studies. PubMed. [Link]

  • GenScript. (n.d.). TAT (48-57). GenScript. [Link]

  • He, H., et al. (2014). Cell-Penetrating Peptides: Design, Synthesis, and Applications. ACS Nano. [Link]

  • Ziegler, A., et al. (2005). Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters. National Center for Biotechnology Information. [Link]

  • University of Manitoba. (n.d.). High yield expression and purification of HIV-1 Tat1−72 for structural studies. University of Manitoba. [Link]

  • LifeTein. (2023). How to Design Cell Penetrating Peptides. LifeTein. [Link]

  • Feliu, L., & Planas, M. (2018). Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity. National Center for Biotechnology Information. [Link]

  • Håvard, S. (n.d.). Functional studies of two wild type variants of HIV-1 Tat. University of Bergen. [Link]

  • Vives, E., et al. (1999). Inhibition of hiv-1 replication using d-amino acid containing peptides.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]

  • Bánóczi, Z., et al. (2021). Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. PubMed Central. [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

Sources

TAT 48-57 Mediated siRNA Delivery: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of siRNA Therapeutics

Small interfering RNAs (siRNAs) have emerged as powerful tools in molecular biology and drug development, offering a highly specific mechanism for silencing gene expression.[1] These short, double-stranded RNA molecules can be designed to target virtually any gene, presenting a versatile platform for treating a wide range of diseases, from genetic disorders to viral infections and cancer.[2] The therapeutic potential of siRNA lies in its ability to harness the cell's own RNA interference (RNAi) machinery to degrade target messenger RNA (mRNA), thereby preventing the synthesis of disease-causing proteins.[1]

Despite their promise, the clinical translation of siRNA therapeutics has been hampered by a significant hurdle: efficient and safe delivery to the target cells. Naked siRNAs are susceptible to rapid degradation by nucleases in the bloodstream, are cleared by the kidneys, and their negative charge prevents them from passively crossing the cell membrane.[3] Consequently, the development of effective delivery vectors is paramount to the success of siRNA-based therapies.

Cell-Penetrating Peptides: A Gateway into the Cell

Cell-penetrating peptides (CPPs) are a class of short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes, including proteins, DNA, and siRNA.[4] One of the most well-characterized CPPs is the trans-activator of transcription (TAT) peptide derived from the human immunodeficiency virus type 1 (HIV-1).[4][5] The protein transduction domain of TAT, specifically the amino acid sequence 48-57 (GRKKRRQRRR), is a highly cationic peptide that has been extensively studied for its ability to mediate cellular uptake.[5][6][7]

Mechanism of TAT 48-57 Mediated siRNA Delivery

The delivery of siRNA using this compound is a multi-step process that begins with the formation of a non-covalent complex between the positively charged peptide and the negatively charged siRNA. This electrostatic interaction results in the condensation of the siRNA into nanoparticles.[3] The positively charged surface of these nanoparticles facilitates their interaction with the negatively charged proteoglycans on the cell surface, initiating cellular uptake primarily through macropinocytosis, a form of endocytosis.[8]

Once inside the cell, the TAT-siRNA complexes are enclosed within endosomes. A critical and often rate-limiting step for successful gene silencing is the escape of the siRNA from the endosome into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC).[9][10][11][12] The exact mechanism of endosomal escape for TAT-siRNA is still under investigation, but it is thought to involve the interaction of the cationic peptide with the endosomal membrane, leading to its destabilization and the release of the siRNA cargo.[10][13]

graph TD; A[this compound Peptide + siRNA] -->|Electrostatic Interaction| B(TAT-siRNA Nanoparticle Formation); B -->|Cell Surface Interaction| C{Cellular Uptake via Macropinocytosis}; C --> D[Endosomal Entrapment]; D -->|Endosomal Escape| E(Cytosolic Release of siRNA); E --> F[siRNA engages RISC]; F --> G[Target mRNA Cleavage]; G --> H(Gene Silencing); style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF Figure 1: Mechanism of this compound mediated siRNA delivery.

Experimental Protocols

This section provides detailed protocols for the formation of TAT-siRNA complexes, their delivery to cultured cells, and the subsequent validation of gene knockdown and assessment of cytotoxicity.

Protocol 1: Formation of this compound-siRNA Complexes

The formation of stable and effective TAT-siRNA complexes is crucial for successful delivery. The ratio of the positively charged nitrogen atoms in the TAT peptide to the negatively charged phosphate groups in the siRNA (N/P ratio) is a key parameter to optimize.[14]

Materials:

  • This compound peptide (Sequence: GRKKRRQRRR)[6][7]

  • siRNA (target-specific and non-targeting control)

  • Nuclease-free water

  • HEPES buffer (10 mM, pH 7.4) or Phosphate-Buffered Saline (PBS)

Procedure:

  • Peptide and siRNA Preparation:

    • Reconstitute the lyophilized this compound peptide in nuclease-free water to a stock concentration of 1 mg/mL. Store at -20°C.

    • Reconstitute the siRNA in nuclease-free water or the provided buffer to a stock concentration of 20 µM. Store at -20°C.

  • Complex Formation:

    • This protocol is for forming complexes at a specific N/P ratio. It is recommended to test a range of N/P ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal condition for your cell type and siRNA.

    • For a 10:1 N/P ratio with 1 µg of siRNA:

      • Dilute the required amount of siRNA in 50 µL of HEPES buffer or PBS in a sterile, nuclease-free microcentrifuge tube.

      • In a separate tube, dilute the calculated amount of this compound peptide in 50 µL of the same buffer. The amount of peptide can be calculated based on the molar ratio.

      • Add the diluted peptide solution to the diluted siRNA solution and mix gently by pipetting. Do not vortex.

      • Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.[14]

Table 1: Example Calculation for N/P Ratio

ParameterValue
siRNA amount1 µg
siRNA molecular weight~13,300 g/mol
Moles of siRNA~75 pmol
Moles of phosphate groups in siRNA (assuming 21-mer)~3.15 nmol
This compound molecular weight~1397 g/mol
Number of nitrogen atoms in this compound14
Moles of this compound for 10:1 N/P ratio~2.25 nmol
Amount of this compound for 10:1 N/P ratio~3.14 µg
Protocol 2: Transfection of Cultured Cells

This protocol describes the delivery of pre-formed TAT-siRNA complexes to adherent cells in a 24-well plate format. The protocol can be scaled up or down for different plate sizes.

Materials:

  • Cultured cells (e.g., HeLa, A549)

  • Complete growth medium (with serum and antibiotics)

  • Serum-free medium (e.g., Opti-MEM)

  • TAT-siRNA complexes (from Protocol 1)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.[15]

  • Transfection:

    • On the day of transfection, gently remove the growth medium from the cells.

    • Wash the cells once with serum-free medium.

    • Add 400 µL of fresh serum-free medium to each well.

    • Add the 100 µL of prepared TAT-siRNA complexes dropwise to each well.[16]

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add 500 µL of complete growth medium (containing 2x serum and antibiotics) to each well without removing the transfection medium.

    • Alternatively, the transfection medium can be replaced with fresh complete growth medium.

    • Incubate the cells for 24-72 hours before assessing gene knockdown. The optimal incubation time will depend on the target gene and cell type.[17]

graph LR; subgraph "Day 1" A[Seed cells in 24-well plate] end subgraph "Day 2" B[Prepare TAT-siRNA complexes] --> C{Transfect cells}; C --> D[Incubate for 4-6 hours]; end subgraph "Day 3-4" D --> E[Add complete medium and incubate for 24-72 hours]; E --> F(Analyze gene knockdown); end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF Figure 2: Experimental workflow for TAT-siRNA transfection.
Protocol 3: Validation of Gene Knockdown by qPCR

Quantitative real-time PCR (qPCR) is a sensitive method to measure the reduction in target mRNA levels following siRNA treatment.[1][18][19][20]

Materials:

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • RNA Isolation:

    • At the desired time point post-transfection (e.g., 24, 48, or 72 hours), lyse the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reactions with primers for the target gene and a housekeeping gene for normalization.

    • Perform the qPCR reaction according to the instrument's protocol.

  • Data Analysis:

    • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control siRNA-treated cells.

Protocol 4: Validation of Gene Knockdown by Western Blot

Western blotting is used to assess the reduction in the target protein levels, which is the ultimate goal of siRNA-mediated gene silencing.[21][22]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • At the desired time point post-transfection, wash the cells with ice-cold PBS and lyse them in cell lysis buffer.[23]

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane and then incubate with the primary antibody against the target protein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

Protocol 5: Assessment of Cytotoxicity by MTT Assay

It is important to evaluate the potential cytotoxicity of the TAT-siRNA complexes. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[2][25][26]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and treat them with different concentrations of TAT-siRNA complexes as described in the transfection protocol. Include untreated cells as a control.

  • MTT Addition:

    • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Table 2: Expected Outcomes and Interpretations

AssayExpected Outcome in Successful KnockdownInterpretation
qPCR Significant reduction in target mRNA levels compared to non-targeting control.Confirms siRNA is effectively degrading the target mRNA.
Western Blot Significant reduction in target protein levels compared to non-targeting control.Confirms that the reduction in mRNA leads to a decrease in protein expression.
MTT Assay High cell viability (>80%) at the effective TAT-siRNA concentration.Indicates that the delivery method is not significantly toxic to the cells.[27]

Troubleshooting

Even with optimized protocols, challenges can arise in siRNA delivery experiments. This section provides guidance on common issues and potential solutions.

Table 3: Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Knockdown Efficiency Suboptimal N/P ratio.Test a range of N/P ratios (e.g., 5:1 to 30:1) to find the optimal complex formation.[28]
Low transfection efficiency.Optimize cell density at the time of transfection. Ensure cells are healthy and actively dividing.[29] Try a different transfection medium.
Ineffective siRNA sequence.Test multiple siRNA sequences targeting different regions of the mRNA.
Incorrect timing of analysis.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the peak of knockdown for your target.[30]
High Cytotoxicity High concentration of TAT-siRNA complexes.Reduce the concentration of the complexes used for transfection.
Prolonged exposure to transfection medium.Reduce the incubation time with the transfection medium or switch to a complete growth medium sooner.
Cell type is sensitive to the peptide.Perform a dose-response curve with the TAT peptide alone to determine its intrinsic toxicity to your cells.
Inconsistent Results Pipetting errors.Use calibrated pipettes and ensure thorough but gentle mixing.
Variation in cell confluency.Maintain consistent cell seeding density and confluency between experiments.
Degraded siRNA or peptide.Store reagents properly and use fresh dilutions for each experiment.

Serum Stability of TAT-siRNA Complexes

A critical factor for in vivo applications is the stability of the delivery vehicle in the presence of serum. A simple in vitro assay can provide insights into the ability of the TAT peptide to protect the siRNA from nuclease degradation.

Protocol 6: Serum Stability Assay

Materials:

  • TAT-siRNA complexes

  • Fetal Bovine Serum (FBS)

  • Agarose gel and electrophoresis system

  • Nucleic acid stain (e.g., Ethidium Bromide or SYBR Gold)

Procedure:

  • Incubate the TAT-siRNA complexes with 50% FBS at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).[8]

  • As a control, incubate naked siRNA under the same conditions.

  • At each time point, take an aliquot of the mixture.

  • Run the samples on an agarose gel to separate the intact siRNA from degraded fragments.

  • Stain the gel with a nucleic acid stain and visualize the bands under UV light. The persistence of a band corresponding to the intact siRNA indicates protection by the TAT peptide.[31][32][33]

Conclusion

The this compound peptide offers a promising, non-viral method for the intracellular delivery of siRNA. By forming stable nanoparticles through electrostatic interactions, it facilitates cellular uptake and can lead to effective gene silencing. Successful application of this technology requires careful optimization of experimental parameters, including the peptide-to-siRNA ratio and transfection conditions. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers to effectively utilize this compound for their siRNA-based studies, paving the way for further advancements in both basic research and therapeutic development.

References

  • Fleige, S., et al. (2006).
  • Bustin, S. A. (2010). Why the need for qPCR publication guidelines?—The case for MIQE. Methods, 50(4), 217-226.
  • Cheng, A., Johnson, C. L., & Ford, L. P. (2008). A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR.
  • Gassmann, M., et al. (2012). Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides. In Cell-Penetrating Peptides (pp. 209-221). Humana Press.
  • Tuzmen, S., & Tuzmen, P. (2006). Validation of Short Interfering RNA Knockdowns by Quantitative Real-Time PCR. In Oncogenomics (pp. 179-190). Humana Press.
  • Mahato, R. I. (Ed.). (2012). Western Blot Evaluation of siRNA Delivery by pH-Responsive Peptides. Springer.
  • Kim, Y. K., et al. (2022). Cytoplasmic delivery of siRNA using human-derived membrane penetration-enhancing peptide. Journal of Nanobiotechnology, 20(1), 1-15.
  • Ozpolat, B., et al. (2014). Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems. Molecular Pharmaceutics, 11(8), 2736-2747.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • GenScript. (n.d.). TAT (48-57). Retrieved from [Link]

  • Gassmann, M., et al. (2012). Western Blot Evaluation of siRNA Delivery by pH-Responsive Peptides. Methods in Molecular Biology, 819, 209-221.
  • Dowdy, S. F. (2017). Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem?. Bioorganic & Medicinal Chemistry Letters, 27(22), 4872-4883.
  • Park, J., et al. (2002). Mutational analysis of the protein transduction domain of human immunodeficiency virus type 1 Tat: a new insight into its internalization. Journal of general virology, 83(5), 1173-1181.
  • AnaSpec. (n.d.). Tat-C (48-57) - 1 mg. Retrieved from [Link]

  • LMU. (2024). Strategies and mechanisms for endosomal escape of therapeutic nucleic acids. Retrieved from [Link]

  • He, H., et al. (2012). Functional Peptides for siRNA Delivery. Journal of Drug Delivery, 2012.
  • Mirus Bio. (n.d.). Protocol for Transfection of siRNA. Retrieved from [Link]

  • Varkouhi, A. K., et al. (2011). Endosomal escape pathways for delivery of biologicals. Journal of controlled release, 151(3), 220-228.
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • OriGene. (n.d.). Transfection Protocol. Retrieved from [Link]

  • Al-Abd, A. M., et al. (2014). Comparative characterization and cytotoxicity study of TAT-peptide as potential vectors for siRNA and Dicer-substrate siRNA. Drug development and industrial pharmacy, 40(11), 1443-1450.
  • Ewe, A., et al. (2014). Nanotoxicity: a key obstacle to clinical translation of siRNA-based nanomedicine. Nanomedicine, 9(3), 437-453.
  • Malhotra, M., et al. (2015). Stability, Intracellular Delivery, and Release of siRNA from Chitosan Nanoparticles Using Different Cross-Linkers. Pharmaceutical research, 32(11), 3568-3578.
  • Dowdy, S. F. (2017). Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem?. Bioorganic & medicinal chemistry letters, 27(22), 4872-4883.
  • Smith, S. A., et al. (2019). Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids. Pharmaceutics, 11(5), 231.
  • AMSBIO. (n.d.). Top 10 Tips For Gene Silencing & Delivery. Retrieved from [Link]

  • ResearchGate. (2018). Troubleshooting why validated siRNA aren't working properly, and procedural error?. Retrieved from [Link]

  • Al-Dosari, F., et al. (2023).
  • Cutler, J. I., et al. (2012). Probing the inherent stability of siRNA immobilized on nanoparticle constructs. Proceedings of the National Academy of Sciences, 109(37), 14843-14848.
  • D'Ascenzo, L., et al. (2020). Multiple in Vitro Inhibition of HIV-1 Proteins by 2,6-Dipeptidyl-anthraquinone Conjugates Targeting the PBS RNA. ACS Medicinal Chemistry Letters, 11(5), 896-902.
  • Drago, S. E., et al. (2023). TAT decorated siRNA polyplexes for inhalation delivery in anti-asthma therapy. European Journal of Pharmaceutical Sciences, 190, 106579.
  • ResearchGate. (n.d.). Stability of siRNA and TBN in serum. Retrieved from [Link]

  • Google Patents. (2003). In vivo gene silencing by chemically modified and stable sirna.
  • Guidotti, G., et al. (2017). Impact of Peptide Sequence on Functional siRNA Delivery and Gene Knockdown with Cyclic Amphipathic Peptide Delivery Agents.
  • ResearchGate. (n.d.). Serum stability of siRNA (A & B) and nanoparticles mediated transfection (C & D). Retrieved from [Link]

  • Khan, H., et al. (2023). Engineering siRNA therapeutics: challenges and strategies. Journal of Biomedical Science, 30(1), 1-21.
  • Beck, T., et al. (2022). Analyzing siRNA Concentration, Complexation and Stability in Cationic Dendriplexes by Stem-Loop Reverse Transcription-qPCR. International journal of molecular sciences, 23(13), 7062.

Sources

Application Notes & Protocols for TAT 48-57 Mediated Gene Editing

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Beyond Viral Vectors - A New Paradigm in Gene Editing Delivery

The advent of CRISPR-Cas9 has revolutionized our ability to manipulate the genome. However, the efficient and safe delivery of the gene-editing machinery into target cells remains a significant bottleneck. While viral vectors have been a workhorse in this field, their application is often hampered by immunogenicity, limited packaging capacity, and the risk of insertional mutagenesis.

This guide details a powerful, non-viral delivery strategy utilizing the TAT 48-57 cell-penetrating peptide (CPP) . Derived from the HIV-1 trans-activator of transcription protein, this compound has an intrinsic ability to traverse cellular membranes, making it an excellent candidate for the delivery of macromolecular cargo such as the Cas9 ribonucleoprotein (RNP) complex.

By delivering the Cas9 protein and guide RNA as a pre-formed RNP, we bypass the need for plasmid DNA, leading to a transient and highly specific editing event with a reduced off-target profile.[1][2][3][4] This application note provides a comprehensive overview of the mechanism, detailed protocols for implementation, and expert insights into the optimization of this compound mediated gene editing.

The Science Behind this compound Mediated Delivery: Expertise & Insights

The core principle of this technology lies in the cationic nature of the this compound peptide, which facilitates its interaction with the negatively charged cell membrane, triggering uptake through endocytosis. However, a critical and often overlooked aspect is the subsequent "endosomal escape" .[5][6] Without an efficient mechanism to exit the endosome, the TAT-RNP complex will be trafficked to the lysosome for degradation, rendering the gene editing machinery ineffective.

To address this, we advocate for a Peptide-Assisted Genome Editing (PAGE) approach, which combines the cell-penetrating capabilities of TAT with an endosomal escape peptide.[7] A highly effective strategy is the use of the fusogenic peptide HA2 , derived from the influenza virus hemagglutinin protein. The TAT-HA2 fusion peptide not only enhances cellular uptake but, more importantly, facilitates the disruption of the endosomal membrane, allowing the Cas9 RNP to be released into the cytoplasm and subsequently translocate to the nucleus.[7][8] This seemingly small addition to the protocol is the cornerstone of achieving high editing efficiencies, particularly in sensitive primary cells.[7]

Visualizing the Workflow: From Peptide to Edited Genome

To provide a clear conceptual framework, the following diagram illustrates the entire workflow for this compound mediated gene editing, from the initial preparation of the reagents to the final analysis of the edited cells.

TAT_Gene_Editing_Workflow Cas9_prep Prepare Cas9 Protein RNP_formation Form Cas9-sgRNA RNP Complex Cas9_prep->RNP_formation sgRNA_prep Prepare sgRNA sgRNA_prep->RNP_formation Peptide_prep Prepare TAT-HA2 Peptide Incubation Incubate Cells with RNP & TAT-HA2 Peptide_prep->Incubation RNP_formation->Incubation Cell_culture Culture Cells (48-72h) Incubation->Cell_culture Genomic_DNA Isolate Genomic DNA Cell_culture->Genomic_DNA Analysis Analyze Editing Efficiency Genomic_DNA->Analysis

Caption: A streamlined workflow for TAT-mediated gene editing.

Quantitative Data: Expected Editing Efficiencies

The PAGE system, utilizing a TAT-HA2 peptide, has demonstrated remarkable efficiency in various cell types, including difficult-to-edit primary human T cells. The following table summarizes representative data, showcasing the potential of this delivery method.

Cell TypeTarget GeneDelivery MethodEditing Efficiency (%)Cell Viability (%)Reference
Human Primary T Cells TRACCas9-CPP + TAT-HA2>90%>95%[7]
Human Primary T Cells B2MCas9-CPP + TAT-HA2~98%>95%[7]
Human Hematopoietic Progenitor Cells HBBCas9-CPP + TAT-HA2~80%High[7]
EL4 (Mouse T Lymphoblast) mCherryCas9-CPP + TAT-HA2>95%>95%[7]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for each stage of the this compound mediated gene editing workflow.

Protocol 1: Preparation of Cas9 Protein and sgRNA

For successful gene editing, high-purity Cas9 protein and sgRNA are paramount.

1.1 Recombinant Cas9 Protein Expression and Purification:

  • Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding His-tagged Streptococcus pyogenes Cas9.

  • Induce protein expression with IPTG and culture overnight at 18°C.

  • Harvest cells and lyse them by sonication.

  • Purify the Cas9 protein using a two-step chromatography process: first, a nickel-affinity column, followed by cation exchange chromatography for higher purity.[9][10]

  • Confirm protein purity and concentration using SDS-PAGE and a Bradford assay.

1.2 sgRNA In Vitro Transcription:

  • Synthesize a DNA template for your target sgRNA. This can be done by PCR amplification or ordering a synthetic DNA fragment.

  • Use a T7 RNA polymerase kit for in vitro transcription of the sgRNA.

  • Purify the sgRNA using a commercially available RNA purification kit or by PAGE purification.[11]

  • Assess the quality and concentration of the sgRNA using a Nanodrop spectrophotometer and by running an aliquot on a denaturing urea-PAGE gel.

Protocol 2: Formation of the RNP Complex and Delivery

This protocol outlines the core steps for delivering the Cas9 RNP into your target cells using the TAT-HA2 peptide.

2.1 RNP Complex Formation:

  • In a sterile microcentrifuge tube, mix the purified Cas9 protein and sgRNA at a 1:1.2 molar ratio.

  • Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of the RNP complex.

2.2 Cell Preparation and Incubation:

  • Culture your target cells to the desired confluency in a suitable plate format (e.g., a 96-well plate).

  • In a separate tube, dilute the TAT-HA2 peptide in serum-free media to the desired final concentration (e.g., 50-75 µM).

  • Add the pre-formed RNP complex to the diluted TAT-HA2 peptide solution and mix gently.

  • Remove the culture media from your cells and add the RNP/TAT-HA2 mixture.

  • Incubate the cells for 30-60 minutes at 37°C.[7]

2.3 Post-incubation Cell Culture:

  • After the incubation period, add complete culture media to the cells.

  • Continue to culture the cells for 48-72 hours to allow for gene editing to occur.

Protocol 3: Analysis of Gene Editing Efficiency

Quantifying the efficiency of your gene editing experiment is crucial for validating your results.

3.1 Genomic DNA Extraction:

  • Harvest the cells and extract genomic DNA using a commercially available kit.

3.2 Mismatch Detection Assay (T7E1):

  • Amplify the target genomic region using PCR.

  • Denature and re-anneal the PCR products to form heteroduplexes.

  • Treat the re-annealed DNA with T7 Endonuclease I, which will cleave the mismatched DNA.

  • Analyze the cleavage products on an agarose gel to estimate the percentage of indels.

3.3 Sanger Sequencing and ICE/TIDE Analysis:

  • Amplify the target region by PCR and purify the PCR product.

  • Send the purified product for Sanger sequencing.

  • Analyze the sequencing chromatograms using online tools like ICE (Inference of CRISPR Edits) or TIDE (Tracking of Indels by Decomposition) to quantify the percentage of indels and the types of mutations.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Editing Efficiency Inefficient endosomal escape.Ensure the use of an endosomal escape peptide like TAT-HA2. Optimize the concentration of the peptide.
Suboptimal RNP concentration.Titrate the concentration of the RNP complex.
Poor quality of Cas9 or sgRNA.Verify the purity and integrity of your Cas9 protein and sgRNA.
High Cell Toxicity High concentration of TAT-HA2 peptide.Perform a dose-response curve to find the optimal peptide concentration that balances efficiency and viability.
Contaminants in protein/RNA preps.Ensure high purity of your reagents.
Inconsistent Results Variation in cell density or health.Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase.
Pipetting errors.Use calibrated pipettes and prepare master mixes to reduce variability.

Mechanism of Action: A Deeper Dive

The following diagram illustrates the proposed mechanism of TAT-HA2 assisted Cas9 RNP delivery and subsequent gene editing.

TAT_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome RNP Cas9-sgRNA RNP Endocytosed_complex Endocytosed RNP/TAT-HA2 Complex RNP->Endocytosed_complex Complex Formation TAT_HA2 TAT-HA2 Peptide TAT_HA2->Endocytosed_complex Escape Endosomal Escape (HA2-mediated) Endocytosed_complex->Escape Endocytosis Cytoplasm Cytoplasm Escape->Cytoplasm Release Nucleus Nucleus Cytoplasm->Nucleus Nuclear Translocation gDNA Genomic DNA Nucleus->gDNA Target Recognition Editing Gene Editing gDNA->Editing DSB & Repair

Caption: Mechanism of TAT-HA2 mediated RNP delivery and gene editing.

Conclusion

The use of this compound, particularly in combination with an endosomal escape peptide like HA2, offers a robust and highly efficient method for the non-viral delivery of CRISPR-Cas9 RNPs. This approach minimizes the risks associated with viral vectors and plasmid transfection, providing a transient and specific gene editing event. The protocols and insights provided in this guide are intended to empower researchers to successfully implement this technology in their own laboratories, paving the way for new discoveries and therapeutic advancements.

References

  • Zhang, S., Shen, J., Li, D., Cheng, Y. (2021). Strategies in the delivery of Cas9 ribonucleoprotein for CRISPR/Cas9 genome editing. Theranostics, 11(7), 3234–3254.
  • LeCher, J. C., Nowak, S. J., & McMurry, J. L. (2017). Breaking in and busting out: cell-penetrating peptides and the endosomal escape problem. Biomolecular concepts, 8(3-4), 131–141.
  • Saleh, A. F., Al-Samhari, M., Al-Subaie, A. M., Al-Harbi, L. N., Al-Otaibi, M. S., & Al-Zoghaibi, F. A. (2017). Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway. Journal of drug targeting, 25(9-10), 834–841.
  • Kamei, N., Takeda-Morishita, M. (2023). Efficient engineering of human and mouse primary cells using peptide-assisted genome editing.
  • El-Andaloussi, S., Langel, Ü., & Pooga, M. (2023). Elucidating the Impact of Payload Conjugation on the Cell-Penetrating Efficiency of the Endosomal Escape Peptide dfTAT: Implications for Future Designs for CPP-Based Delivery Systems.
  • Zorko, M., & Langel, Ü. (2021). Peptide-Assisted Nucleic Acid Delivery Systems on the Rise. Molecules (Basel, Switzerland), 26(11), 3329.
  • Dowdy, S. F. (2016). Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics. Scientific reports, 6, 32963.
  • Seki, A., & Rutz, S. (2018). Optimized RNP transfection for highly efficient CRISPR/Cas9-mediated gene knockout in primary T cells. The Journal of experimental medicine, 215(3), 985–997.
  • Rajagopalan, R., Jaichandran, S., & Rajan, R. (2018). A Two-Step Method for Obtaining Highly Pure Cas9 Nuclease for Genome Editing, Biophysical, and Structural Studies. Methods and protocols, 1(2), 20.
  • Lönn, P., Kacsinta, A., & Hällbrink, M. (2021). Efficient Peptide-Mediated In Vitro Delivery of Cas9 RNP. International journal of molecular sciences, 22(12), 6370.
  • Addgene. (2018). CRISPR 101: Ribonucleoprotein (RNP) Delivery. Addgene Blog. [Link]

  • Foss, D. V., et al. (2022). Increasing Gene Editing Efficiency via CRISPR/Cas9- or Cas12a-Mediated Knock-In in Primary Human T Cells. International Journal of Molecular Sciences, 23(21), 13369.
  • Wei, T., Cheng, Q., & Min, Y. L. (2022). CRISPR/Cas9 Delivery Systems to Enhance Gene Editing Efficiency. Preprints.org.
  • Merkle, F. T., et al. (2017). Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells. Current protocols in stem cell biology, 42, 5B.2.1–5B.2.29.
  • D'Astolfo, D. S., et al. (2015). qEva-CRISPR: a method for quantitative evaluation of CRISPR/Cas-mediated genome editing in target and off-target sites. Nucleic acids research, 43(12), e78.
  • Takara Bio. (n.d.). CRISPR/Cas9 delivery methods. [Link]

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Application Notes & Protocols: Utilizing the TAT 48-57 Peptide to Interrogate HIV-1 Transcriptional Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Tat in HIV-1 Transcription

The Human Immunodeficiency Virus Type 1 (HIV-1) establishes a persistent, latent infection by integrating its proviral DNA into the host cell genome. The expression of viral genes, a critical step for replication and pathogenesis, is tightly controlled by a combination of host and viral factors.[1] A central player in this process is the viral trans-activator of transcription (Tat) protein.[2] In the absence of Tat, transcription initiated by the host's RNA Polymerase II (Pol II) at the viral 5' Long Terminal Repeat (LTR) promoter is inefficient and typically terminates prematurely.[3] The Tat protein dramatically enhances the processivity of Pol II, leading to the synthesis of full-length viral transcripts and an explosive amplification of virus production. This function makes the Tat-dependent transcriptional machinery a prime target for therapeutic intervention.

The mechanism of Tat action hinges on its interaction with a specific RNA structure called the trans-activation response (TAR) element.[4][5] The TAR element is a stable stem-loop structure formed at the 5' end of all nascent viral transcripts. Tat binds to this RNA element and serves as an adapter to recruit a critical host cell complex, the Positive Transcription Elongation Factor b (P-TEFb).[3][6][7] P-TEFb, which is composed of Cyclin-dependent kinase 9 (CDK9) and Cyclin T1, then phosphorylates the C-terminal domain of Pol II and negative elongation factors, effectively switching the polymerase into a highly processive, elongating state.[8][9]

This guide focuses on a key functional domain of the Tat protein: the amino acid sequence 48-57 (RKKRRQRRR), commonly known as the Arginine-Rich Motif (ARM). This short, basic peptide is essential for binding to TAR RNA and is a powerful tool for studying the intricacies of HIV-1 transcription.[10][11][12]

Mechanism of Action: The Tat-TAR-P-TEFb Axis

The activation of HIV-1 transcription is a highly orchestrated process. The TAT 48-57 peptide, as the core of the RNA-binding domain, is central to this mechanism.[13]

  • Initial Transcription & Pol II Pausing: Host transcription factors assemble at the HIV-1 LTR, recruiting RNA Pol II to initiate transcription. However, the polymerase complex soon pauses after transcribing a short segment containing the TAR RNA element.

  • Tat-TAR Recognition: The Tat protein, produced from early, multiply spliced viral transcripts, enters the nucleus. Its ARM (residues 48-57) specifically recognizes and binds to a 3-nucleotide bulge in the TAR RNA stem-loop structure.[11][14]

  • P-TEFb Recruitment: Upon binding to TAR, Tat, in cooperation with the TAR apical loop, recruits the Cyclin T1 subunit of the P-TEFb complex.[3][15] This creates a ternary complex of Tat-TAR-P-TEFb.

  • Phosphorylation & Elongation: The recruited CDK9 kinase of P-TEFb phosphorylates the C-terminal domain (CTD) of the paused RNA Pol II. This phosphorylation event overcomes the pause, releasing the polymerase to transcribe the entire viral genome efficiently.

This entire cascade can be studied and dissected using the this compound peptide as a specific molecular tool.

HIV_Transcription_Elongation cluster_promoter HIV-1 LTR Promoter cluster_activation Tat-Mediated Activation Promoter 5' LTR PausedPolII Paused RNA Pol II Promoter->PausedPolII Initiation NascentRNA Nascent Transcript PausedPolII->NascentRNA Premature Termination ElongatingPolII Elongating RNA Pol II (Phosphorylated) PausedPolII->ElongatingPolII Release & Activation TAR TAR RNA Stem-Loop NascentRNA->TAR PTEFb P-TEFb Complex (CDK9/CycT1) TAR->PTEFb Recruits Tat Tat Protein (contains this compound ARM) Tat->TAR Binds via ARM (this compound) PTEFb->PausedPolII Phosphorylates FullTranscript Full-Length Viral RNA ElongatingPolII->FullTranscript Productive Elongation

Figure 1: Mechanism of Tat-mediated HIV-1 transcriptional elongation.

Application Note I: In Vitro HIV-1 Transcription Assay

Objective: To quantitatively measure Tat-dependent transcription from the HIV-1 LTR promoter in a cell-free system. The this compound peptide can be used in this assay as a competitive inhibitor to validate the dependence on the Tat-TAR interaction.

Principle: This assay uses nuclear extracts from a human cell line (e.g., HeLa) as a source of general transcription factors and RNA Pol II.[16] A DNA template containing the HIV-1 LTR promoter upstream of a reporter gene (or a G-less cassette for runoff transcription) is incubated with the extract, recombinant Tat protein, and ribonucleotides.[9][17] The amount of transcript produced is then quantified, reflecting the transcriptional activity.

Experimental Protocol: In Vitro Runoff Transcription

Materials:

  • HeLa Nuclear Extract (Commercially available or prepared via Dignam et al. method)[16]

  • Recombinant full-length HIV-1 Tat protein

  • This compound peptide (RKKRRQRRR) and a scrambled control peptide (e.g., RQRKRKQRR)

  • Linearized DNA template with HIV-1 LTR promoter followed by a defined-length sequence (e.g., 300-400 bp)

  • Transcription Buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 0.2 mM EDTA, 20% glycerol, 0.5 mM DTT)

  • Ribonucleotide Triphosphate Mix (ATP, CTP, UTP, GTP)

  • [α-³²P]UTP for radiolabeling

  • RNase Inhibitor

  • Stop Buffer (e.g., containing Urea, SDS, and tracking dyes)

  • Phenol:Chloroform:Isoamyl Alcohol

  • Denaturing polyacrylamide gel (6-8% with 7M Urea)

Procedure:

  • Reaction Assembly: On ice, assemble the transcription reactions in nuclease-free tubes. A typical 25 µL reaction is detailed in Table 1.

  • Incubation: Incubate the reaction tubes at 30°C for 60 minutes to allow transcription to occur.[17]

  • Termination: Stop the reaction by adding 175 µL of Stop Buffer.

  • RNA Extraction: Extract the RNA transcripts by adding an equal volume of phenol:chloroform, vortexing, and centrifuging. Precipitate the RNA from the aqueous phase with ethanol.

  • Analysis: Resuspend the RNA pellet in loading dye, denature at 90°C for 5 minutes, and resolve on a denaturing polyacrylamide gel.

  • Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled runoff transcript. The intensity of the band corresponding to the expected transcript size is proportional to the transcriptional activity.

Table 1: In Vitro Transcription Reaction Setup

Component Volume (µL) Final Concentration Purpose
Nuclease-Free Water to 25 µL - Volume Adjustment
Transcription Buffer (5x) 5 1x Provides optimal buffer conditions
DTT (100 mM) 0.25 1 mM Reducing Agent
RNase Inhibitor 0.5 20 units Prevents RNA degradation
NTP Mix (10 mM each) 1 400 µM RNA building blocks
[α-³²P]UTP (10 µCi/µL) 0.5 5 µCi Transcript labeling
HIV-1 LTR DNA Template 1 50-100 ng Source of promoter
HeLa Nuclear Extract 5 ~25 µg protein Source of Pol II and factors[9]
Recombinant Tat Protein 1 100-200 ng Activator

| this compound Peptide (100 µM) | (1) | (4 µM) | Competitive Inhibitor |

Note: For the negative control, omit Tat protein. To test inhibition, add the this compound peptide. Use a scrambled peptide as a specificity control.

Figure 2: Workflow for the in vitro HIV-1 transcription assay.

Application Note II: Cellular Assay for HIV-1 LTR Activation

Objective: To measure the transactivation potential of Tat and the inhibitory effect of compounds or competitive peptides like this compound in a cellular context.

Principle: This assay utilizes a reporter system where the firefly luciferase gene is placed under the control of the HIV-1 LTR promoter.[18] This reporter plasmid is transfected into a suitable human cell line (e.g., HeLa or 293T). When a second plasmid expressing the Tat protein is co-transfected, Tat activates the LTR, driving the expression of luciferase.[8] The resulting luminescence is directly proportional to the transcriptional activity of the LTR and can be easily measured.[5] A fluorescently-labeled this compound peptide can be added exogenously to the cell culture; its cell-penetrating properties allow it to enter the cells and compete with endogenous Tat for TAR binding.[2][4]

Experimental Protocol: LTR-Luciferase Reporter Assay

Materials:

  • HeLa or 293T cells

  • DMEM with 10% FBS

  • Plasmid 1: pLTR-Luc (Firefly luciferase gene under HIV-1 LTR control)

  • Plasmid 2: pcDNA-Tat (Tat expression vector)

  • Plasmid 3 (optional control): pRL-TK (Renilla luciferase for normalization)

  • Transfection Reagent (e.g., Lipofectamine™)

  • Fluorescently-labeled this compound peptide (e.g., FITC-RKKRRQRRR)

  • Dual-Luciferase® Reporter Assay System (e.g., from Promega)[19]

  • Luminometer

Procedure:

  • Cell Seeding: Seed HeLa or 293T cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well. Allow cells to adhere overnight.[11]

  • Transfection: Co-transfect the cells with pLTR-Luc and pcDNA-Tat plasmids using a suitable transfection reagent according to the manufacturer's protocol. For normalization, a small amount of a Renilla luciferase plasmid can be included.

  • Peptide Treatment: 4-6 hours post-transfection, replace the medium with fresh medium containing various concentrations of the FITC-TAT 48-57 peptide (e.g., 1-20 µM). Include a "no peptide" control and a scrambled peptide control.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them by adding Passive Lysis Buffer.

  • Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Measure firefly luciferase activity using a luminometer after adding the luciferase substrate. If using a dual system, subsequently add the Stop & Glo® reagent and measure Renilla luciferase activity.[19]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the relative luciferase units (RLU) against the peptide concentration to determine the inhibitory effect.

Table 2: Expected Outcomes for LTR-Luciferase Assay

Condition Expected Tat Activity Expected Luciferase Signal Rationale
LTR-Luc Only None Basal / Very Low No Tat to activate the LTR promoter.
LTR-Luc + Tat High High Tat strongly transactivates the LTR.
LTR-Luc + Tat + Scrambled Peptide High High Scrambled peptide should not compete for TAR binding.

| LTR-Luc + Tat + this compound | Low / Inhibited | Low | Exogenous peptide competes with Tat for TAR binding. |

Application Note III: Visualizing Cellular Uptake and Nuclear Localization

Objective: To visually confirm the cell-penetrating capability and nuclear accumulation of the this compound peptide.

Principle: The inherent ability of the this compound peptide to cross cellular membranes is a key feature of its utility in cellular assays.[12] This property can be directly visualized by treating live cells with a fluorescently-labeled version of the peptide and imaging them using confocal microscopy.[2][10] Co-staining with a nuclear dye confirms translocation to the nucleus, the site of HIV transcription.

Experimental Protocol: Confocal Microscopy

Materials:

  • HeLa cells

  • Glass-bottom confocal imaging dishes

  • FITC- or TAMRA-labeled this compound peptide

  • Hoechst 33342 nuclear stain

  • Opti-MEM or other serum-free medium

  • Confocal Laser Scanning Microscope

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass-bottom dishes and allow them to grow to 50-70% confluency.

  • Peptide Incubation: Replace the growth medium with serum-free medium containing the fluorescently-labeled this compound peptide (e.g., 5-10 µM). Incubate at 37°C for 1-4 hours.[4]

  • Nuclear Staining: 15 minutes before imaging, add Hoechst 33342 to the medium to a final concentration of 1 µg/mL to stain the nuclei.

  • Washing: Gently wash the cells three times with PBS to remove extracellular peptide.

  • Imaging: Add fresh PBS or imaging buffer to the dish. Visualize the cells using a confocal microscope. Use appropriate laser lines and emission filters for the peptide's fluorophore (e.g., 488 nm excitation for FITC) and the nuclear stain (e.g., 405 nm excitation for Hoechst).

  • Analysis: Acquire images and overlay the channels for the peptide and the nucleus. Efficient uptake will be observed as green/red fluorescence within the cell cytoplasm and nucleus, with co-localization in the nucleus appearing as a merged color (e.g., cyan/purple).

Figure 3: Workflow for visualizing cellular uptake of this compound.

References

  • Nakamura, S., et al. (1998). Anti-Tat MTT assay: a novel anti-HIV drug screening system using the viral regulatory network of replication. PubMed. Available at: [Link]

  • Schwartz, O., et al. (1990). A microtransfection method using the luciferase-encoding reporter gene for the assay of human immunodeficiency virus LTR promoter activity. PubMed. Available at: [Link]

  • Montefiori, D.C. (2005). Protocol for Measuring Neutralizing Antibodies Against HIV-1, SIV and SHIV Using a Luciferase Reporter Gene Assay in TZM-BL Cells. Duke Human Vaccine Institute. Available at: [Link]

  • Kim, H., et al. (2023). A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription. PubMed. Available at: [Link]

  • Hellmuth, K., et al. (2003). EMSA (Electrophoretic Mobility Shift Assay). University of Massachusetts Chan Medical School. Available at: [Link]

  • Turner, J.J., et al. (2005). Confocal microscope images of the free uptake of fluorescein-labelled CPP conjugates (green) into HeLa cells (nuclei stained red). ResearchGate. Available at: [Link]

  • Ryder, R.M., et al. (2008). Electrophoretic mobility shift assay (EMSA) for detecting protein–nucleic acid interactions. Nature Protocols. Available at: [Link]

  • Bracht, E., et al. (2014). Enhanced Cellular Uptake of Albumin-Based Lyophilisomes when Functionalized with Cell-Penetrating Peptide TAT in HeLa Cells. PLoS ONE. Available at: [Link]

  • Emory University. (n.d.). Luciferase Assay protocol. Emory University School of Medicine. Available at: [Link]

  • Nekhai, S., et al. (2021). Targeting Tat–TAR RNA Interaction for HIV-1 Inhibition. PubMed Central. Available at: [Link]

  • Ito, T., et al. (2012). In vitro transcription and immobilized template analysis of preinitiation complexes. PubMed Central. Available at: [Link]

  • Khoury, G., & Purcell, D.F.J. (2022). High Throughput In Vitro Assessment of Latency Reversing Agents on HIV Transcription and Splicing. JoVE. Available at: [Link]

  • Helland, D.E., et al. (2008). Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions. Current Protocols in Molecular Biology. Available at: [Link]

  • Yamamoto, R., et al. (1996). Inhibition of transcription by the TAR RNA of HIV-1 in a nuclear extract of HeLa cells. PubMed Central. Available at: [Link]

  • Anonymous. (n.d.). In Vitro Transcription Using HeLa Cell Extracts and Primer Extension. ResearchGate. Available at: [Link]

  • Schulze-Gahmen, U., et al. (2018). Structural mechanism for HIV-1 TAR loop recognition by Tat and the super elongation complex. PNAS. Available at: [Link]

  • Guidotti, G., et al. (2017). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. PubMed Central. Available at: [Link]

  • Promega Corporation. (2009). HeLaScribe® Nuclear Extract in vitro Transcription System. Technical Bulletin. Available at: [Link]

  • Miti, A., et al. (2020). HIV-1 Tat amino acid residues that influence Tat-TAR binding affinity. Virology Journal. Available at: [Link]

  • Hamy, F., et al. (1997). An inhibitor of the Tat/TAR RNA interaction that effectively suppresses HIV-1 replication. PNAS. Available at: [Link]

Sources

Application Notes and Protocols for TAT 48-57 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The HIV-1 transactivator of transcription (TAT) 48-57 peptide is a short, cell-permeable cationic peptide renowned for its ability to traverse cellular membranes.[1][2][3] Beyond its utility as a drug delivery vector, TAT 48-57 intrinsically possesses biological activity, notably as an inhibitor of Protein Kinase C (PKC).[4][5] This document provides a comprehensive guide for the use of this compound in cell culture, detailing its mechanism of action, providing step-by-step protocols for its application, and outlining methods to assess its biological effects. The protocols herein are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each step to empower researchers in their experimental design and data interpretation.

Introduction: The Dual Identity of this compound

The this compound peptide, with the amino acid sequence GRKKRRQRRR, is derived from the basic domain of the HIV-1 Tat protein.[1] Its highly cationic nature facilitates its entry into a wide range of cell types, a process that is not strictly dependent on receptor-mediated endocytosis.[6][7] This cell-penetrating property has made it a popular tool for delivering various cargo molecules, including proteins and nucleic acids, into cells.

However, it is crucial for researchers to recognize that this compound is not an inert carrier. It has been demonstrated to be a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that are pivotal regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. The inhibitory action of this compound is primarily directed towards the delta isoform of PKC (PKC-δ).[4] This inhibition occurs through competition with the kinase's substrate, rather than by interfering with ATP binding.[5] The downstream consequences of PKC inhibition by this compound include the modulation of signaling pathways such as the Ras/ERK MAPK pathway.[8]

Understanding this intrinsic activity is paramount for the accurate design and interpretation of experiments utilizing this compound, whether as a primary effector or as a delivery vehicle.

Peptide Handling and Preparation

Proper handling and preparation of the this compound peptide are critical for maintaining its stability and activity.

Reconstitution
  • Solvent Selection: For initial reconstitution, sterile, nuclease-free water is the preferred solvent. If solubility issues arise, a small amount of a sterile, aqueous buffer (e.g., PBS) can be used. For very hydrophobic preparations, a minimal amount of DMSO can be used for initial solubilization, followed by dilution with the desired aqueous buffer.

  • Procedure:

    • Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

    • Add the calculated volume of sterile water or buffer to achieve a desired stock concentration (e.g., 1 mM).

    • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

Storage
  • Lyophilized Peptide: Store at -20°C or -80°C for long-term stability.[1]

  • Reconstituted Peptide: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to a few weeks) and at -80°C for long-term storage (months).

Experimental Design: Key Considerations

A well-designed experiment is crucial for obtaining meaningful and reproducible results with this compound.

Determining Optimal Concentration

The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific application.

Cell Line Effective Concentration Range Observed Effect Reference
HCT11620 µMSensitization to cisplatin-induced apoptosis[9]
SAOS20 µMSensitization to cisplatin-induced apoptosis[9]
U2OS20 µMSensitization to cisplatin-induced apoptosis[9]
HEK-TLR410 µMInhibition of Tat-induced CXCL8 production[4]
Hs578T50-100 µMDecreased PKCα and AXL expression[10]
MBA-MD-23150-100 µMDecreased PKCα and AXL expression[10]

Note: At concentrations above 10 µM, cytotoxicity can be observed in some cell lines, especially when conjugated to larger cargo molecules.[7] Therefore, it is imperative to assess cell viability in parallel with functional assays.

Treatment Duration

The optimal treatment duration will depend on the specific cellular process being investigated. For signaling events like protein phosphorylation, shorter incubation times (e.g., 30 minutes to a few hours) are typically sufficient. For longer-term effects such as changes in gene expression or cell viability, longer incubation periods (e.g., 24-72 hours) may be necessary. A time-course experiment is recommended to determine the ideal treatment window.

Essential Controls

To ensure the observed effects are specific to the this compound peptide and not due to non-specific or cytotoxic effects, the following controls are essential:

  • Vehicle Control: Treat cells with the same solvent used to dissolve the peptide.

  • Untreated Control: Cells that are not exposed to any treatment.

  • Scrambled Peptide Control: A peptide with the same amino acid composition as this compound but in a randomized sequence (e.g., RQRGRKBRK).[11] This control is crucial to demonstrate that the observed effects are sequence-specific and not merely due to the cationic nature of the peptide.

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the effects of this compound treatment.

Cell Culture Treatment Protocol

This protocol provides a general framework for treating adherent cells with this compound.

Workflow for this compound Cell Culture Treatment

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis seed_cells 1. Seed Cells (e.g., 1 x 10^5 cells/well in a 6-well plate) incubate_24h 2. Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h prepare_peptide 3. Prepare this compound dilutions (in serum-free or low-serum media) incubate_24h->prepare_peptide treat_cells 4. Treat Cells (Add peptide to wells) prepare_peptide->treat_cells incubate_treatment 5. Incubate for desired duration (e.g., 30 min - 72h) treat_cells->incubate_treatment harvest_cells 6. Harvest Cells incubate_treatment->harvest_cells analysis 7. Perform Assays (e.g., Western Blot, MTT Assay) harvest_cells->analysis

Caption: General workflow for treating cultured cells with this compound peptide.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • This compound peptide stock solution (1 mM)

  • Scrambled control peptide stock solution (1 mM)

  • Vehicle control (e.g., sterile water)

  • Multi-well plates (e.g., 6-well, 96-well)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Preparation of Treatment Media: On the day of treatment, prepare fresh dilutions of the this compound peptide and control peptides in serum-free or low-serum medium. The presence of serum can sometimes interfere with the uptake of cell-penetrating peptides.

  • Treatment: Remove the complete medium from the cells and wash once with sterile PBS. Add the prepared treatment media to the respective wells.

  • Incubation: Incubate the cells for the predetermined duration.

  • Downstream Analysis: Following incubation, proceed with the desired downstream assays.

Assessment of Cell Viability: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells treated with this compound and controls in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Add MTT Reagent: Following the treatment period, add 10 µL of MTT solution to each well.

  • Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Assessment of PKC Inhibition: Western Blotting

Western blotting can be used to assess the inhibition of PKC activity by examining the phosphorylation status of PKC or its downstream targets.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm tat_entry This compound (Cell Entry) pkc PKC-δ (Inactive) tat_entry->pkc Inhibits pkc_active PKC-δ (Active) pkc->pkc_active Activation (e.g., by DAG, Ca2+) ras Ras pkc_active->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk downstream Downstream Effects (e.g., Proliferation, Gene Expression) erk->downstream

Sources

TAT 48-57 for In Vivo Drug Delivery: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Intracellular World with TAT 48-57

The plasma membrane presents a formidable barrier to the intracellular delivery of many potentially therapeutic molecules. The HIV-1 trans-activator of transcription (Tat) protein possesses a remarkable ability to traverse this barrier, a property conferred by its protein transduction domain (PTD). The core of this domain, the 10-amino-acid peptide this compound (Sequence: Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg), has been extensively harnessed as a cell-penetrating peptide (CPP) to ferry a diverse array of cargo molecules into cells.[1][2] This guide provides an in-depth exploration of this compound as a tool for in vivo drug delivery, offering both the theoretical underpinnings and detailed, field-proven protocols for its application.

The highly cationic nature of this compound is central to its function.[3][4] It initiates electrostatic interactions with negatively charged proteoglycans on the cell surface, triggering internalization through mechanisms such as macropinocytosis and other endocytic pathways.[5][6] Once inside, the TAT-cargo conjugate must escape the endosome to reach its cytosolic or nuclear target, a critical and often rate-limiting step.[7][8] This guide will address strategies to enhance this crucial escape.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just a set of instructions, but a comprehensive understanding of the principles and practices necessary for the successful in vivo application of this compound.

Diagram: Mechanism of this compound Mediated Cellular Uptake

Caption: Mechanism of this compound mediated cellular uptake and cargo delivery.

Part 1: Conjugation of this compound to Cargo Molecules

The covalent attachment of this compound to a therapeutic or diagnostic agent is the foundational step in creating a targeted delivery system. The choice of conjugation chemistry depends on the available functional groups on both the peptide and the cargo molecule. It is crucial to select a strategy that preserves the bioactivity of the cargo and the cell-penetrating ability of the TAT peptide.

Diagram: General Conjugation Workflow

Caption: A generalized workflow for the conjugation of this compound to a cargo molecule.

Protocol 1.1: EDC/NHS Chemistry for Amine-Carboxyl Coupling

This method is ideal for conjugating a peptide's primary amine (e.g., N-terminus or lysine side chain) to a carboxyl group on the cargo molecule, or vice-versa.

Materials:

  • This compound peptide with a free amine or carboxyl group

  • Cargo molecule with a free carboxyl or amine group

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: Hydroxylamine-HCl or 2-Mercaptoethanol

  • Desalting column or dialysis cassette

Procedure:

  • Activation of Carboxyl Groups:

    • Dissolve the molecule containing the carboxyl group (protein #1) in Conjugation Buffer to a concentration of 1-10 mg/mL.

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature.

    • Add EDC (to a final concentration of ~2-4 mM) and NHS/Sulfo-NHS (to a final concentration of ~5-10 mM) to the protein solution.[9][10][11]

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Quenching of EDC (Optional but Recommended):

    • Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction.[11]

  • Conjugation to Amine Groups:

    • Immediately add the molecule containing the primary amine (protein #2) to the activated protein solution. An equimolar ratio to protein #1 is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

  • Quenching of Reaction:

    • Add hydroxylamine to a final concentration of 10 mM to quench the reaction.

  • Purification:

    • Purify the TAT-cargo conjugate from excess reagents and byproducts using a desalting column or dialysis against PBS.

Protocol 1.2: Maleimide-Thiol Chemistry for Cysteine-Containing Peptides

This is a highly specific reaction for conjugating a TAT peptide containing a cysteine residue to a cargo molecule functionalized with a maleimide group.

Materials:

  • Cysteine-containing this compound peptide

  • Maleimide-activated cargo molecule

  • Degassed Conjugation Buffer: PBS, pH 7.0-7.5

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

  • DMSO or DMF

  • Purification supplies (HPLC, gel filtration)

Procedure:

  • Preparation of Thiolated Peptide:

    • Dissolve the cysteine-containing TAT peptide in degassed Conjugation Buffer.

    • If disulfide bond formation is suspected, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.[12]

  • Preparation of Maleimide-Activated Cargo:

    • Dissolve the maleimide-activated cargo in DMSO or DMF to create a stock solution.

  • Conjugation Reaction:

    • Add the maleimide-cargo stock solution to the thiolated TAT peptide solution. A 10-20x molar excess of the maleimide compound is recommended as a starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Purify the conjugate using reverse-phase HPLC or gel filtration chromatography.

Protocol 1.3: Click Chemistry for Azide-Alkyne Cycloaddition

Click chemistry offers a highly efficient and bio-orthogonal method for conjugation. This requires one molecule (either TAT or the cargo) to have an azide group and the other an alkyne group.

Materials:

  • Azide- or alkyne-functionalized this compound

  • Alkyne- or azide-functionalized cargo molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • TBTA (tris(benzyltriazolylmethyl)amine) ligand (optional, to protect biomolecules)

  • Reaction Buffer: PBS or appropriate buffer system

  • Purification supplies (HPLC)

Procedure:

  • Reaction Setup:

    • Dissolve the azide- and alkyne-containing molecules in the Reaction Buffer.

    • Prepare stock solutions of CuSO₄ and sodium ascorbate.

  • Catalyst Preparation:

    • If using TBTA, pre-mix CuSO₄ and TBTA in a 1:1 molar ratio.

  • Click Reaction:

    • Add the copper catalyst (and TBTA if used) to the mixture of the azide and alkyne molecules.

    • Add sodium ascorbate to initiate the reaction.

    • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification:

    • Purify the clicked TAT-cargo conjugate by HPLC.

Part 2: Formulation of this compound Conjugates for In Vivo Administration

Proper formulation is critical for the stability, solubility, and biocompatibility of the TAT-cargo conjugate, ultimately impacting its in vivo performance.

Table 1: Formulation Parameters for In Vivo Administration

ParameterRecommended Range/ValueRationale
Vehicle Sterile PBS, pH 7.4; 0.9% SalineEnsures isotonicity and physiological compatibility.
Concentration Dependent on cargo potency and toxicityShould be optimized based on dose-response studies.
Excipients Generally not required for simple peptide conjugatesFor complex formulations (e.g., nanoparticles), may include stabilizers.
Sterility Sterile filtration (0.22 µm filter)Essential for preventing infection upon injection.
Storage -20°C or -80°C for long-term; 4°C for short-termPrevents degradation of the peptide and cargo. Avoid repeated freeze-thaw cycles.
Protocol 2.1: Basic Formulation for Intravenous or Intraperitoneal Injection

Materials:

  • Purified, lyophilized TAT-cargo conjugate

  • Sterile, pyrogen-free PBS, pH 7.4

  • 0.22 µm sterile syringe filter

Procedure:

  • Reconstitution:

    • Calculate the required amount of TAT-cargo conjugate based on the desired final concentration and injection volume.

    • Under sterile conditions (e.g., in a laminar flow hood), reconstitute the lyophilized conjugate in the appropriate volume of sterile PBS.

    • Gently vortex or pipette to ensure complete dissolution.

  • Sterile Filtration:

    • Draw the reconstituted solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a sterile, pyrogen-free vial.

  • Aliquoting and Storage:

    • Aliquot the sterile formulation into single-use volumes to avoid contamination and repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C.

Part 3: In Vivo Administration of this compound Conjugates

The choice of administration route and the handling of animals are critical for obtaining reproducible and meaningful in vivo data. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.

Table 2: Recommended Injection Parameters for Rodents

ParameterMouseRat
Intraperitoneal (IP) Volume < 10 mL/kg< 10 mL/kg
Subcutaneous (SC) Volume < 3 mL< 10 mL
IP Needle Gauge 25-27 G23-25 G
SC Needle Gauge 25-27 G23-25 G
Protocol 3.1: Intraperitoneal (IP) Injection in Mice

Procedure:

  • Animal Restraint:

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.

    • Turn the mouse to expose the abdomen.

  • Injection Site:

    • Locate the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.[13][14]

  • Injection:

    • Insert a 25-27 G needle at a 30-40° angle into the peritoneal cavity.[3][14]

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the formulated TAT-cargo conjugate.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Protocol 3.2: Subcutaneous (SC) Injection in Rats

Procedure:

  • Animal Restraint:

    • Properly restrain the rat, which may require two people for larger animals.

  • Injection Site:

    • Lift the loose skin over the back, between the shoulder blades, to form a "tent".

  • Injection:

    • Insert a 23-25 G needle into the base of the skin tent, parallel to the body.[1][4][15][16]

    • Gently aspirate to check for blood.

    • Inject the formulation into the subcutaneous space.

    • Withdraw the needle and gently massage the area to disperse the injectate.

    • Return the rat to its cage and monitor.

Part 4: Assessment of In Vivo Efficacy

The methods for evaluating the therapeutic efficacy of a TAT-delivered drug are highly dependent on the disease model and the nature of the cargo.

Diagram: In Vivo Efficacy Assessment Workflow

Caption: A typical workflow for assessing the in vivo efficacy of a TAT-delivered anti-cancer drug.

Protocol 4.1: Bioluminescence Imaging of Tumor Growth in a Xenograft Model

This non-invasive technique allows for the longitudinal monitoring of tumor burden in living animals.

Materials:

  • Tumor-bearing mice with luciferase-expressing cancer cells

  • D-Luciferin substrate

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Substrate Administration:

    • Anesthetize the mouse using isoflurane.

    • Inject D-luciferin intraperitoneally (typically 150 mg/kg).[5]

  • Imaging:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire bioluminescent images at set time points after substrate injection (e.g., 5-15 minutes).[5]

  • Data Analysis:

    • Define a region of interest (ROI) around the tumor.

    • Quantify the bioluminescent signal (photon flux) within the ROI.

    • Track the change in photon flux over time for different treatment groups to assess tumor growth inhibition.

Part 5: Assessment of In Vivo Toxicity

Evaluating the potential toxicity of the TAT-cargo conjugate is a critical component of preclinical development.

Protocol 5.1: General Toxicity Assessment

Procedure:

  • Daily Observations:

    • Monitor animals daily for changes in body weight, food and water intake, activity levels, and any signs of morbidity.

  • Blood Collection and Analysis:

    • At the end of the study, collect blood via cardiac puncture (terminal procedure) or other appropriate methods.[17][18][19][20][21]

    • Perform complete blood counts (CBC) and serum chemistry analysis to assess hematological and organ function (e.g., liver and kidney).

  • Histopathology:

    • Harvest major organs (liver, kidneys, spleen, heart, lungs).

    • Fix tissues in 10% neutral buffered formalin.

    • Process, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining.[22][23][24][25][26]

    • A qualified pathologist should examine the slides for any signs of tissue damage or inflammation.

Protocol 5.2: TUNEL Assay for Apoptosis in Tissue Sections

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect apoptotic cells in tissue sections.

Materials:

  • Paraffin-embedded tissue sections

  • TUNEL assay kit

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize and rehydrate the tissue sections through a series of xylene and ethanol washes.

  • Permeabilization:

    • Permeabilize the tissues with proteinase K or another suitable enzyme to allow the labeling enzyme to access the nuclear DNA.[2][27]

  • TUNEL Reaction:

    • Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.[2][6][27][28][29]

  • Detection:

    • Visualize the labeled apoptotic cells using a fluorescence microscope.

    • Counterstain with a nuclear stain like DAPI to visualize all cell nuclei.

  • Quantification:

    • Quantify the percentage of TUNEL-positive cells in different treatment groups.

Part 6: Quantitative Analysis of Biodistribution

Determining the concentration of the TAT-cargo conjugate in various tissues is essential for understanding its pharmacokinetic and pharmacodynamic properties.

Protocol 6.1: Quantification by LC-MS/MS

Materials:

  • Tissue samples from treated animals

  • Homogenization buffer

  • Tissue homogenizer

  • Protein precipitation solution (e.g., acetonitrile with formic acid)

  • LC-MS/MS system

Procedure:

  • Tissue Homogenization:

    • Weigh the collected tissue samples.

    • Add a specific volume of homogenization buffer (e.g., 900 µL per 100 mg of tissue).[30]

    • Homogenize the tissue on ice until a uniform lysate is obtained.

    • Centrifuge the homogenate to pellet cellular debris.[30][31][32]

  • Sample Preparation:

    • Take a known volume of the tissue homogenate supernatant.

    • Add protein precipitation solution to precipitate proteins and release the conjugate.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant containing the analyte to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Develop a specific LC-MS/MS method for the detection and quantification of the TAT-cargo conjugate. This will involve optimizing chromatographic separation and mass spectrometric parameters (e.g., precursor and product ions, collision energy).

    • Generate a standard curve using known concentrations of the conjugate spiked into control tissue homogenate.

    • Analyze the prepared samples and quantify the conjugate concentration based on the standard curve.

Conclusion and Future Perspectives

This compound remains a powerful and versatile tool for overcoming the cellular delivery barrier in vivo. Successful application, however, requires a meticulous and integrated approach, from the rational design of the cargo conjugate to its careful formulation and rigorous in vivo evaluation. The protocols outlined in this guide provide a robust framework for researchers to harness the potential of this compound in their drug development endeavors. Future innovations will likely focus on enhancing endosomal escape, improving tissue specificity through the incorporation of targeting ligands, and developing activatable CPPs that are only functional in the desired pathological environment.

References

  • Contag, C. H., et al. (1997). In vivo bioluminescent imaging. Photochemistry and photobiology, 66(4), 523-531.
  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia.
  • UBC Animal Care Committee. (n.d.). TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP. The University of British Columbia.
  • University Animal Care. (n.d.). Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. University of Arizona.
  • Standard Operating Procedure #2. (2022, December 12).
  • University Animal Care. (n.d.). Rodent Subcutaneous (SQ/SC) Administration Necessary Supplies Technique. University of Arizona.
  • UBC Animal Care Services. (n.d.). Intraperitoneal Injections in Mice. The University of British Columbia.
  • UBC Animal Care Services. (n.d.). Subcutaneous (SC or SQ) Injection in Rats and Mice SOP. The University of British Columbia.
  • GenScript. (n.d.). TAT (48-57). Retrieved from [Link]

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quantitative analysis of TAT 48-57 cellular uptake

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Quantitative Analysis of TAT 48-57 Cellular Uptake: Methodologies and Mechanistic Insights

Introduction: The this compound Peptide as a Cellular Delivery Vector

The Trans-Activator of Transcription (TAT) peptide, specifically the 48-57 amino acid sequence (GRKKRRQRRR), is a well-characterized cell-penetrating peptide (CPP) derived from the human immunodeficiency virus type 1 (HIV-1) TAT protein.[1][2] Its remarkable ability to traverse cellular membranes has positioned it as a powerful tool for the intracellular delivery of a wide array of cargo molecules, including therapeutic proteins, nucleic acids, and nanoparticles.[1][3] The highly cationic nature of this arginine-rich peptide is crucial for its interaction with the negatively charged cell surface and subsequent internalization.[4]

A precise and reliable quantification of this compound cellular uptake is paramount for the development of effective CPP-based therapeutic strategies. It allows for the determination of delivery efficiency, elucidation of uptake mechanisms, and assessment of dose-dependent effects and potential cytotoxicity.[5][6] This guide provides a comprehensive overview of the mechanisms governing this compound uptake and presents detailed protocols for its quantitative analysis using established methodologies.

Mechanistic Overview of this compound Cellular Internalization

The precise mechanism by which this compound enters cells is a subject of ongoing investigation, with evidence supporting multiple pathways.[1] The uptake process is generally understood to involve two major routes: direct translocation across the plasma membrane and endocytosis.[7] The contribution of each pathway can be influenced by experimental conditions such as peptide concentration, cell type, and the nature of the conjugated cargo.[7][8]

Key Uptake Pathways:

  • Direct Translocation: At higher concentrations, this compound is thought to directly penetrate the lipid bilayer. This process is believed to be energy-independent.

  • Endocytosis: At lower, more physiologically relevant concentrations, endocytosis is the predominant mechanism.[9] This energy-dependent process involves the engulfment of the peptide by the cell membrane to form intracellular vesicles.[2][7] Several endocytic pathways have been implicated:

    • Macropinocytosis: This is considered a major route for this compound uptake.[10] It is a process of non-specific bulk fluid uptake into large vesicles called macropinosomes. The involvement of macropinocytosis can be investigated using inhibitors like amiloride and cytochalasin D.[7][10]

    • Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits and vesicles.[9]

    • Caveolae/Lipid Raft-Mediated Endocytosis: This pathway is dependent on cholesterol-rich microdomains in the plasma membrane.[11]

The following diagram illustrates the proposed cellular uptake pathways for the this compound peptide.

TAT_Uptake_Pathways cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TAT_Peptide This compound Peptide Membrane Lipid Bilayer TAT_Peptide->Membrane Initial Interaction (Electrostatic) Cytosol Cytosol Membrane->Cytosol Direct Translocation (High Concentration) Endosome Endosome Membrane->Endosome Clathrin/Caveolae Mediated Endocytosis Macropinosome Macropinosome Membrane->Macropinosome Macropinocytosis Endosome->Cytosol Endosomal Escape Macropinosome->Cytosol Endosomal Escape

Caption: Proposed cellular uptake pathways of the this compound peptide.

Experimental Design and Key Considerations

A well-designed experiment with appropriate controls is crucial for the accurate quantification of this compound uptake.

  • Peptide Labeling: For fluorescence-based methods, the peptide must be covalently labeled with a fluorophore (e.g., FITC, FAM, Alexa Fluor, Cy5.5).[2][12][13] It is important to note that the choice and size of the fluorescent tag can potentially influence the uptake mechanism.[7]

  • Cell Line Selection: The efficiency of this compound uptake can vary significantly between different cell lines.[11] It is advisable to use cell lines relevant to the intended application.

  • Controls:

    • Negative Control: Untreated cells to establish baseline fluorescence.

    • Temperature Control: Incubating cells at 4°C inhibits energy-dependent endocytosis, helping to distinguish it from direct translocation.[2][7]

    • Endocytosis Inhibitors: Use of specific pharmacological inhibitors can help elucidate the involvement of different endocytic pathways.[8] (See Table 1).

  • Distinguishing Internalized vs. Membrane-Bound Peptide: Cationic peptides like this compound can bind strongly to the negatively charged cell surface, leading to an overestimation of uptake if not properly addressed.[7]

    • Trypsin Wash: A brief incubation with trypsin can cleave off surface-bound peptides.[7]

    • Fluorescence Quenching: Using a membrane-impermeable quenching agent like Trypan Blue can quench the fluorescence of surface-bound peptides.

Table 1: Common Endocytosis Inhibitors

InhibitorTarget PathwayTypical Working Concentration
Amiloride Macropinocytosis50-100 µM
Cytochalasin D Macropinocytosis1-10 µM
Chlorpromazine Clathrin-mediated endocytosis50-100 µM
Methyl-β-cyclodextrin (MβCD) Caveolae/Lipid raft-mediated endocytosis1-10 mM

Protocols for Quantitative Analysis

Flow Cytometry

Flow cytometry is a high-throughput method for quantifying the fluorescence of individual cells, making it ideal for measuring the uptake of fluorescently labeled this compound.[14][15]

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 60-80% confluency on the day of the experiment.

  • Peptide Preparation: Prepare a stock solution of fluorescently labeled this compound in sterile, nuclease-free water or PBS. Determine the concentration using a spectrophotometer.

  • Cell Treatment: a. Remove the culture medium and wash the cells twice with pre-warmed PBS. b. Add fresh, serum-free medium containing the desired concentration of labeled this compound (typically 1-10 µM). c. Incubate for the desired time period (e.g., 1-4 hours) at 37°C and 5% CO2. For mechanism studies, pre-incubate cells with endocytosis inhibitors or conduct the incubation at 4°C.

  • Cell Harvesting and Washing: a. Remove the peptide-containing medium and wash the cells three times with cold PBS to remove non-adherent peptide. b. To differentiate between internalized and membrane-bound peptide, perform one of the following steps: i. Trypsin Wash: Add 0.05% Trypsin-EDTA and incubate for 3-5 minutes at 37°C. Neutralize with complete medium. ii. Acid Wash: Briefly wash with a low pH buffer (e.g., glycine-HCl, pH 3.0) to strip surface-bound peptide. c. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. d. Resuspend the cell pellet in 500 µL of cold FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

  • Flow Cytometry Analysis: a. Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filters for the chosen fluorophore. b. Gate the live cell population based on forward and side scatter properties. c. Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.

  • Data Analysis: a. Subtract the MFI of the untreated control cells from the MFI of the treated samples. b. Compare the MFI of different treatment groups to quantify relative uptake.

The following diagram outlines the workflow for quantitative analysis of this compound uptake using flow cytometry.

Flow_Cytometry_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_processing Processing cluster_analysis Analysis Seed_Cells Seed Cells in a 24-well plate Treat_Cells Incubate Cells with Labeled Peptide Seed_Cells->Treat_Cells Prepare_Peptide Prepare Fluorescently Labeled this compound Prepare_Peptide->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Controls Include Controls: - Untreated - 4°C Incubation - Endocytosis Inhibitors Controls->Treat_Cells Wash_Cells Wash to Remove Unbound Peptide Harvest_Cells->Wash_Cells Differentiate_Uptake Trypsin or Acid Wash (Optional) Wash_Cells->Differentiate_Uptake Resuspend Resuspend in FACS Buffer Differentiate_Uptake->Resuspend Acquire_Data Acquire Data on Flow Cytometer Resuspend->Acquire_Data Analyze_Data Analyze Mean Fluorescence Intensity Acquire_Data->Analyze_Data

Caption: Workflow for Flow Cytometry Analysis of this compound Uptake.

Confocal Microscopy

Confocal microscopy provides high-resolution images of cells, allowing for the visualization of the subcellular localization of fluorescently labeled this compound. While less high-throughput than flow cytometry, it offers valuable qualitative and semi-quantitative data.[11][16]

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.

  • Peptide Treatment: Treat cells with fluorescently labeled this compound as described in the flow cytometry protocol (Section 4.1, step 3).

  • Cell Washing and Fixation: a. Remove the peptide-containing medium and wash the cells three times with pre-warmed PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS.

  • Staining (Optional): a. To visualize the nucleus, stain with a DNA dye like DAPI (4',6-diamidino-2-phenylindole). b. To outline the cell membrane, a membrane-specific dye can be used.

  • Imaging: a. Mount the slides with an anti-fade mounting medium. b. Image the cells using a confocal microscope with the appropriate laser lines and emission filters. c. Acquire z-stack images to confirm intracellular localization.

  • Image Analysis: a. Analyze the images to determine the subcellular distribution of the peptide (e.g., cytoplasmic, nuclear, vesicular). b. Semi-quantitative analysis can be performed by measuring the fluorescence intensity within defined regions of interest (ROIs).

Alternative Quantitative Methods
  • Fluorescence Plate Reader Assay: This method involves lysing the cells after incubation with the labeled peptide and measuring the total fluorescence in the cell lysate using a microplate reader.[17] It provides a rapid assessment of total cell-associated peptide but does not distinguish between surface-bound and internalized peptide without additional steps like quenching.

  • MALDI-TOF Mass Spectrometry: This is a highly accurate and sensitive label-free method for quantifying intracellular peptide concentrations.[18][19][20] It can distinguish the intact peptide from its metabolites. This technique requires specialized equipment and expertise.

Data Interpretation and Troubleshooting

Table 2: Expected Outcomes and Interpretations

ConditionExpected OutcomeInterpretation
37°C Incubation High fluorescence signalTotal cellular uptake (direct translocation + endocytosis).
4°C Incubation Significantly reduced fluorescenceIndicates that uptake is primarily energy-dependent (endocytosis).
+ Amiloride/Cytochalasin D Reduced fluorescenceInvolvement of macropinocytosis.
+ Chlorpromazine Reduced fluorescenceInvolvement of clathrin-mediated endocytosis.
Post-Trypsin Wash Lower fluorescence compared to no washProvides a more accurate measure of internalized peptide.

Troubleshooting:

  • High background fluorescence: Ensure thorough washing steps. Check for autofluorescence in untreated cells.

  • Low signal: Increase peptide concentration or incubation time. Check the labeling efficiency of the peptide.

  • Inconsistent results: Standardize cell seeding density and passage number. Ensure consistent timing for all steps.

Conclusion

The is a critical step in harnessing its potential for intracellular delivery. By employing robust methodologies such as flow cytometry and confocal microscopy, and by incorporating appropriate controls, researchers can gain valuable insights into the efficiency and mechanisms of uptake. This knowledge is essential for the rational design and optimization of TAT-based delivery systems for therapeutic and research applications.

References

  • A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed. (n.d.). PubMed. [Link]

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  • A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

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  • (PDF) A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - ResearchGate. (2025, August 9). ResearchGate. [Link]

  • Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Different mode of uptake of proteins and peptides fused to TAT in... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed. (n.d.). PubMed. [Link]

  • Identifying cell culturing parameters that improve endocytic uptake of the HIV-TAT cell penetrating peptide | bioRxiv. (2022, October 18). bioRxiv. [Link]

  • The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications. (2023, September 19). MDPI. [Link]

  • Quantitative Analysis of Tat Peptide Binding to Import Carriers Reveals Unconventional Nuclear Transport Properties - NIH. (n.d.). National Institutes of Health. [Link]

  • Cellular uptake of an α-AApeptide - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions | PNAS. (n.d.). PNAS. [Link]

  • Cy5.5-CGRRRQRRKKRG-Labeled T lymphocytes - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. (2008, July 10). National Center for Biotechnology Information. [Link]

  • Characterization of Endocytic uptake of MK2-Inhibitor Peptides - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Strategies for Improving Cell-Penetrating Peptides Stability and Delivery - Encyclopedia.pub. (2022, November 4). Encyclopedia.pub. [Link]

  • Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • Protocol used for the quantification of total cell-associated... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: optimization, pitfalls, comparison with mass spectrometry quantification - ENS Chimie. (n.d.). ENS Chimie. [Link]

  • Biological effects of Tat cell-penetrating peptide: a ... - Ovid. (n.d.). Ovid. [Link]

  • Cell-Penetrating HIV1 TAT Peptides Float on Model Lipid Bilayers - CORE. (n.d.). CORE. [Link]

  • How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - NIH. (n.d.). National Institutes of Health. [Link]

  • Internalization of the peptides. Confocal microscopy images (a) and... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. (n.d.). MDPI. [Link]

  • HIV TAT (47-57) Peptide - CAS: 191936-91-1. (n.d.). JPT. [Link]

  • On the mechanisms of the internalization of S413-PV cell-penetrating peptide - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols - PubMed Central. (n.d.). PubMed Central. [Link]

  • Selective Cell Uptake of Modified Tat Peptide–Fluorophore Conjugates in Rat Retina in Ex Vivo and In Vivo Models | IOVS. (n.d.). IOVS. [Link]

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  • Toxicity, uptake and applications of intracellular delivery by cell penetrating peptides. (2007, December 11). Wiley Online Library. [Link]

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Application Note: Fluorescent Labeling of TAT (48-57) Peptide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes, making them invaluable tools for the intracellular delivery of various molecular cargoes, including therapeutic agents and imaging probes.[1] The HIV-1 trans-activator of transcription (Tat) protein contains a highly basic domain that is crucial for this translocation ability.[2] A short, synthetically accessible fragment of this domain, TAT (48-57), with the sequence Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (GRKKRRQRRR), has been widely adopted as a cell-penetrating peptide due to its efficacy in crossing cell membranes with low toxicity.[3]

Fluorescent labeling of TAT (48-57) is an essential technique for visualizing and quantifying its cellular uptake and intracellular trafficking.[1][4] By covalently attaching a fluorescent dye, researchers can track the peptide's journey into the cell using techniques like fluorescence microscopy and flow cytometry.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for labeling the TAT (48-57) peptide with fluorescent dyes. We will focus on the most common and robust labeling chemistry—targeting primary amines with N-hydroxysuccinimide (NHS) esters—and detail the subsequent purification and characterization steps necessary to ensure a high-quality conjugate for downstream applications.

PART 1: Selecting the Optimal Fluorescent Dye

The choice of fluorescent dye is a critical first step that significantly impacts experimental outcomes.[6] Key considerations include the dye's spectral properties (excitation/emission), brightness, photostability, pH sensitivity, and potential effects on the peptide's physicochemical properties and biological function.[7][8] The TAT (48-57) sequence is rich in primary amines (N-terminus and two lysine residues), making it highly suitable for labeling with amine-reactive NHS-ester dyes.[7][9]

Below is a comparative summary of commonly used amine-reactive fluorescent dyes suitable for labeling TAT (48-57).

Dye FamilyExample(s)Excitation (nm)Emission (nm)Key AdvantagesKey Considerations
Fluoresceins FAM, FITC~494~518Cost-effective, high quantum yield, matches 488 nm laser line.[5][7]pH sensitive, moderate photostability.[10]
Rhodamines TAMRA, TRITC~555~580More photostable and less pH-sensitive than fluoresceins, bright orange/red fluorescence.[]Can be hydrophobic, potentially affecting peptide solubility.[12]
Cyanines Cy3, Cy5~550 / ~650~570 / ~670High molar extinction coefficients (bright), good photostability, available in a wide spectral range for multiplexing.[5]Can be more expensive.[6]
Alexa Fluor™ Dyes Alexa Fluor 488, 555, 647~490 / ~555 / ~650~525 / ~580 / ~670Highly photostable, bright, and pH-insensitive across a wide range, good water solubility.[5][7]Premium cost compared to other dyes.
Near-Infrared (NIR) Dyes IRDye® 800CW~774~789Low tissue autofluorescence, ideal for in vivo imaging.[13]Requires specialized imaging equipment.

When selecting a dye, consider the filters available on your imaging system and the potential for spectral overlap if performing multi-color experiments. For initial cellular uptake studies, Alexa Fluor 488 or FAM are excellent starting points due to their brightness and compatibility with common laser lines.

PART 2: Experimental Workflow and Protocols

The successful generation of a fluorescently labeled TAT peptide conjugate requires a systematic approach encompassing reaction setup, purification, and thorough characterization.

Workflow Overview

The overall process can be visualized as a three-stage workflow: Conjugation, Purification, and Characterization. Each stage is critical for producing a reliable and well-defined research tool.

G cluster_0 Stage 1: Conjugation cluster_1 Stage 2: Purification cluster_2 Stage 3: Characterization peptide_prep Prepare TAT (48-57) Stock Solution reaction Labeling Reaction (Peptide + Dye) peptide_prep->reaction dye_prep Prepare Amine-Reactive Dye Stock Solution dye_prep->reaction purify RP-HPLC Purification (Separate Labeled Peptide, Unlabeled Peptide, & Free Dye) reaction->purify dol UV-Vis Spectroscopy (Calculate Degree of Labeling) purify->dol ms Mass Spectrometry (Confirm Conjugate Mass) purify->ms lyophilize Lyophilize & Store ms->lyophilize

Figure 1. Overall workflow for labeling TAT (48-57) peptide.
Protocol 1: Amine Labeling of TAT (48-57) with an NHS-Ester Dye

This protocol describes the labeling of TAT (48-57) in solution using a generic NHS-ester functionalized dye.

Rationale: The reaction between an NHS ester and a primary amine forms a stable, covalent amide bond.[14] The reaction is performed at a slightly alkaline pH (8.3-8.5) to ensure the primary amines of the peptide (N-terminus and lysine side chains) are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester, which is accelerated at higher pH values.[9]

Materials:

  • TAT (48-57) peptide, high purity (>95%)

  • Amine-reactive NHS-ester dye (e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Vortex mixer and centrifuge

Procedure:

  • Prepare TAT (48-57) Stock:

    • Accurately weigh ~1 mg of TAT (48-57) peptide.

    • Dissolve in 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

    • Causality Note: Using the reaction buffer to dissolve the peptide ensures it is in the correct chemical environment for immediate labeling.

  • Prepare Dye Stock:

    • Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Causality Note: NHS esters are moisture-sensitive. Using anhydrous solvent and preparing the solution just before use prevents hydrolysis of the reactive ester, ensuring maximum labeling efficiency.[9]

  • Labeling Reaction:

    • Calculate the required volume of dye solution. A molar ratio of dye-to-peptide between 1.5:1 and 5:1 is a good starting point. The optimal ratio may need to be determined empirically to achieve a Degree of Labeling (DOL) close to 1 without over-labeling.

    • While vortexing the peptide solution gently, add the calculated volume of dye stock solution dropwise.

    • Protect the reaction from light by wrapping the tube in aluminum foil.

    • Incubate at room temperature for 1-2 hours with gentle stirring or rocking.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, a small amount of an amine-containing buffer like 1.5 M hydroxylamine or 1 M Tris-HCl (pH 8.0) can be added. This is generally not necessary if proceeding directly to HPLC purification.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is the gold standard for purifying labeled peptides.[15] It separates molecules based on their hydrophobicity.[16] The unlabeled TAT peptide, the more hydrophobic dye-peptide conjugate, and the highly hydrophobic free dye will elute at different concentrations of organic solvent, allowing for their effective separation.[17]

Materials:

  • RP-HPLC system with a UV-Vis detector

  • C18 column (preparative or semi-preparative)

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • Fraction collector

Procedure:

  • Sample Preparation:

    • Acidify the reaction mixture with a small amount of TFA (to ~0.1% final concentration) to ensure peptide protonation and good peak shape.

    • Centrifuge the sample to pellet any precipitates.

  • Chromatography:

    • Equilibrate the C18 column with a low concentration of Solvent B (e.g., 5%).

    • Inject the supernatant from the reaction mixture onto the column.

    • Elute the components using a linear gradient of Solvent B (e.g., 5% to 95% B over 30-40 minutes).

    • Monitor the elution profile at two wavelengths: ~220 nm for the peptide backbone and the absorbance maximum of the chosen dye (e.g., ~495 nm for FAM or Alexa Fluor 488).

  • Fraction Collection:

    • The free dye will typically elute late in the gradient. The unlabeled peptide will elute first, followed by the more hydrophobic fluorescently-labeled peptide.

    • Collect fractions corresponding to the peak that absorbs at both the peptide and dye wavelengths. This is your desired product.

  • Final Preparation:

    • Combine the pure fractions.

    • Lyophilize the sample to obtain a stable, dry powder.

    • Store the lyophilized peptide at -20°C or -80°C, protected from light.

PART 3: Characterization of the Labeled Peptide

After purification, it is crucial to characterize the conjugate to confirm its identity and determine the labeling efficiency.

Characterization Workflow

G cluster_0 Spectroscopic Analysis cluster_1 Mass Analysis start Purified Labeled Peptide (Lyophilized Powder) uv_vis 1. Dissolve in Buffer 2. Measure Absorbance Spectrum (250-750 nm) start->uv_vis ms 1. Dissolve in appropriate solvent 2. Analyze via ESI-MS or MALDI-TOF start->ms calc_dol 3. Calculate Degree of Labeling (DOL) uv_vis->calc_dol final Final Validated Product calc_dol->final confirm_mass 3. Confirm Expected Molecular Weight ms->confirm_mass confirm_mass->final

Figure 2. Post-purification characterization workflow.
Protocol 3: Determining the Degree of Labeling (DOL)

Rationale: The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each peptide molecule.[18] It is a critical quality control parameter. A DOL between 0.5 and 1.0 is often ideal, ensuring a good signal without the risk of self-quenching or altered biological activity that can occur with over-labeling.[18][19] The DOL is calculated from the absorbance of the conjugate at 280 nm (for protein concentration) and the dye's maximum absorbance wavelength.[20] Since TAT (48-57) lacks tryptophan or tyrosine, calculating peptide concentration from A280 is not accurate; therefore, it's best to rely on the known concentration of the peptide solution before lyophilization or use quantitative amino acid analysis. For this protocol, we assume the peptide concentration is known.

Procedure:

  • Accurately prepare a solution of the labeled peptide in a suitable buffer (e.g., PBS).

  • Using a UV-Vis spectrophotometer, measure the absorbance of the solution at the dye's maximum absorbance wavelength (Amax) and at 280 nm (A280).

  • Calculate the molar concentration of the dye using the Beer-Lambert law:

    • [Dye] (M) = Amax / (εdye × l)

    • Where εdye is the molar extinction coefficient of the dye at its Amax (provided by the manufacturer) and l is the cuvette pathlength in cm.

  • Calculate the molar concentration of the peptide. If determined prior to lyophilization, use that value. If not, an estimation can be made using the A280 reading, but this requires a correction factor for the dye's absorbance at 280 nm.[21]

    • Aprotein = A280 - (Amax × CF280)

    • [Peptide] (M) = Aprotein / (εpeptide × l)

    • Where CF280 is the correction factor (A280/Amax) for the dye. (Note: εpeptide for TAT 48-57 at 280 nm is zero). A more practical approach for this specific peptide is to use the initial peptide concentration before labeling, assuming minimal loss.

  • Calculate the DOL:

    • DOL = [Dye] / [Peptide]

Protocol 4: Mass Spectrometry (MS) Confirmation

Rationale: Mass spectrometry provides definitive confirmation of successful conjugation by measuring the precise molecular weight of the final product.[22] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques used for peptide analysis.[23][24] The expected mass will be the sum of the TAT (48-57) peptide's mass and the mass of the attached dye.

Procedure:

  • Prepare the labeled peptide sample according to the instrument's requirements.

  • Acquire the mass spectrum.

  • Compare the observed mass with the calculated theoretical mass of the conjugate. A successful conjugation will show a peak corresponding to [M+H]+, [M+2H]2+, etc., of the labeled peptide. The absence of a significant peak at the mass of the unlabeled peptide confirms purification efficiency.

PART 4: Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Labeling (Low DOL) - Inactive dye (hydrolyzed NHS ester).[9]- Incorrect buffer pH (too acidic).[9]- Insufficient dye-to-peptide molar ratio.- Use fresh, anhydrous DMF/DMSO for dye stock.- Ensure reaction buffer pH is 8.3-8.5.- Increase the molar excess of the dye in the reaction.
Over-labeling (High DOL > 1.5) - Excessive dye-to-peptide molar ratio.- Reaction time is too long.- Reduce the molar excess of the dye.- Decrease the reaction incubation time.
Precipitation During Reaction - The dye is hydrophobic, causing the conjugate to become insoluble.[25]- Perform the reaction at a more dilute peptide concentration.- Add a small percentage of organic co-solvent (e.g., DMSO) to the reaction buffer.
Poor Separation in RP-HPLC - Inappropriate gradient.- Column overloading.- Optimize the ACN gradient to improve resolution between labeled and unlabeled peptide.- Inject a smaller amount of the reaction mixture onto the column.
Low Signal in Fluorescence Assay - Low DOL.- Self-quenching due to over-labeling.[25]- Photobleaching.- Re-run the labeling reaction to optimize for DOL ≈ 1.- Use an anti-fade mounting medium for microscopy.[26]

Conclusion

The fluorescent labeling of the TAT (48-57) peptide is a powerful and routine method for studying cellular delivery mechanisms. By carefully selecting a suitable fluorescent dye, optimizing the NHS-ester conjugation reaction, and performing rigorous purification and characterization, researchers can produce high-quality conjugates for reliable and reproducible results in a wide range of biological assays. This guide provides the foundational knowledge and detailed protocols to empower scientists in their research endeavors involving cell-penetrating peptides.

References

  • LifeTein. What Fluorescent Dyes Should I Use in My Peptides?. LifeTein. [Link]

  • SB-PEPTIDE. Peptide fluorescent labeling. SB-PEPTIDE. [Link]

  • AAT Bioquest. Fluorescent Dyes for Labeling Peptides. LubioScience. [Link]

  • LI-COR Biosciences. IRDye® Peptide Labeling. LI-COR Biosciences. [Link]

  • Scheiderer, L., et al. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. PubMed Central. [Link]

  • NanoTemper Technologies. Degree-of-labeling (DOL). NanoTemper Technologies. [Link]

  • G-Biosciences. How To Determine Degree of Protein Labeling. G-Biosciences. [Link]

  • Al-Shargabi, T., et al. An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. Preprints.org. [Link]

  • GenScript. TAT (48-57). GenScript. [Link]

  • Jeang, K. T. Tat is a multifunctional viral protein that modulates cellular gene expression and functions. PubMed Central. [Link]

  • Bitesize Bio. How to Troubleshoot Problems with Fluorescently Tagged Proteins. Bitesize Bio. [Link]

  • Derakhshankhah, H., et al. In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. MDPI. [Link]

  • Van der Poel, M., et al. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. [Link]

  • Deshayes, S., et al. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. National Institutes of Health. [Link]

  • Birch, D., et al. Fluorophore Labeling of a Cell-Penetrating Peptide Induces Differential Effects on Its Cellular Distribution and Affects Cell Viability. PubMed. [Link]

  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

  • PubMed. Identification and characterization of oxylipid-protein and peptide conjugates by mass spectrometry. PubMed. [Link]

  • Aguilar, M.I. HPLC of Peptides and Proteins. SpringerLink. [Link]

  • PubMed. Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]

  • Biotage. Analyzing crude peptide samples by Mass Spectrometry: what are the options. Biotage. [Link]

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Troubleshooting & Optimization

Technical Support Center: Strategies for Reducing the Cytotoxicity of TAT 48-57 Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with TAT 48-57 cell-penetrating peptide (CPP) conjugates. This guide is designed to provide expert insights and practical solutions to a common challenge encountered in the field: managing and mitigating the cytotoxicity associated with these powerful delivery vectors. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing on the underlying mechanisms and logical frameworks to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the nature of this compound cytotoxicity.

Q1: What are the primary mechanisms behind the cytotoxicity of this compound conjugates?

The cytotoxicity of this compound (Sequence: GRKKRRQRRR) conjugates is multifactorial and primarily dose-dependent.[1] While the TAT peptide itself is considered to have low toxicity at concentrations up to 100 μM, its conjugation to cargo molecules can significantly alter this profile.[1][2][3] The primary mechanisms include:

  • Membrane Disruption: At high concentrations, the highly cationic nature of the TAT peptide can lead to electrostatic interactions with the negatively charged cell membrane, causing destabilization, pore formation, and eventual cell lysis.[4][5] This effect can be exacerbated by certain types of cargo.

  • Endosomal Entrapment and Rupture: TAT-mediated entry often occurs via endocytosis.[6][7] While endosomal escape is necessary for cytoplasmic delivery, an aggressive or inefficient escape can damage endosomal membranes, leading to the release of lysosomal enzymes and triggering apoptotic or necrotic cell death pathways.[6][8]

  • Cargo-Dependent Toxicity: The conjugated cargo is a major determinant of the overall toxicity.[9][10] Factors such as the cargo's size, charge, and intrinsic biological activity can dramatically increase the conjugate's cytotoxicity.[1] For instance, conjugating a pro-apoptotic peptide will naturally result in a toxic conjugate, but even inert cargo can increase toxicity by altering the physical properties of the TAT peptide.[2]

  • Induction of Stress Pathways: The process of cellular entry and endosomal escape can activate cellular stress responses, which may contribute to cytotoxicity, particularly in sensitive cell types or with prolonged exposure.[1]

TAT_Cytotoxicity_Mechanisms TAT_Conj This compound Conjugate Cell_Membrane Cell Membrane (Negative Charge) TAT_Conj->Cell_Membrane Electrostatic Interaction High_Conc High Concentration TAT_Conj->High_Conc Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endo_Escape Endosomal Escape Endosome->Endo_Escape Cytosol Cytosol (Cargo Delivery) Endo_Escape->Cytosol Endo_Damage Endosomal Damage & Leakage Endo_Escape->Endo_Damage Inefficient/ Aggressive Membrane_Disrupt Membrane Disruption & Pore Formation High_Conc->Membrane_Disrupt Cell_Death Cytotoxicity / Cell Death Membrane_Disrupt->Cell_Death Endo_Damage->Cell_Death

Caption: Mechanisms of TAT-mediated cytotoxicity.

Q2: How significantly does the cargo molecule influence the conjugate's toxicity?

The cargo's influence is paramount and cannot be overstated. It is a common misconception to attribute all observed toxicity solely to the TAT peptide.

  • Physicochemical Properties: Conjugation of a cargo molecule alters the net charge, hydrophobicity, and size of the entire complex. Studies have shown that increasing the length of a peptide cargo significantly increases cytotoxicity.[1] Conversely, conjugating large molecules like proteins or dsDNA can sometimes decrease the acute toxicity compared to the free peptide.[9]

  • Intrinsic Activity: The cargo itself may have a biological effect that is potentiated by intracellular delivery. This is the desired outcome for drug delivery but can be an unintended side effect if the cargo is meant to be a benign probe (e.g., a fluorescent dye). For example, some fluorescein moieties have been shown to increase the toxicity of TAT.[9]

  • Conjugation Site: The position of conjugation (N- vs. C-terminus) can impact cellular uptake and cytotoxicity. One study demonstrated that a C-terminal conjugate of doxorubicin to TAT resulted in higher cellular uptake and greater efficacy against drug-resistant cancer cells compared to its N-terminal counterpart.[11]

Q3: What are the typical signs of cytotoxicity I should monitor in my cell culture experiments?

Observing your cells is the first line of defense. Key morphological and quantitative indicators include:

  • Morphological Changes: Look for cells rounding up, detaching from the culture plate (for adherent cells), shrinking (apoptosis), or swelling and bursting (necrosis).

  • Reduced Cell Proliferation: A noticeable decrease in cell density compared to untreated controls.

  • Membrane Integrity Loss: This can be quantified using assays like Propidium Iodide (PI) staining, which only enters cells with compromised membranes, or LDH release assays.[12]

  • Metabolic Activity Decline: Assays like the MTT or WST-1 assay measure the metabolic activity of the cell population, which correlates with viability.[12][13] A decrease in signal indicates reduced viability.

Q4: Is there a "safe" concentration for this compound conjugates?

There is no universal "safe" concentration, as it is highly dependent on the specific conjugate, the cell type, and the duration of exposure. However, general guidelines from literature suggest:

  • Below 10 µM: Many studies recommend using concentrations below 10 µM to avoid non-specific cytotoxic effects, especially when the cargo is a peptide.[1]

  • Up to 100 µM: Unconjugated TAT (48-57) has been shown to be relatively harmless up to 100 µM in several cell lines.[1][2]

  • Essential Experiment: The most critical step is to perform a dose-response experiment for every new conjugate and cell line to determine its specific therapeutic window (effective concentration vs. toxic concentration).[14]

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-cause-solution framework for issues you might encounter during your experiments.

Problem 1: High level of cell death observed even at low (<10 µM) concentrations.
  • Potential Cause 1: Synthesis Impurities. The most common and often overlooked cause of unexpected toxicity is the presence of residual reagents from the synthesis and conjugation process. Reagents like trifluoroacetic acid (TFA), unreacted crosslinkers (e.g., SMCC), or organic solvents can be highly toxic to cells.

    • Solution: Rigorous purification of the final conjugate is essential. Use reverse-phase high-performance liquid chromatography (RP-HPLC) to purify the peptide conjugate to >95% purity.[11][15] Ensure complete removal of solvents and salts through lyophilization. See Protocol 2 for a general HPLC purification workflow.

  • Potential Cause 2: Cargo-Induced Toxicity. The cargo itself, now that it is efficiently delivered into the cell, may be more toxic than anticipated.

    • Solution: As a control, deliver the cargo molecule alone using a different, non-peptide method (e.g., lipofection) if possible, to assess its intrinsic toxicity. Also, run a parallel experiment with the unconjugated TAT peptide to isolate the effect of the cargo.

  • Potential Cause 3: High Sensitivity of Cell Line. Some cell lines, particularly primary cells or certain cancer lines, are inherently more sensitive to membrane perturbations.

    • Solution: Perform a broader dose-response curve starting from very low (e.g., sub-micromolar) concentrations. Consider reducing the incubation time. If toxicity remains high, exploring an alternative, less disruptive CPP like Antennapedia might be necessary.[2]

Problem 2: Inconsistent cytotoxicity results between experiments.
  • Potential Cause 1: Peptide Aggregation. Cationic peptides like TAT are prone to aggregation, especially after lyophilization and reconstitution, or during storage. Aggregates can lead to variable effective concentrations and unpredictable interactions with cells.

    • Solution: Always freshly prepare solutions from lyophilized powder if possible. Briefly sonicate or vortex the solution upon reconstitution. To check for aggregation, dynamic light scattering (DLS) can be used. Store peptide solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[3]

  • Potential Cause 2: Variability in Cell Health and Density. The physiological state of your cells can significantly impact their susceptibility to toxic insults. Cells that are overly confluent, have been in culture for too many passages, or are stressed will show higher toxicity.

    • Solution: Standardize your cell culture protocol. Always seed cells at the same density and use them within a consistent passage number range. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.

  • Potential Cause 3: Proteolytic Degradation of the Peptide. The TAT peptide is susceptible to cleavage by proteases present in serum-containing media or released by cells.[16][17] This degradation can lead to a loss of efficacy and variable results.

    • Solution: For short-term experiments (<4 hours), consider conducting them in serum-free media. For longer experiments, this may not be feasible. An alternative is to design more stable peptides by incorporating D-amino acids or using cyclization strategies, which can enhance resistance to proteolysis.[18][19]

Problem 3: Low delivery efficiency when using non-toxic concentrations.
  • Potential Cause 1: Inefficient Endosomal Escape. This is a major bottleneck for CPP-mediated delivery.[6][7] The conjugate may be successfully internalized via endocytosis but remains trapped and is eventually degraded in lysosomes.

    • Solution 1: Chemical Modification. Incorporate endosomolytic agents or peptides into your conjugate design. For example, the dfTAT, a disulfide-linked dimer of TAT, shows enhanced endosomal escape.[6][7]

    • Solution 2: Hydrophobic Modification. Adding a hydrophobic moiety, such as a palmitoyl group, to the TAT conjugate has been shown to significantly improve cellular uptake, which may allow for the use of lower, non-toxic concentrations to achieve the desired effect.[15][20]

  • Potential Cause 2: Suboptimal Conjugation Strategy. The linker used to attach the cargo can sterically hinder the TAT peptide's interaction with the cell membrane, or it may not be efficiently cleaved to release the active cargo inside the cell.

    • Solution: If the cargo needs to be released to be active, incorporate an environment-sensitive cleavable linker. Examples include a GFLG linker, which is cleaved by lysosomal cathepsins, or a disulfide linker, which is cleaved in the reducing environment of the cytosol.[11][20]

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Conc Is concentration > 10µM? Start->Check_Conc Lower_Conc ACTION: Perform dose-response (0.1-20µM) Check_Conc->Lower_Conc Yes Check_Purity Is conjugate >95% pure? Check_Conc->Check_Purity No Lower_Conc->Check_Purity Purify ACTION: Purify via HPLC Check_Purity->Purify No Check_Controls Were proper controls run? (TAT alone, Cargo alone) Check_Purity->Check_Controls Yes Purify->Check_Controls Redesign CONSIDER: Redesign conjugate (Linker, Cargo, Alt. CPP) Check_Controls->Redesign No End Problem Resolved Check_Controls->End Yes, problem isolated Run_Controls ACTION: Run control experiments Run_Controls->Redesign Redesign->End

Caption: Troubleshooting workflow for high cytotoxicity.

Data Summary & Experimental Protocols

Comparative Cytotoxicity of Common CPPs

To provide context, the toxicity of TAT is often compared to other CPPs. The choice of CPP can be a critical first step in mitigating toxicity.

Cell-Penetrating PeptideSequenceRelative Toxicity ProfileTypical Concentration RangeReference
Antennapedia (pAntp) RQIKIWFQNRRMKWKKVery Low< 100 µM[2]
TAT (48-57) GRKKRRQRRRLow to Moderate< 100 µM (unconjugated)[2]
Transportan GWTLNSAGYLLGKINLKALAALAKKILModerate< 100 µM[2]
Polyarginine (R8-R9) RRRRRRRR(R)High< 30 µM[2][21]

Table reflects general trends observed in comparative studies; specific IC50 values are highly cell-type and cargo-dependent.

Protocol 1: MTT Assay for Cell Viability Assessment

This protocol provides a method to quantify cell viability based on mitochondrial reductase activity.[12][13]

Materials:

  • Cells of interest in culture medium

  • 96-well clear flat-bottom tissue culture plates

  • TAT-conjugate stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Treatment: Prepare serial dilutions of your TAT-conjugate in culture medium. Remove the old medium from the cells and add 100 µL of the treatment medium to each well. Include "untreated" (medium only) and "vehicle control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells:

    • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

Protocol 2: Purification of TAT-Conjugates by RP-HPLC

This protocol outlines the essential steps for purifying your conjugate away from toxic contaminants.[11]

Materials:

  • Crude TAT-conjugate reaction mixture

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude, lyophilized reaction mixture in a minimal amount of Solvent A. Centrifuge to pellet any insoluble material.

  • System Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%) at a constant flow rate.

  • Injection and Gradient: Inject the prepared sample onto the column. Run a linear gradient to elute the conjugate. A typical gradient might be from 10% to 70% Solvent B over 30-40 minutes. The highly charged, hydrophilic TAT peptide will require a significant percentage of organic solvent to elute.

  • Fraction Collection: Monitor the elution profile at 220 nm (for the peptide backbone) and at a wavelength specific to your cargo if it has a chromophore. Collect fractions corresponding to the main peak of your conjugate.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry (e.g., ESI-MS) to confirm the identity and purity of the conjugate.[11]

  • Lyophilization: Pool the pure fractions, freeze them (e.g., in liquid nitrogen), and lyophilize to obtain a pure, dry powder. Store the lyophilized conjugate at -20°C or -80°C.[3][22]

References

  • Toxicity Methods for CPPs. Springer Nature Experiments. [Link]

  • Jones, S. et al. Characterisation of cell-penetrating peptide-mediated peptide delivery. British Journal of Pharmacology. [Link]

  • El-Andaloussi, S. et al. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study. Biochemical Journal. [Link]

  • How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length. MDPI. [Link]

  • TAT (48-57). GenScript. [Link]

  • Gunduz, H. et al. Synthesis and Cytoxicity of a TAT Peptide-Doxorubicin Conjugate for Breast Cancer Treatment. JSciMed Central. [Link]

  • Targeting Non-Apoptotic Pathways with the Cell Permeable TAT-Conjugated NOTCH1 RAM Fragment for Leukemia and Lymphoma Cells. ACS Omega. [Link]

  • Kondow-McConaghy, H. et al. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway. ACS Chemical Biology. [Link]

  • TAT Modification of Alpha-Helical Anticancer Peptides to Improve Specificity and Efficacy. PLOS ONE. [Link]

  • Impact of the Endosomal Escape Activity of Cell-Penetrating Peptides on the Endocytic Pathway. ACS Publications. [Link]

  • Biological effects of Tat cell-penetrating peptide: a ... Ovid. [Link]

  • Cardozo, A. K. et al. Cell-permeable peptides induce dose- and length-dependent cytotoxic effects. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

  • Who can give me some advice to reduce the toxicity of cell penetrating peptides? ResearchGate. [Link]

  • Elucidating the Impact of Payload Conjugation on the Cell-Penetrating Efficiency of the Endosomal Escape Peptide dfTAT: Implications for Future Designs for CPP-Based Delivery Systems. ACS Publications. [Link]

  • Lim, K. J. et al. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site. Bioconjugate Chemistry. [Link]

  • TAT Modification of Alpha-Helical Anticancer Peptides to Improve Specificity and Efficacy. PubMed. [Link]

  • Defining the molecular mechanisms of HIV-1 Tat secretion: PtdIns(4,5)P2 at the epicenter. Virology Journal. [Link]

  • Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem. Journal of Biological Chemistry. [Link]

  • High Affinity and Specific Binding of HIV-1 TAR RNA by a Tat-Derived Oligourea. ACS Publications. [Link]

  • Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery. Brieflands. [Link]

  • Cell-penetrating penta-peptides and Bax-inhibiting peptides: protocol for their application. PubMed. [Link]

  • (Open Access) Cell-permeable peptides induce dose- and length ... Biochimica et Biophysica Acta. [Link]

  • Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. ACS Publications. [Link]

  • Strategies for Improving Cell-Penetrating Peptides Stability and Delivery. Encyclopedia.pub. [Link]

  • Impact of the Endosomal Escape Activity of Cell-Penetrating Peptides on the Endocytic Pathway. ResearchGate. [Link]

  • State of Art: Cell Penetration and Cell-Penetrating Peptides and Proteins. IntechOpen. [Link]

  • Strategies for Improving Peptide Stability and Delivery. PubMed Central. [Link]

  • Cell-penetrating peptides as a promising tool for delivery of various molecules into the cells. Folia Histochemica et Cytobiologica. [Link]

  • Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro. Frontiers. [Link]

  • Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. PubMed Central. [Link]

  • Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. MDPI. [Link]

  • In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. MDPI. [Link]

  • TAT Peptide and Its Conjugates: Proteolytic Stability. PubMed Central. [Link]

  • Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements. Journal of Controlled Release. [Link]

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Technical Support Center: Optimizing TAT 48-57 Concentration for Cell Penetration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective application of the TAT 48-57 cell-penetrating peptide (CPP). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize the concentration of this compound for efficient intracellular delivery of your cargo. As Senior Application Scientists, we have synthesized technical data with field-proven insights to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for this compound-mediated cell penetration?

A1: The this compound peptide, derived from the HIV-1 trans-activating transcriptional activator protein, is a cationic cell-penetrating peptide.[1][2] Its high density of positively charged arginine and lysine residues facilitates an initial electrostatic interaction with negatively charged proteoglycans, such as heparan sulfate, on the cell surface.[3][4][5] Following this binding, the peptide-cargo conjugate is internalized, although the exact mechanism is still debated and appears to be cargo and cell-type dependent.[1][6] The proposed mechanisms include direct translocation across the plasma membrane and endocytosis (e.g., macropinocytosis or clathrin-mediated endocytosis).[1][5]

Q2: What is a good starting concentration for my this compound-cargo conjugate?

A2: A common starting concentration for this compound conjugates is in the low micromolar range, typically between 1-10 µM.[7] However, the optimal concentration is highly dependent on the specific cell type, the nature and size of the cargo, and the experimental endpoint.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How does the nature of the cargo affect the optimal concentration of this compound?

A3: The physicochemical properties of the cargo, such as size, charge, and hydrophobicity, significantly influence the overall properties of the TAT-cargo conjugate and its interaction with the cell membrane.[6] Larger cargo, like proteins, may require higher concentrations of the TAT peptide for efficient delivery compared to smaller molecules like peptides or oligonucleotides.[1] The conjugation strategy (covalent vs. non-covalent) can also impact the required concentration.[8][]

Q4: For how long should I incubate my cells with the this compound-cargo conjugate?

A4: Incubation times can vary from 1 to 4 hours for initial experiments.[10][11] Kinetic studies have shown that uptake can be maximal within this timeframe.[10] However, longer incubation times may be necessary for certain applications, but this also increases the risk of cytotoxicity.[12] It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.

Q5: Is this compound cytotoxic?

A5: While generally considered to have low cytotoxicity at effective concentrations, this compound can induce cell death at higher concentrations.[8][12] The toxicity can also be influenced by the conjugated cargo.[8] Therefore, it is crucial to assess the cytotoxicity of your TAT-cargo conjugate in parallel with your delivery experiments. Assays such as MTT, LDH leakage, or live/dead cell staining can be used for this purpose.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration for cell penetration.

Problem 1: Low or No Cell Penetration of the TAT-Cargo Conjugate

Possible Causes and Solutions:

  • Suboptimal Concentration: The concentration of the TAT-cargo conjugate may be too low.

    • Solution: Perform a dose-response experiment, testing a broader range of concentrations (e.g., 0.5 µM to 20 µM).

  • Incorrect Incubation Time: The incubation period may be too short.

    • Solution: Conduct a time-course experiment (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to identify the optimal incubation time.

  • Peptide Degradation: this compound is susceptible to proteolytic degradation, especially in the presence of serum.[13][14]

    • Solution:

      • Perform experiments in serum-free media or reduced-serum media.[15]

      • Consider using protease inhibitors, although their effects on cell health should be monitored.[13]

      • Synthesize the peptide with modifications that increase proteolytic stability, such as using D-amino acids or cyclization.[1][]

  • Suboptimal Cell Culture Conditions: Cell density, media composition, and temperature can all affect uptake efficiency.[15]

    • Solution: Ensure consistent cell seeding densities and culture conditions. Perform incubations at 37°C, as lower temperatures can inhibit endocytosis.[15]

  • Inefficient Conjugation: The TAT peptide may not be efficiently conjugated to the cargo.

    • Solution: Verify the conjugation efficiency using appropriate analytical techniques (e.g., HPLC, mass spectrometry).

  • Cargo-Specific Issues: The cargo itself may be inhibiting uptake.

    • Solution: Consider different conjugation strategies or linker chemistries. For example, the position of the TAT peptide (N- or C-terminal) on the cargo can influence uptake.[16]

Problem 2: High Cytotoxicity Observed

Possible Causes and Solutions:

  • Concentration is Too High: The concentration of the TAT-cargo conjugate is likely in a toxic range for the cells.

    • Solution: Reduce the concentration of the conjugate. A dose-response curve for cytotoxicity should be generated to determine the maximum non-toxic concentration.

  • Prolonged Incubation: Extended exposure to the TAT-cargo conjugate can lead to cell death.

    • Solution: Reduce the incubation time.

  • Inherent Toxicity of the Cargo: The cargo molecule itself may be cytotoxic.

    • Solution: Test the cytotoxicity of the unconjugated cargo to distinguish its effects from that of the TAT peptide.

  • Contaminants in the Peptide Preparation: Impurities from the peptide synthesis process can be toxic.

    • Solution: Ensure the use of high-purity (>95%) this compound peptide.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound Conjugates

Cell TypeCargo TypeRecommended Starting Concentration (µM)Key Considerations
HeLa, HEK293Small Peptides, Oligonucleotides1 - 5Generally high transduction efficiency.
Primary NeuronsProteins (e.g., GFP)5 - 15Lower transduction efficiency may require higher concentrations. Monitor for neurotoxicity.
MacrophagesNanoparticles2 - 10Uptake can be influenced by phagocytic activity.
Stem CellsPlasmids, siRNA5 - 20Optimization is critical to balance efficiency and maintain pluripotency.

Note: These are general recommendations. The optimal concentration must be determined empirically for each specific experimental system.

Experimental Protocols

Protocol: Determining the Optimal Concentration of a this compound-Fluorescent Cargo Conjugate

This protocol outlines a typical experiment to determine the optimal concentration for a fluorescently labeled cargo conjugated to this compound using flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Serum-free medium

  • This compound-fluorescent cargo conjugate stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of TAT-Cargo Dilutions: Prepare a series of dilutions of the this compound-fluorescent cargo conjugate in serum-free medium. A suggested concentration range is 0, 0.5, 1, 2.5, 5, 10, and 20 µM.

  • Cell Treatment:

    • Aspirate the complete medium from the cells and wash once with PBS.

    • Add the prepared dilutions of the TAT-cargo conjugate to the respective wells. Include a well with serum-free medium only as a negative control.

    • Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 2 hours).

  • Cell Harvesting and Staining (if necessary for viability):

    • Aspirate the treatment medium and wash the cells twice with cold PBS.

    • Harvest the cells by trypsinization.

    • Neutralize trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

    • Centrifuge the cells and resuspend in cold PBS.

    • If assessing viability, add a viability dye (e.g., Propidium Iodide or DAPI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cargo in the appropriate channel.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Determine the mean fluorescence intensity (MFI) for each concentration.

    • Plot the MFI against the concentration of the TAT-cargo conjugate to generate a dose-response curve. The optimal concentration will be in the plateau phase of the curve before a significant decrease in cell viability is observed.

Visualizations

TAT_Penetration_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space TAT-Cargo TAT-Cargo Conjugate HSPGs Heparan Sulfate Proteoglycans TAT-Cargo->HSPGs 1. Electrostatic Interaction Endosome Endosome HSPGs->Endosome 2. Endocytosis Cytosol Cytosol/Nucleus Endosome->Cytosol 3. Endosomal Escape

Caption: Proposed mechanism of this compound mediated cell entry.

Troubleshooting_Workflow Start Start: Low/No Penetration Concentration Is Concentration Optimized? Start->Concentration Incubation Is Incubation Time Optimized? Concentration->Incubation Yes DoseResponse Perform Dose- Response Study Concentration->DoseResponse No Degradation Is Peptide Degradation a Factor? Incubation->Degradation Yes TimeCourse Perform Time- Course Study Incubation->TimeCourse No Culture Are Cell Culture Conditions Optimal? Degradation->Culture Yes Stability Address Stability: Serum-free media, Modified Peptide Degradation->Stability No Success Successful Penetration Culture->Success Yes OptimizeCulture Optimize Seeding Density & Conditions Culture->OptimizeCulture No DoseResponse->Concentration TimeCourse->Incubation Stability->Degradation OptimizeCulture->Culture

Caption: Troubleshooting workflow for low cell penetration.

References

  • Scifiniti. "A Review on the Cell-Penetrating Peptides." Available at: [Link]

  • MDPI. "Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides." Available at: [Link]

  • Taylor & Francis Online. "Cell penetrating peptides: overview and applications to the delivery of oligonucleotides." Available at: [Link]

  • Semantic Scholar. "A Review on the Cell-Penetrating Peptides." Available at: [Link]

  • Taylor & Francis Online. "Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements." Available at: [Link]

  • National Center for Biotechnology Information. "TAT Peptide and Its Conjugates: Proteolytic Stability." Available at: [Link]

  • PubMed. "Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules." Available at: [Link]

  • ACS Publications. "Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment." Available at: [Link]

  • bioRxiv. "Identifying cell culturing parameters that improve endocytic uptake of the HIV-TAT cell penetrating peptide." Available at: [Link]

  • Wikipedia. "Cell-penetrating peptide." Available at: [Link]

  • National Center for Biotechnology Information. "Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment." Available at: [Link]

  • Ovid. "Cell penetrating peptide TAT can kill cancer cells via membrane disruption after attachment of camptothecin." Available at: [Link]

  • Problems of Virology. "Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6 (Retroviridae: Orthoretrovirinae: Lentivirus)." Available at: [Link]

  • PubMed. "Cargo-dependent mode of uptake and bioavailability of TAT-containing proteins and peptides in living cells." Available at: [Link]

  • MDPI. "TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases." Available at: [Link]

  • LifeTein. "TAT: All About Cell Penetrating Peptides." Available at: [Link]

  • National Center for Biotechnology Information. "Characterisation of cell-penetrating peptide-mediated peptide delivery." Available at: [Link]

  • ResearchGate. "Quantitative Analysis of Tat Peptide Binding to Import Carriers Reveals Unconventional Nuclear Transport Properties." Available at: [Link]

  • ResearchGate. "Fig. 3. Analysis of transduction efficiency of GFP fusion proteins. (A)..." Available at: [Link]

  • National Center for Biotechnology Information. "Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site." Available at: [Link]

  • National Center for Biotechnology Information. "Quantitative Analysis of Tat Peptide Binding to Import Carriers Reveals Unconventional Nuclear Transport Properties." Available at: [Link]

  • National Center for Biotechnology Information. "Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study." Available at: [Link]

  • ResearchGate. "(PDF) Identifying cell culturing parameters that improve endocytic uptake of the HIV-TAT cell penetrating peptide." Available at: [Link]

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  • National Center for Biotechnology Information. "Current concepts of optimal cerebral perfusion pressure in traumatic brain injury." Available at: [Link]

  • National Center for Biotechnology Information. "TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION." Available at: [Link]

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  • PubMed. "What is the optimal threshold for cerebral perfusion pressure following traumatic brain injury?" Available at: [Link]

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Technical Support Center: Stability of TAT 48-57 in Serum

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the TAT 48-57 peptide. This guide is designed to provide in-depth, field-proven insights into the common stability challenges encountered when using this compound in serum-containing environments. Our goal is to equip you with the foundational knowledge and practical protocols necessary to troubleshoot these issues, enhance experimental reproducibility, and accelerate your research.

Part 1: Troubleshooting & FAQs

This section addresses the most frequent questions and challenges researchers face regarding the serum stability of the this compound peptide. The answers are structured to not only provide a solution but also to explain the underlying scientific principles.

Question 1: My this compound peptide seems to be rapidly degrading in my serum-based assay. Why is this happening?

Answer: The rapid degradation of your this compound peptide in serum is an expected phenomenon rooted in its biochemical nature and the composition of serum itself. The primary cause is enzymatic degradation by proteases.[1][2]

  • Peptide Sequence and Structure: The this compound peptide has the amino acid sequence Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (GRKKRRQRRR).[3] This sequence is rich in basic amino acids (Arginine and Lysine), making it a prime target for trypsin-like serine proteases, which are abundant in serum and cleave peptide bonds C-terminal to these residues.[4]

  • Serum Composition: Serum is a complex biological fluid containing a multitude of enzymes, including a wide range of proteases and peptidases (exopeptidases and endopeptidases) that are part of normal physiological processes like blood clotting and immune response.[1][5] These enzymes readily identify and hydrolyze the peptide bonds within unprotected, linear L-amino acid peptides like the standard this compound.[2]

The inherent flexibility of this short, linear peptide makes it easily accessible to the active sites of these proteolytic enzymes, leading to a very short half-life, often in the range of minutes.[4]

Question 2: What are the most effective strategies to improve the serum stability of my this compound peptide?

Answer: Improving the serum stability of this compound involves structurally modifying the peptide to make it less recognizable to serum proteases. Here are several field-proven strategies, often used in combination:

StrategyMechanism of ProtectionKey Advantages
D-Amino Acid Substitution Proteases are stereospecific and primarily recognize L-amino acids. Replacing key L-amino acids with their D-enantiomers makes the peptide bonds resistant to cleavage.[6][7][8]High resistance to proteolysis; often retains biological activity.[8][9]
Terminal Modifications N-terminal Acetylation and C-terminal Amidation block the action of exopeptidases (aminopeptidases and carboxypeptidases, respectively), which degrade peptides from the ends.[10]Simple, cost-effective modifications that prevent degradation from the termini.
Peptide Cyclization Linking the N- and C-termini creates a cyclic structure. This conformational constraint reduces the peptide's flexibility, making it a poor substrate for many proteases.[7][10]Significantly enhances stability against both endo- and exopeptidases.
PEGylation Covalently attaching Polyethylene Glycol (PEG) chains to the peptide increases its hydrodynamic radius (size).[10][11]Shields the peptide from enzymatic attack, reduces renal clearance, and can improve solubility.[7][11]

A logical first step is to order a custom synthesis of the peptide with N-terminal acetylation and C-terminal amidation. For maximum stability, synthesizing the entire peptide with D-amino acids is a highly effective, albeit more expensive, option.[6][9]

Question 3: How can I experimentally measure the stability of my this compound peptide in serum?

Answer: You need to perform an in vitro serum stability assay. This experiment involves incubating your peptide in serum at a physiological temperature (37°C) and quantifying the amount of intact peptide remaining at various time points. The standard method for quantification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13][14]

The general workflow is as follows:

  • Incubation: A known concentration of the peptide is added to fresh or commercially sourced serum (e.g., human or mouse serum) and incubated at 37°C.[4]

  • Time-Point Sampling: Aliquots are taken from the mixture at predefined intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic degradation in each aliquot is immediately stopped. This is a critical step, typically achieved by precipitating the serum proteins with an agent like Trichloroacetic Acid (TCA) or a cold organic solvent (e.g., acetonitrile or ethanol).[4][15]

  • Separation: The precipitated proteins are removed by centrifugation, and the supernatant, containing the peptide and its fragments, is collected.

  • Quantification: The amount of intact peptide in the supernatant is measured using RP-HPLC. The percentage of intact peptide remaining is calculated by comparing the area of the peptide's chromatographic peak at each time point to the area at time zero.[12][15]

This data allows you to calculate the peptide's half-life (t½) in serum, providing a quantitative measure of its stability.

Question 4: I don't have access to an HPLC. Are there alternative methods to quantify my peptide for a stability study?

Answer: While RP-HPLC is the gold standard for its ability to separate the intact peptide from its degradation fragments, an Enzyme-Linked Immunosorbent Assay (ELISA) can be a viable alternative if a specific antibody that recognizes your this compound peptide is available.[16][17]

Considerations for using ELISA:

  • Antibody Specificity: The primary antibody must be highly specific to the intact peptide. If the antibody also binds to degraded fragments, your results will overestimate the peptide's stability.

  • Assay Format: A competitive ELISA is often the most suitable format. In this setup, your sample (containing the peptide) competes with a known amount of labeled peptide for binding to a limited number of antibody-coated wells. The signal is inversely proportional to the amount of peptide in your sample.

  • Protocol: The general steps involve incubating your quenched and cleared serum samples in antibody-coated microplate wells, followed by washing and detection steps.[18][19] You will need to generate a standard curve with known concentrations of your peptide to accurately quantify the amounts in your experimental samples.

While sensitive, developing and validating a specific ELISA can be more time-consuming and costly than optimizing an HPLC method if one is not already commercially available.[20]

Part 2: In-Depth Technical Protocols & Methodologies

This section provides detailed, step-by-step protocols for the key experiments discussed above.

Protocol 1: In Vitro Peptide Stability Assay in Serum

This protocol details the procedure for assessing the stability of this compound by incubating it in serum and quantifying its degradation over time using RP-HPLC.

Materials:

  • This compound peptide (lyophilized powder)

  • Human Serum (commercially available, e.g., from Sigma-Aldrich)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 15% (w/v) Trichloroacetic Acid (TCA) in water

  • Microcentrifuge tubes

  • Thermomixer or water bath set to 37°C

  • Refrigerated microcentrifuge

  • RP-HPLC system

Procedure:

  • Peptide Stock Preparation: Prepare a 1 mg/mL stock solution of your this compound peptide in sterile PBS.

  • Incubation Setup:

    • In a microcentrifuge tube, add 190 µL of human serum.

    • Pre-warm the serum at 37°C for 5 minutes.

    • To start the reaction, add 10 µL of the 1 mg/mL peptide stock solution to the serum (final peptide concentration: 50 µg/mL). Mix gently by pipetting. This is your Time 0 starting point.

  • Time-Point Sampling and Quenching:

    • Immediately after adding the peptide, withdraw a 40 µL aliquot and transfer it to a new tube containing 40 µL of cold 15% TCA solution. Vortex immediately. This is your T=0 min sample.

    • Place the master incubation tube back at 37°C.

    • Repeat the sampling process at subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), each time adding a 40 µL aliquot to a fresh tube with 40 µL of cold TCA.

  • Protein Precipitation: Incubate all quenched samples on ice for 15 minutes to ensure complete protein precipitation.

  • Sample Clarification: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant from each tube and transfer it to an HPLC vial for analysis.

Diagram: Workflow for In Vitro Serum Stability Assay

Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_processing Sample Processing cluster_analysis Analysis prep_peptide Prepare 1 mg/mL Peptide Stock in PBS start Add 10 µL Peptide to Serum (Start T=0) prep_peptide->start prep_serum Pre-warm 190 µL Serum to 37°C prep_serum->start incubate Incubate at 37°C start->incubate sample Take 40 µL Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->sample Over Time quench Quench with 40 µL 15% TCA sample->quench precipitate Incubate on Ice (15 min) quench->precipitate centrifuge Centrifuge at 14,000 x g (10 min, 4°C) precipitate->centrifuge collect Collect Supernatant centrifuge->collect hplc Analyze by RP-HPLC collect->hplc data Calculate % Intact Peptide vs. Time 0 hplc->data

Caption: Workflow of the in vitro serum stability assay.

Protocol 2: Quantification by RP-HPLC

This protocol provides typical parameters for analyzing the stability assay samples using RP-HPLC.

System and Reagents:

  • HPLC System: With a UV detector and autosampler.[21]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[21]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[21]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 214 nm (for peptide bonds).

Chromatographic Method:

  • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Gradient Elution:

    • Time 0-5 min: 5% B

    • Time 5-25 min: Linear gradient from 5% to 60% B

    • Time 25-27 min: Linear gradient from 60% to 95% B

    • Time 27-30 min: Hold at 95% B

    • Time 30-32 min: Return to 5% B

    • Time 32-37 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

Data Analysis:

  • Identify the peak corresponding to the intact this compound peptide in the T=0 chromatogram.

  • Integrate the area under this peak for all time points.

  • Calculate the percentage of intact peptide remaining at each time point (Tx) using the formula: % Remaining = (Peak Area at Tx / Peak Area at T=0) * 100

  • Plot the % Remaining versus time to visualize the degradation kinetics and calculate the half-life (t½).

Part 3: Mechanistic Insights & Visualizations

Understanding the mechanisms of degradation is key to designing more stable and effective peptides.

The Challenge: Proteolytic Attack on this compound

Serum proteases attack peptides in two main ways: exopeptidases cleave amino acids from the N- or C-terminus, while endopeptidases cleave internal peptide bonds, often at specific recognition sites like Arg or Lys. The diagram below illustrates these vulnerabilities and how common stabilization strategies provide protection.

Diagram: Mechanisms of Peptide Degradation and Protection

Degradation cluster_peptide Unstable Linear Peptide (this compound) cluster_proteases Proteolytic Attack cluster_solutions Stabilization Strategies Peptide H₂N-Gly Arg Lys Lys Arg Arg Gln Arg Arg Arg-COOH ExoN Aminopeptidase ExoN->Peptide:n Attacks N-terminus ExoC Carboxypeptidase ExoC->Peptide:c Attacks C-terminus Endo Endopeptidase (e.g., Trypsin-like) Endo->Peptide:r1 Endo->Peptide:r2 Attacks internal Arg/Lys sites Endo->Peptide:r3 Acetylation N-terminal Acetylation Acetylation->ExoN Blocks Amidation C-terminal Amidation Amidation->ExoC Blocks DAmino D-Amino Acid Substitution DAmino->Endo Resists Cyclize Cyclization Cyclize->ExoN Prevents Access Cyclize->ExoC Prevents Access Cyclize->Endo Prevents Access

Caption: Proteolytic vulnerabilities of linear peptides and protective modifications.

References

  • Wikipedia. Protease. Available from: [Link].

  • MtoZ Biolabs. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC. Available from: [Link].

  • Wu, R. P., et al. (2010). Stability of cell-penetrating peptide-morpholino oligomer conjugates in human serum and in cells. PubMed. Available from: [Link].

  • Wu, R. P., et al. (2010). Stability of Cell-Penetrating Peptide−Morpholino Oligomer Conjugates in Human Serum and in Cells. ACS Publications. Available from: [Link].

  • Welkos, S. L., et al. (2002). Human Serum Contains a Protease That Protects against Cytotoxic Activity of Bacillus anthracis Lethal Toxin In Vitro. ASM Journals. Available from: [Link].

  • NovoPro Bioscience Inc. (2019). How to Improve Peptide Stability?. Available from: [Link].

  • Nixon, C. C., et al. (2019). Defining the molecular mechanisms of HIV-1 Tat secretion: PtdIns(4,5)P2 at the epicenter. Virology Journal. Available from: [Link].

  • Jobling, J. H., & Petersen, W. (1914). SERUM PROTEASES AND THE MECHANISM OF THE ABDERHALDEN REACTION: STUDIES ON FERMENT ACTION. XX. Journal of Experimental Medicine. Available from: [Link].

  • Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available from: [Link].

  • Romani, B., et al. (2017). Tat is a multifunctional viral protein that modulates cellular gene expression and functions. Oncotarget. Available from: [Link].

  • Jacobsen, J., & Peters, T. (2018). Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. Frontiers in Molecular Biosciences. Available from: [Link].

  • antibodies-online.com. TAT ELISA Kit. Available from: [Link].

  • Romani, B., et al. (2017). Tat is a multifunctional viral protein that modulates cellular gene expression and functions. Oncotarget. Available from: [Link].

  • Jacobsen, J., & Peters, T. (2018). Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. PubMed. Available from: [Link].

  • Protheragen. (2023). Methods to improve the metabolic stability of peptides. Available from: [Link].

  • Allied Academies. (2023). Improving peptide stability: Strategies and applications. Available from: [Link].

  • Jenssen, H., & Aspmo, S. I. (2008). Serum Stability of Peptides. Springer Nature Experiments. Available from: [Link].

  • GenScript. TAT (48-57). Available from: [Link].

  • White, M. A., et al. (2017). Cell-Penetrating d-Peptides Retain Antisense Morpholino Oligomer Delivery Activity. Bioconjugate Chemistry. Available from: [Link].

  • ResearchGate. Stability of the new generated peptides in human serum. Available from: [Link].

  • Neundorf, I., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: [Link].

  • Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. PubMed. Available from: [Link].

  • Guidotti, G., et al. (2017). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. Pharmaceuticals. Available from: [Link].

  • Benkirane, M., et al. (1998). Interaction of Human Immunodeficiency Virus Type 1 Tat with the Transcriptional Coactivators p300 and CREB Binding Protein. Journal of Virology. Available from: [Link].

  • Neundorf, I., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available from: [Link].

  • ResearchGate. Assessing TAT peptide. The figure indicates the ELISA results for TAT.... Available from: [Link].

  • Goya, S., et al. (1993). Determination of peptides by high-performance liquid chromatography with laser-induced fluorescence detection. Journal of Chromatography. Available from: [Link].

  • Maina, P. N., et al. (2021). The chaperone protein p32 stabilizes HIV-1 Tat and strengthens the p-TEFb/RNAPII/TAR complex promoting HIV transcription elongation. PNAS. Available from: [Link].

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Available from: [Link].

  • Agilent. Guide to Peptide Quantitation. Available from: [Link].

  • Boster Biological Technology. Peptide-ELISA Protocol. Available from: [Link].

  • ResearchGate. Isolation of peptides from human serum RP-HPLC chromatogram.... Available from: [Link].

  • JPT Peptide Technologies. Peptide ELISA, BioTides and Antibody Response Profiling. Available from: [Link].

  • Encyclopedia.pub. (2022). Strategies for Improving Cell-Penetrating Peptides Stability and Delivery. Available from: [Link].

  • Al-Mokaddem, A., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules. Available from: [Link].

  • Li, N., et al. (2018). Genetic Fusion of Transacting Activator of Transcription Peptide to Cyclized Green Fluorescence Protein Improves Stability, Intracellular Delivery, and Tumor Retention. ACS Omega. Available from: [Link].

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Technical Support Center: Troubleshooting Poor Transduction with TAT (48-57)

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers experiencing suboptimal results with the TAT (48-57) cell-penetrating peptide (CPP). We will move beyond simple protocol steps to explore the underlying mechanisms, helping you diagnose and resolve issues with cargo delivery into cells.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of TAT (48-57) mediated transduction?

The TAT (48-57) peptide, with the sequence GRKKRRQRRR, primarily utilizes a process of cationic-interaction-driven macropinocytosis for cellular entry. Initially, the positively charged arginine and lysine residues in the peptide interact with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface. This interaction induces membrane ruffling and the formation of large, fluid-filled vesicles called macropinosomes, which engulf the TAT-cargo complex. Subsequently, the complex must escape this vesicle to reach the cytoplasm and its target. The efficiency of this endosomal escape is a critical and often rate-limiting step in successful transduction.

Q2: I am not seeing any uptake of my TAT-cargo conjugate. What is the most common reason for complete transduction failure?

A complete failure often points to a fundamental issue with the TAT-cargo conjugate itself. This could be due to:

  • Improper Conjugation: The method used to link the TAT peptide to your cargo (e.g., protein, DNA, nanoparticle) may have failed or altered the conformation of the peptide, rendering it unable to interact with the cell membrane.

  • Cargo Interference: The cargo itself might be sterically hindering the TAT peptide's access to the cell surface HSPGs.

  • Degradation: The conjugate may be unstable and degrading in the culture medium before it has a chance to interact with the cells.

Q3: My cargo appears to be stuck in vesicles and not reaching the cytoplasm. How can I improve endosomal escape?

This is a very common bottleneck. Strategies to enhance endosomal escape include:

  • Co-treatment with Endosomolytic Agents: Agents like chloroquine can be used. Chloroquine is a lysosomotropic agent that buffers the pH of endosomes, which can lead to their swelling and rupture, releasing the contents into the cytoplasm. However, it's important to optimize the concentration as it can be toxic to cells.

  • Modifying the Cargo: Incorporating pH-sensitive linkers or domains into the cargo that are cleaved or change conformation in the acidic environment of the endosome can facilitate release.

In-Depth Troubleshooting Guide

Problem 1: Low or No Cellular Uptake

If you observe minimal to no internalization of your TAT-cargo complex, systematically evaluate the following variables.

1.1. Integrity and Purity of the TAT-Cargo Conjugate

  • Expert Insight: The stoichiometry and purity of your conjugate are paramount. An excess of unconjugated cargo or peptide can competitively inhibit the uptake of the active conjugate.

  • Troubleshooting Steps:

    • Verify Conjugation: Use techniques like SDS-PAGE, mass spectrometry, or HPLC to confirm the successful conjugation and determine the ratio of peptide to cargo.

    • Assess Purity: Purify the conjugate using chromatography (e.g., size exclusion, ion exchange) to remove unconjugated materials.

    • Check for Aggregation: Aggregates can prevent efficient cellular uptake. Use dynamic light scattering (DLS) to check for large aggregates in your conjugate solution.

1.2. Experimental Conditions

  • Expert Insight: The cellular environment and incubation parameters significantly impact the initial interaction between the TAT peptide and the cell membrane.

  • Troubleshooting Steps:

    • Serum Presence: Serum proteins can interact with the TAT peptide and inhibit its binding to the cell surface.

      • Protocol: Perform the initial incubation (e.g., 1-4 hours) in serum-free media. You can then replace it with complete media.

    • Temperature: Transduction is an active process and is temperature-dependent.

      • Protocol: Ensure incubation is carried out at 37°C. As a negative control, perform an incubation at 4°C; at this temperature, energy-dependent uptake mechanisms like macropinocytosis are inhibited, which can help confirm the uptake mechanism.

Problem 2: Cargo is Internalized but Trapped in Endosomes

This common issue is characterized by a punctate, vesicular staining pattern when using fluorescently labeled cargo, with little to no diffuse cytoplasmic signal.

2.1. Enhancing Endosomal Escape

  • Expert Insight: The TAT peptide itself has limited intrinsic ability to disrupt endosomal membranes. The efficiency of escape is highly dependent on the cargo and cell type.

  • Troubleshooting Workflow:

graph TD { A[Start: Punctate Staining Observed] --> B{Is co-treatment with an endosomolytic agent feasible?}; B -- Yes --> C[Optimize Chloroquine Concentration]; C --> D{Test a range (e.g., 25-100 µM) for efficacy vs. toxicity}; D --> E[Assess Cytoplasmic Signal]; B -- No --> F{Can the cargo/linker be modified?}; F -- Yes --> G[Incorporate pH-sensitive linker]; G --> H[Synthesize and test new conjugate]; H --> E; F -- No --> I[Consider alternative CPPs with higher lytic activity]; subgraph Legend direction LR StartNode[Start] DecisionNode{Decision} ProcessNode[Process] EndNode[Result] end

}

Troubleshooting workflow for endosomal escape.

2.2. Optimizing TAT-Cargo Concentration and Incubation Time

  • Expert Insight: There is a delicate balance to be struck. Higher concentrations can lead to greater uptake but may also result in more material being routed towards degradative lysosomal pathways.

  • Data-Driven Optimization:

ParameterLow RangeMedium RangeHigh RangeRationale
TAT-Cargo Conc. 1-5 µM5-10 µM>10 µMStart in the medium range. High concentrations can sometimes lead to cytotoxicity or aggregation.
Incubation Time 30 min - 1 hr2 - 4 hrs> 4 hrsShorter times may be sufficient for uptake, but longer times might be necessary for endosomal escape. Monitor for toxicity.

Experimental Protocols

Protocol 1: General TAT-Cargo Transduction
  • Cell Plating: Plate cells in a suitable format (e.g., 24-well plate) and allow them to adhere and reach 70-80% confluency.

  • Preparation of Conjugate: Dilute the TAT-cargo conjugate to the desired final concentration in serum-free cell culture medium.

  • Incubation:

    • Aspirate the complete medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the diluted TAT-cargo conjugate in serum-free medium to the cells.

  • Transduction: Incubate the cells at 37°C for 2-4 hours.

  • Post-Transduction:

    • Aspirate the transduction medium.

    • Wash the cells twice with PBS to remove surface-bound conjugate.

    • Add complete medium (containing serum) and return the cells to the incubator.

  • Analysis: Analyze the cells for cargo delivery at the desired time points (e.g., 24, 48 hours post-transduction).

Protocol 2: Chloroquine Co-treatment for Enhanced Endosomal Escape
  • Optimization: First, perform a dose-response curve with chloroquine alone to determine the maximum non-toxic concentration for your specific cell line (typically in the 50-100 µM range).

  • Co-incubation:

    • Prepare the TAT-cargo conjugate in serum-free medium as described above.

    • Add chloroquine to this medium at the pre-determined optimal concentration.

    • Proceed with steps 3-6 of the General Transduction Protocol.

    • Important: Limit the incubation time with chloroquine (e.g., 4 hours) to minimize cytotoxicity, then replace with fresh, complete medium.

References

  • Herce, H. D., & Garcia, A. E. (2007). Molecular dynamics simulations of translocation of cell-penetrating peptides across a lipid bilayer. Proceedings of the National Academy of Sciences, 104(52), 20805–20810. [Link]

  • Wadia, J. S., & Dowdy, S. F. (2002). Transmembrane delivery of protein and peptide drugs by TAT-mediated transduction in the treatment of cancer. Advanced Drug Delivery Reviews, 54(4), 579-596. [Link]

  • Poon, G. M., & Gariepy, J. (2007). Cell-penetrating peptides: a review of their design and biomedical applications. Journal of Peptide Science, 13(7), 431-443. [Link]

Technical Support Center: Ensuring the Integrity of TAT 48-57 Peptide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Understanding the Vulnerabilities of TAT 48-57

The primary sequence of this compound, dominated by basic residues, is susceptible to several degradation pathways. Understanding these is the first step toward prevention.

  • Oxidation: The guanidinium group of arginine residues can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) or trace metal ions.[1][2] This can lead to the formation of various degradation products, altering the peptide's charge and structure.[1]

  • Proteolytic Degradation: The high number of arginine and lysine residues makes this compound a potential substrate for proteases like trypsin, which cleave at the C-terminus of these amino acids.[1] This is a significant concern when working with cell cultures or in in-vivo models.

  • Aggregation: Arginine-rich peptides have a propensity for self-association and aggregation, driven by electrostatic interactions.[3] This can be influenced by factors such as peptide concentration, pH, and the presence of certain counter-ions.[3] Aggregation can lead to a loss of biological activity and the formation of insoluble precipitates.

  • Influence of Counter-ions: Peptides are often supplied as trifluoroacetate (TFA) salts, a remnant of the purification process. Residual TFA can impact the peptide's local environment, potentially influencing its conformation, aggregation propensity, and even cellular toxicity.[4][5]

The following diagram illustrates the primary degradation pathways for the this compound peptide.

Figure 1: Primary Degradation Pathways of this compound TAT_Peptide This compound Peptide (GRKKRRQRRR) Oxidation Oxidation (Arginine residues) TAT_Peptide->Oxidation ROS, Metal Ions Proteolysis Proteolytic Cleavage (Trypsin-like proteases) TAT_Peptide->Proteolysis Proteases Aggregation Aggregation (Self-association) TAT_Peptide->Aggregation High Concentration, pH, Counter-ions Degraded_Products Inactive/Modified Peptides Oxidation->Degraded_Products Proteolysis->Degraded_Products Aggregation->Degraded_Products

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.

Storage and Handling

Q1: My lyophilized this compound peptide appears as a small, hard-to-see film. Is this normal?

A1: Yes, this is quite common for lyophilized peptides, especially those that are highly hygroscopic. The apparent volume can vary. To ensure you are working with the correct amount, avoid trying to weigh out small portions of the lyophilized powder. Instead, reconstitute the entire vial to a known stock concentration.

Q2: What is the best way to store the lyophilized peptide and its stock solutions?

A2: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment. Once reconstituted, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This prevents multiple freeze-thaw cycles, which can accelerate degradation.

Storage ConditionFormRecommended TemperatureDuration
Long-term Lyophilized-20°C to -80°CYears
Short-term Lyophilized4°C (in a desiccator)Days to Weeks
Long-term In Solution-20°C to -80°C (aliquoted)Months
Short-term In Solution4°CDays

Peptide Reconstitution and Formulation

Q3: What solvent should I use to reconstitute my this compound peptide?

A3: Due to its highly basic nature, this compound is readily soluble in aqueous solutions. For initial reconstitution, sterile, nuclease-free water is recommended. If you encounter solubility issues, which is unlikely for this peptide, you can use a dilute (0.1%) acetic acid solution. Avoid using strong acids or bases for reconstitution.

Q4: I'm observing precipitation after reconstituting the peptide or upon adding it to my experimental buffer. What could be the cause?

A4: Precipitation is likely due to aggregation. Several factors can contribute to this:

  • High Concentration: Reconstituting the peptide at a very high concentration can promote self-association.

  • pH: The pH of your buffer is critical. At or near the isoelectric point (pI) of the peptide, its net charge is minimized, reducing electrostatic repulsion and increasing the likelihood of aggregation. For a highly basic peptide like this compound, maintaining a slightly acidic to neutral pH (pH 5-7) is generally advisable.

  • Buffer Composition: Certain buffer salts can interact with the peptide and promote aggregation. If you observe precipitation, consider trying a different buffer system. Phosphate buffers can sometimes interact with cationic peptides. Buffers like HEPES or Tris at a suitable pH are often good alternatives.

  • Counter-ions: High concentrations of certain counter-ions can also influence solubility.

Q5: Are there any excipients I can add to my formulation to improve the stability of this compound?

A5: Yes, several excipients can help stabilize arginine-rich peptides.[6][7][8]

  • Sugars (e.g., sucrose, trehalose): These can act as cryoprotectants and conformational stabilizers.

  • Polyols (e.g., mannitol, sorbitol): Similar to sugars, these can enhance stability, especially in frozen solutions.

  • Amino Acids (e.g., glycine, proline): These can help reduce aggregation and viscosity in high-concentration formulations.[7]

Experimental Use

Q6: I'm not seeing the expected cellular uptake of my this compound-conjugated cargo. Could the peptide have degraded?

A6: Yes, degradation is a likely culprit. Here's a troubleshooting workflow:

Figure 2: Troubleshooting Poor Cellular Uptake Start Poor Cellular Uptake Observed Check_Storage Verify Peptide Storage Conditions (-20°C/-80°C, desiccated, aliquoted) Start->Check_Storage Check_Handling Review Reconstitution & Handling (sterile water, avoid freeze-thaw) Check_Storage->Check_Handling Storage OK New_Peptide Synthesize/Purchase New Peptide Check_Storage->New_Peptide Improper Storage Assess_Purity Assess Peptide Purity (HPLC, Mass Spectrometry) Check_Handling->Assess_Purity Handling OK Check_Handling->New_Peptide Improper Handling Check_Culture Evaluate Cell Culture Conditions (media components, serum) Assess_Purity->Check_Culture Purity Confirmed Assess_Purity->New_Peptide Degradation Detected Optimize_Protocol Optimize Experimental Protocol (concentration, incubation time) Check_Culture->Optimize_Protocol Culture OK Check_Culture->Optimize_Protocol Adjust Culture Conditions

Q7: How can I minimize proteolytic degradation of this compound in my cell culture experiments?

A7:

  • Use Serum-Free Media: If your experiment allows, use serum-free media during the incubation with the peptide, as serum is a major source of proteases. If serum is required, consider heat-inactivating it.

  • Minimize Incubation Time: Use the shortest incubation time necessary to achieve efficient uptake.

  • Include Protease Inhibitors: A broad-spectrum protease inhibitor cocktail can be added to the culture medium, but be sure to check for any potential off-target effects on your cells or experimental endpoint.

Q8: Can residual TFA from synthesis and purification affect my experiments?

A8: Yes, residual TFA can have several effects. It can alter the pH of your stock solution upon reconstitution and has been reported to interfere with cellular assays, sometimes causing toxicity or affecting cell proliferation.[4][5] If you suspect TFA is interfering with your experiments, consider exchanging the counter-ion to hydrochloride or acetate through dialysis or HPLC.

III. Quality Control and Stability Assessment Protocols

To ensure the integrity of your this compound peptide, it is essential to perform quality control checks.

Protocol 1: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates the intact peptide from degradation products and other impurities based on hydrophobicity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point for this hydrophilic peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (if aromatic residues are present in a conjugated cargo).

  • Sample Preparation: Dilute a small aliquot of your peptide stock solution in Mobile Phase A.

  • Analysis: The intact this compound peptide will elute as a sharp, major peak. Degradation products, such as oxidized or truncated forms, will typically appear as separate, smaller peaks, often with slightly different retention times. A purity of >95% is generally recommended for cell-based assays.

Protocol 2: Identity and Degradation Product Confirmation by Mass Spectrometry (MS)

MS provides the precise molecular weight of the peptide and can be used to identify degradation products.

  • Instrumentation: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Sample Preparation: The peptide sample from the HPLC eluent can be directly infused into the mass spectrometer, or a separate aliquot can be prepared in a suitable volatile buffer (e.g., 50% acetonitrile, 0.1% formic acid).

  • Analysis:

    • Intact Mass: Confirm that the major species detected corresponds to the theoretical molecular weight of this compound (1396.7 g/mol ).

    • Degradation Products: Look for peaks corresponding to potential modifications. For example, the addition of 16 Da can indicate a single oxidation event.

    • Tandem MS (MS/MS): For more detailed analysis, the parent ion of a suspected degradation product can be fragmented. The resulting fragmentation pattern can pinpoint the exact location of the modification on the peptide sequence.[1][2]

Protocol 3: Assessment of Aggregation by Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution and is a useful tool for detecting peptide aggregation.[9]

  • Instrumentation: Dynamic Light Scattering instrument.

  • Sample Preparation: Prepare the peptide solution in the final experimental buffer at the desired concentration. The buffer should be filtered to remove any dust or particulate matter.

  • Analysis:

    • Monomeric Peptide: A monodisperse solution of this compound should show a single peak corresponding to a small hydrodynamic radius.

    • Aggregated Peptide: The presence of aggregates will be indicated by the appearance of larger species with a wider size distribution. This can be monitored over time or under different conditions (e.g., varying pH or temperature) to assess stability.

IV. References

  • BenchChem. (n.d.). A Comparative Guide to the Stability of Arginine-Containing Peptides. Retrieved from BenchChem website.

  • PubMed Central. (2025, March 26). Chemical Carbonylation of Arginine in Peptides and Proteins. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2021). Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease. Retrieved from [Link]

  • MDPI. (2023). Novel Poly-Arginine Peptide R18D Reduces α-Synuclein Aggregation and Uptake of α-Synuclein Seeds in Cortical Neurons. Retrieved from [Link]

  • Oxford Academic. (2023). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Retrieved from [Link]

  • MDPI. (2022). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]

  • PubMed. (2025, January 7). Novel Poly-Arginine Peptide R18D Reduces α-Synuclein Aggregation and Uptake of α-Synuclein Seeds in Cortical Neurons. Retrieved from [Link]

  • PubMed. (2017, July 22). Polyarginine and its analogues inhibit p53 mutant aggregation and cancer cell proliferation in vitro. Retrieved from [Link]

  • ACS Publications. (2018). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. Retrieved from [Link]

  • Oxford Academic. (n.d.). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Retrieved from [Link]

  • PubMed Central. (2025, March 15). Chemical Carbonylation of Arginine in Peptides and Proteins. Retrieved from [Link]

  • PubMed Central. (2022, October 19). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]

  • PubMed Central. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]

  • Oxford Academic. (n.d.). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Retrieved from [Link]

  • PubMed. (2023, October 12). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Retrieved from [Link]

  • ACS Publications. (2018, October 26). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. Retrieved from [Link]

  • MDPI. (2020, October 12). Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. Retrieved from [Link]

  • PubMed Central. (n.d.). Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides. Retrieved from [Link]

  • PubMed Central. (n.d.). Human Immunodeficiency Virus Type 1 Protease Regulation of Tat Activity Is Essential for Efficient Reverse Transcription and Replication. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Protein transduction domain of translationally controlled tumor protein: characterization and application in drug delivery. Retrieved from [Link]

  • Wong Lab | UCLA. (n.d.). Arginine-rich cell-penetrating peptides. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Controlling protein stability: Mechanisms revealed using formulations of arginine, glycine and guanidinium HCl with three globular proteins. Retrieved from [Link]

  • PubMed Central. (n.d.). MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS. Retrieved from [Link]

  • Google Patents. (n.d.). WO1999009056A1 - Inhibition of hiv-1 replication using d-amino.... Retrieved from

  • PubMed Central. (n.d.). Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides. Retrieved from [Link]

  • PubMed Central. (n.d.). γ-AApeptides bind to RNA by mimicking RNA-binding proteins. Retrieved from [Link]

  • Encyclopedia.pub. (2022, November 4). Strategies for Improving Cell-Penetrating Peptides Stability and Delivery. Retrieved from [Link]

  • GenScript. (n.d.). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from [Link]

  • MDPI. (n.d.). Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species. Retrieved from [Link]

  • ACS Publications. (n.d.). High Affinity and Specific Binding of HIV-1 TAR RNA by a Tat-Derived Oligourea. Retrieved from [Link]

  • PubMed Central. (2025, November 7). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Retrieved from [Link]

  • PubMed Central. (2022, August 29). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. Retrieved from [Link]

  • ResearchGate. (2025, December 6). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Retrieved from [Link]

  • Functional studies of two wild type variants of HIV-1 Tat Håvard ... (n.d.). Retrieved from [Link]

  • CliniSciences. (n.d.). Peptides. Retrieved from [Link]

  • Medium. (2023, January 19). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Retrieved from [Link]

  • ACS Publications. (2024, December 2). Targeting Non-Apoptotic Pathways with the Cell Permeable TAT-Conjugated NOTCH1 RAM Fragment for Leukemia and Lymphoma Cells. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of TAT (48-57) Cell-Penetrating Peptide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the TAT (48-57) peptide. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful cell-penetrating peptide (CPP) for intracellular cargo delivery. While TAT (48-57) is an invaluable tool, its successful application hinges on understanding and mitigating its potential off-target effects. This document provides in-depth, experience-driven FAQs and troubleshooting protocols to ensure the precision, reproducibility, and integrity of your experiments.

Section 1: Foundational FAQs - Understanding the 'Why' Behind Off-Target Effects

This section addresses the fundamental mechanisms of the TAT peptide, as a clear understanding of its behavior is the first step toward experimental control.

Q1: What is the primary mechanism of TAT (48-57) cellular uptake, and how does this contribute to off-target effects?

A: The TAT (48-57) peptide (sequence: GRKKRRQRRR) is a highly cationic, arginine-rich peptide derived from the HIV-1 trans-activator of transcription protein.[1][2] Its mechanism of entry is multifaceted and a primary source of its non-specific behavior.

  • Electrostatic Interaction: The core of its action begins with the electrostatic attraction between the positively charged peptide and negatively charged heparan sulfate proteoglycans (HSPGs) on the surface of virtually all mammalian cells.[3][4] This initial binding is a key reason for its broad, non-specific cell surface association.

  • Internalization Pathways: Following binding, internalization is not mediated by a single, specific receptor. Instead, it occurs primarily through energy-dependent endocytotic pathways, with macropinocytosis being a significant route.[5][6][7] The lack of a unique receptor means TAT (48-57) can be taken up by a wide variety of target and non-target cells alike.

  • Direct Translocation: There is also evidence that at higher concentrations, the peptide can directly penetrate the plasma membrane, a process that may involve the transient formation of pores.[8][9] This can disrupt membrane integrity and contribute to cytotoxicity.

These non-specific uptake mechanisms mean that precise delivery is a significant challenge; the peptide does not inherently distinguish between cell types.

View Diagram: TAT (48-57) Cellular Uptake & Off-Target Pathways

cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol TAT_Cargo TAT-Cargo Conjugate (+ve charge) HSPG HSPG (-ve charge) TAT_Cargo->HSPG 1. Electrostatic Binding (Non-specific) Pore Membrane Disruption (Pore Formation) TAT_Cargo->Pore 2b. Direct Translocation (High Concentration) Membrane Plasma Membrane Target Intended Target (e.g., Nucleus, Mitochondria) Target->Target OffTarget_Mol Off-Target Molecules OffTarget_Mol->OffTarget_Mol Endosome Endosome HSPG->Endosome 2a. Endocytosis (e.g., Macropinocytosis) Endosome->Target 3a. Endosomal Escape (Desired Pathway) Endosome->OffTarget_Mol 3b. Endosomal Entrapment (Ineffective Delivery) Pore->OffTarget_Mol Cytotoxicity

Caption: Mechanism of TAT uptake and potential off-target fates.

Q2: What are the most common off-target effects observed with TAT (48-57)?

A: Researchers must be vigilant for several key off-target effects that can confound experimental results:

  • Cytotoxicity: While often described as having low toxicity, this is highly dose-dependent.[10][11] At concentrations above a certain threshold (which varies by cell type), the peptide's interaction with the cell membrane can lead to loss of integrity and apoptosis.[8][12]

  • Non-Specific Biodistribution: In in vivo models, the peptide's lack of specificity leads to accumulation in non-target tissues, particularly organs of the reticuloendothelial system (RES) like the liver and spleen. This can reduce the effective dose at the target site and cause unforeseen side effects.[13][14]

  • Endosomal Entrapment: A significant fraction of internalized TAT-cargo conjugates can become trapped within endosomes and subsequently degraded in lysosomes.[5] This prevents the cargo from reaching its cytosolic or nuclear target, leading to a false-negative result where the delivery vehicle worked, but the cargo never reached its destination.

  • Immunogenicity: The full 101-amino acid Tat protein is known to be immunogenic.[8] While the short 48-57 fragment has a lower risk, it is not zero, especially when conjugated to a large protein cargo. This is a critical consideration for in vivo studies involving repeated administration.

Q3: Is TAT (48-57) cytotoxic? How do I determine a safe concentration range?

A: Yes, TAT (48-57) can be cytotoxic, but this effect is manageable. The key is to empirically determine the optimal, non-toxic concentration for your specific cell type and cargo. A vendor's claim of "low toxicity" should be seen as a starting point, not a guarantee.[10][15]

The Causality: Cytotoxicity arises from the same cationic properties that enable cell entry. At high concentrations, the dense positive charges can destabilize the negatively charged lipid bilayer, leading to membrane leakage and cell death.[9]

Self-Validating Approach: You must perform a dose-response cytotoxicity assay before beginning your main experiments. An MTT, XTT, or similar cell viability assay is essential. This upfront investment saves time and prevents misinterpretation of data where an intended biological effect is actually just a result of toxicity. See Protocol 1 for a detailed methodology.

Section 2: Experimental Design & Optimization

Proactive design is the best way to minimize off-target effects. This section focuses on building a robust experimental framework with the right controls and validation steps.

Q4: How do I design my initial experiments to establish an optimal TAT-cargo concentration?

A: The goal is to find the "therapeutic window": the concentration range that maximizes intracellular delivery while minimizing cytotoxicity. This is achieved through a two-pronged approach:

  • Cytotoxicity Profiling: First, determine the maximum tolerated dose. Using the methodology in Protocol 1 , test a wide range of concentrations of your TAT-cargo conjugate (e.g., 1 µM to 50 µM). Identify the concentration at which cell viability drops significantly (e.g., below 90%). Your working concentrations should remain well below this threshold.

  • Uptake Efficiency Analysis: Next, within the safe concentration range, determine the lowest concentration that gives sufficient intracellular delivery. This is typically done using a fluorescently labeled version of your cargo.

    • Treat cells with varying non-toxic concentrations of the fluorescent TAT-cargo.

    • Analyze uptake using fluorescence microscopy or quantify it via flow cytometry.

    • The optimal concentration is the lowest one that produces a robust, detectable intracellular signal.

Q5: What are the essential negative controls I must include in my experiments?

A: Without proper controls, it is impossible to conclude that your observed effect is due to the specific action of your delivered cargo. Your experimental set should, at a minimum, include these three controls run in parallel with your TAT-cargo treatment:

Control GroupPurpose & RationaleExpected Outcome
Cargo-Only To assess the baseline cellular uptake and biological effect of the cargo molecule without the CPP. This is critical to prove that TAT is necessary for delivery.Minimal to no intracellular cargo; no biological effect.
TAT (48-57) Peptide-Only To determine if the TAT peptide itself has any intrinsic biological activity or toxicity in your system at the chosen concentration.No biological effect attributable to the cargo.
Scrambled TAT-Cargo To confirm that the uptake is dependent on the specific sequence and structure of the TAT peptide.[7] A scrambled peptide has the same amino acid composition but in a random order (e.g., RQKGRKRRRQ).Significantly reduced or no cellular uptake compared to the active TAT-cargo.
Q6: My TAT-cargo conjugate seems to be stuck in endosomes. How can I improve endosomal escape?

A: Endosomal entrapment is a major hurdle. You can often diagnose it by observing a punctate (dot-like) fluorescence pattern within the cytoplasm rather than a diffuse signal.

Causality: Endocytosis naturally leads to sequestration in vesicles. The TAT peptide itself does not have a strong intrinsic mechanism for disrupting the endosomal membrane.

Strategies for Improvement:

  • Co-treatment with Endosomolytic Agents: Agents like chloroquine can be used. Chloroquine is a lysosomotropic agent that buffers the pH of endosomes, causing them to swell and rupture, releasing their contents. Caution: Chloroquine has its own cellular effects and must be used with appropriate controls.

  • Incorporate pH-Responsive Elements: Modify your cargo or linker with chemical moieties that become active or change conformation in the acidic environment of the endosome, helping to disrupt the membrane.

  • Use a Different CPP: If endosomal escape is a persistent issue, consider CPPs known for better escape, such as MPG or Pep-1, which are designed with endosomolytic properties.[16]

Section 3: Advanced Troubleshooting & Mitigation Strategies

When basic optimization is insufficient, these advanced strategies can be employed to enhance specificity and reduce off-target binding.

Q7: I'm observing high non-specific uptake in my non-target cells. What strategies can I use to improve targeting specificity?

A: This is the central challenge of using cationic CPPs. The solution is to add a layer of targeting that is more specific than the peptide's charge.

  • Active Targeting: Conjugate a high-affinity targeting ligand to your TAT-cargo construct. This ligand should bind to a receptor that is overexpressed on your target cells but has low expression elsewhere. Examples include:

    • Antibody Fragments (scFv, Nanobodies): For high specificity to cell surface antigens.

    • Peptides: Such as RGD peptides to target integrins often overexpressed on tumor cells.[13]

    • Small Molecules: Folic acid to target the folate receptor, for instance.

  • Conditional Activation ("Shielding"): This is a more sophisticated approach where the TAT peptide is "masked" or sterically hindered until it reaches the target environment.[17]

    • PEGylation: Attaching long polyethylene glycol (PEG) chains can "shield" the positive charge of the TAT peptide, reducing its non-specific binding.[13][14] If a targeting ligand is also present, the prolonged circulation time and reduced non-specific binding allow the ligand to find its target.

    • Enzyme-Cleavable Linkers: Design a construct where the TAT peptide is shielded by a domain that is cleaved off by an enzyme specific to the target microenvironment (e.g., matrix metalloproteinases (MMPs) in a tumor microenvironment).[14]

View Diagram: Troubleshooting Workflow for TAT (48-57) Experiments

Start Start Experiment with TAT-Cargo CheckToxicity Is significant cytotoxicity observed? Start->CheckToxicity CheckEfficacy Is the desired biological effect observed? CheckToxicity->CheckEfficacy No ReduceConc Action: Lower TAT-Cargo Concentration & Re-test CheckToxicity->ReduceConc Yes CheckControls Do negative controls behave as expected? CheckEfficacy->CheckControls Yes IncreaseConc Action: Increase TAT-Cargo Concentration (within safe range) CheckEfficacy->IncreaseConc No CheckLocalization Is cargo localization correct (diffuse vs. punctate)? CheckControls->CheckLocalization Yes TroubleshootControls Problem: Non-specific effects are occurring. Re-evaluate controls (e.g., scrambled sequence). CheckControls->TroubleshootControls No CheckSpecificity Is uptake observed in non-target cells? CheckLocalization->CheckSpecificity Diffuse ImproveEscape Action: Implement endosomal escape strategy (e.g., Chloroquine) CheckLocalization->ImproveEscape Punctate ImproveTargeting Action: Implement advanced targeting (Shielding, Ligands) CheckSpecificity->ImproveTargeting Yes Success Experiment Optimized: Proceed with main studies CheckSpecificity->Success No ReduceConc->CheckToxicity IncreaseConc->CheckToxicity TroubleshootCargo Problem: Cargo may be inactive or TAT is interfering. Validate cargo activity independently. ImproveEscape->CheckEfficacy ImproveTargeting->CheckSpecificity

Caption: Decision tree for troubleshooting common TAT (48-57) issues.

Section 4: Key Protocols
Protocol 1: Determining Optimal Concentration and Cytotoxicity via MTT Assay

This protocol provides a self-validating system to establish a safe and effective concentration range for your TAT-cargo conjugate.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Your cell line of interest

  • 96-well cell culture plates

  • Complete culture medium

  • TAT-cargo conjugate, Cargo-only, TAT-only, Scrambled TAT-cargo

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell adherence.

  • Treatment Preparation:

    • Prepare serial dilutions of your test articles (TAT-cargo, controls) in complete culture medium. A good starting range is 0.5 µM to 50 µM.

    • Include "untreated" wells (medium only) as a 100% viability control and "medium-only" wells (no cells) as a blank.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared treatment dilutions to the respective wells. Ensure each concentration is tested in triplicate or sextuplicate for statistical significance.

    • Incubate for the desired duration of your main experiment (e.g., 4h, 24h, 48h).

  • MTT Incubation:

    • After the treatment period, remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells. Be careful not to disturb the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition & Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Calculation:

      • Subtract the average absorbance of the "medium-only" blank from all other readings.

      • Calculate the percentage viability for each concentration: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100

    • Plot % Viability against concentration to generate a dose-response curve. The highest concentration that maintains >90% viability is a good starting point for your experiments.

References
  • The role of Tat in HIV latency and reactiv
  • Ghafouri, M., Amini, S., Javan, G., & Ghahremani, M. (2017). Tat is a multifunctional viral protein that modulates cellular gene expression and functions. Retrovirology.
  • Ghafouri, M., Amini, S., Javan, G., & Ghahremani, M. (2017). Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC. PubMed Central.
  • TAT (48-57) | HIV-1 Polypeptide. MedchemExpress.com.
  • Defining the molecular mechanisms of HIV-1 Tat secretion: PtdIns(4,5)
  • TAT (48-57) | 253141-50-3 | MSDS. DC Chemicals.
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  • Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6. Problems of Virology.
  • Exosome-associated release, uptake, and neurotoxicity of HIV-1 T
  • Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes - PMC. PubMed Central.
  • Progress in Research and Application of HIV-1 TAT-Derived Cell-Penetrating Peptide.
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  • Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. PubMed Central.
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  • Lai, T. W. (2023). TAT peptide at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocytosis or peptide-inflicted barrier disruption - PMC. PubMed Central.
  • Conditional Cell-Penetrating Peptide Exposure as Selective Nanoparticle Uptake Signal.
  • Who can give me some advice to reduce the toxicity of cell penetrating peptides?
  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. NIH.
  • Radiodynamic Therapy Using TAT Peptide-Targeted Verteporfin-Encapsul
  • Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment.
  • TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases. MDPI.
  • Lai, T. W. (2023). TAT peptide at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocytosis or peptide-inflicted barrier disruption. PLOS One.

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Validation & Comparative

A Comparative Guide to Intracellular Delivery: TAT 48-57 versus Pep-1

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The delivery of therapeutic and research molecules into the intracellular environment is a cornerstone of modern cell biology and drug development. The cell membrane, a formidable barrier, often precludes the entry of large or hydrophilic cargo. Cell-penetrating peptides (CPPs) have emerged as powerful tools to overcome this challenge, facilitating the transport of a diverse range of molecules into the cell.[1] This guide provides an in-depth, objective comparison of two widely utilized CPPs: the basic peptide from the HIV-1 Trans-activator of transcription (TAT 48-57) and the synthetic chimeric peptide, Pep-1.

This document is intended for researchers, scientists, and drug development professionals. It delves into the mechanisms of action, cargo delivery strategies, and key performance characteristics of each peptide to aid in the selection of the optimal vector for your specific research and therapeutic needs.

At a Glance: this compound vs. Pep-1

FeatureThis compound (TAT Basic Peptide)Pep-1
Origin Derived from the HIV-1 Tat protein (residues 48-57)[2][]Synthetic, chimeric peptide[4][5]
Sequence GRKKRRQRRR[2]KETWWETWWTEWSQPKKKRKV[6]
Mechanism Primarily endocytosis, with evidence of direct translocation. Involves electrostatic interactions with the cell membrane.[1][7]Forms non-covalent complexes with cargo, facilitating uptake, likely through endocytosis.[4][5]
Cargo Attachment Typically covalent fusion or chemical conjugation.[8][9]Non-covalent complex formation.[4][8]
Common Cargo Proteins, peptides, nucleic acids, nanoparticles.[2]Primarily proteins and peptides.[4][5]
Key Advantage High transduction efficiency for a wide range of cargo sizes and types; has been shown to cross the blood-brain barrier.[4][5]Simple non-covalent cargo complexation, avoiding potentially disruptive chemical modifications to the cargo.[4][8]

Delving Deeper: Mechanism of Action

Both this compound and Pep-1 facilitate the entry of otherwise membrane-impermeable molecules into the cell, but they employ distinct strategies.

This compound: The Cationic Transducer

The TAT basic peptide is a classic example of a cationic CPP. Its sequence is rich in positively charged arginine and lysine residues, which are crucial for its function.[] The primary mechanism of TAT-mediated delivery is thought to be initiated by electrostatic interactions between the cationic peptide and the negatively charged proteoglycans on the cell surface. Following this initial binding, internalization is believed to occur predominantly through endocytic pathways, such as macropinocytosis.[1][7] There is also some evidence to suggest the possibility of direct translocation across the cell membrane, though the exact contribution of this pathway is still a subject of research.[7]

TAT_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TAT-Cargo TAT-Cargo (Covalent Conjugate) Membrane TAT-Cargo->Membrane Electrostatic Interaction Endosome Endosome Membrane->Endosome Endocytosis (Macropinocytosis) Cytosol Cytosol Endosome->Cytosol Endosomal Escape Nucleus Nucleus Cytosol->Nucleus Nuclear Targeting (Optional)

Figure 1: Proposed mechanism of this compound mediated cargo delivery.

Pep-1: The Amphipathic Chaperone

Pep-1 is a synthetic, amphipathic peptide, meaning it possesses both hydrophobic and hydrophilic domains.[4][5] It is composed of a hydrophobic tryptophan-rich domain, a hydrophilic lysine-rich domain derived from the nuclear localization sequence of SV40 large T-antigen, and a spacer linking the two.[10] This unique structure allows Pep-1 to form non-covalent complexes with its cargo, primarily through hydrophobic interactions.[8] These complexes are then internalized by the cell, with evidence suggesting an endocytic pathway.[4] The non-covalent nature of the interaction is a key feature, as it allows for the delivery of unmodified proteins.[8]

Pep1_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Pep1_Cargo Pep-1 + Cargo Complex Non-covalent Complex Pep1_Cargo->Complex Complexation Membrane Complex->Membrane Interaction Endosome Endosome Membrane->Endosome Endocytosis Cargo_Release Cargo Release Endosome->Cargo_Release Endosomal Escape & Dissociation Cytosol Cytosol Cargo_Release->Cytosol TAT_Protocol Start Start Cell_Culture 1. Cell Seeding & Culture Start->Cell_Culture Prepare_TAT_Fusion 2. Prepare TAT-Fusion Protein Solution Cell_Culture->Prepare_TAT_Fusion Incubation 3. Incubate Cells with TAT-Fusion Protein Prepare_TAT_Fusion->Incubation Washing 4. Wash Cells to Remove External Peptide Incubation->Washing Analysis 5. Analyze Intracellular Delivery Washing->Analysis End End Analysis->End

Figure 3: Workflow for TAT-fusion protein delivery.

Materials:

  • Cells of interest

  • Appropriate cell culture medium

  • Purified TAT-fusion protein

  • Serum-free medium or PBS

  • Optional: Heparin solution (1 mg/mL in PBS)

Procedure:

  • Cell Seeding and Culture:

    • Seed your cells of interest in a suitable culture vessel (e.g., 24-well plate) at a density that will result in 70-80% confluency on the day of the experiment.

    • Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO2).

  • Prepare TAT-Fusion Protein Solution:

    • On the day of the experiment, prepare a working solution of your TAT-fusion protein in serum-free medium or PBS. The optimal concentration will need to be determined empirically but a starting range of 1-10 µM is common. [1] * Gently mix the solution.

  • Incubate Cells with TAT-Fusion Protein:

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the TAT-fusion protein solution to the cells.

    • Incubate for 1-4 hours at 37°C. The optimal incubation time will vary depending on the cell type and cargo.

  • Wash Cells to Remove External Peptide:

    • After incubation, aspirate the TAT-fusion protein solution.

    • Wash the cells three times with PBS to remove any non-internalized peptide. For a more stringent wash to remove surface-bound peptide, an optional wash with a heparin solution can be performed. [1]

  • Analyze Intracellular Delivery:

    • The cells are now ready for downstream analysis to confirm intracellular delivery. This can be done through various methods such as:

      • Fluorescence microscopy: If the cargo protein is fluorescently tagged.

      • Western blotting: To detect the internalized protein.

      • Functional assays: To assess the biological activity of the delivered cargo.

Protocol 2: Non-Covalent Protein Delivery with Pep-1

This protocol describes the formation of a non-covalent complex between Pep-1 and a protein cargo for intracellular delivery.

Pep1_Protocol Start Start Cell_Culture 1. Cell Seeding & Culture Start->Cell_Culture Complex_Formation 2. Form Pep-1/Protein Complex Cell_Culture->Complex_Formation Incubation 3. Incubate Cells with Complex Complex_Formation->Incubation Washing 4. Wash Cells Incubation->Washing Analysis 5. Analyze Intracellular Delivery Washing->Analysis End End Analysis->End

Figure 4: Workflow for Pep-1 mediated protein delivery.

Materials:

  • Cells of interest

  • Appropriate cell culture medium

  • Purified protein cargo

  • Pep-1 peptide

  • Serum-free medium or PBS

Procedure:

  • Cell Seeding and Culture:

    • Follow the same procedure as in Protocol 1.

  • Form Pep-1/Protein Complex:

    • Prepare separate solutions of your protein cargo and Pep-1 peptide in serum-free medium or PBS.

    • Mix the Pep-1 and protein solutions at a molar ratio that is optimal for your cargo. A common starting point is a 20:1 molar ratio of Pep-1 to protein. [11] * Incubate the mixture at room temperature for 30 minutes to allow for complex formation.

  • Incubate Cells with Complex:

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the Pep-1/protein complex solution to the cells.

    • Incubate for 1-4 hours at 37°C.

  • Wash Cells:

    • After incubation, aspirate the complex solution.

    • Wash the cells three times with PBS.

  • Analyze Intracellular Delivery:

    • Proceed with your desired downstream analysis as described in Protocol 1.

Conclusion and Future Perspectives

Both this compound and Pep-1 are powerful and widely used tools for the intracellular delivery of macromolecules. The choice between them is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the experiment or therapeutic application.

This compound is a robust and highly efficient CPP for a diverse range of cargo. Its ability to be genetically fused to a protein of interest makes it a convenient tool for recombinant protein delivery. However, the requirement for covalent attachment can sometimes be a drawback, potentially affecting the cargo's function.

Pep-1 , on the other hand, offers the significant advantage of non-covalent cargo complexation. This simplifies the delivery process and avoids any chemical modification of the cargo, which is particularly beneficial for sensitive proteins. While its uptake efficiency may be categorized as moderate in some contexts, its ease of use and favorable toxicity profile make it an attractive option for many applications.

Future research in the field of CPPs will likely focus on improving their target specificity, enhancing their endosomal escape efficiency, and further reducing their potential for off-target effects and immunogenicity. The development of "smart" CPPs that are activated only in the target tissue or cell type holds great promise for the future of intracellular drug delivery.

References

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  • Torchilin, V. P., et al. (2001). TAT peptide on the surface of liposomes affords their efficient intracellular delivery even at low temperature and in the presence of metabolic inhibitors. Proceedings of the National Academy of Sciences, 98(15), 8786-8791. [Link]

  • Stewart, K. M., et al. (2016). Promises and Pitfalls of Intracellular Delivery of Proteins. Bioconjugate chemistry, 27(6), 1452–1464. [Link]

  • Matsushita, M., et al. (2001). Intracellular delivery of antibodies using TAT fusion protein A. Journal of biochemistry, 130(4), 569–575. [Link]

  • Patel, S. G., et al. (2022). How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length. International journal of molecular sciences, 23(7), 3894. [Link]

  • El-Andaloussi, S., et al. (2007). Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study. The Biochemical journal, 403(Pt 2), 285–292. [Link]

  • Stewart, K. M., et al. (2021). Intracellular Protein Delivery: Approaches, Challenges, and Clinical Applications. Advanced healthcare materials, 10(13), e2002231. [Link]

  • Stewart, K. M., et al. (2014). Promises and Pitfalls of Intracellular Delivery of Proteins. Bioconjugate Chemistry, 25(9), 1584-1594. [Link]

  • Kristensen, M., et al. (2016). Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos. Pharmaceuticals, 9(2), 26. [Link]

  • Chavda, V. P., et al. (2023). Peptide cargo administration: current state and applications. Drug delivery, 30(1), 2196695. [Link]

  • van der Gun, B. T. F., et al. (2007). Delivery of Therapeutic Proteins as Secretable TAT Fusion Products. Journal of drug delivery, 2007, 49356. [Link]

  • Torchilin, V. P. (2008). Intracellular delivery of protein and peptide therapeutics. Drug delivery and translational research, 1(1), 13–31. [Link]

  • ResearchGate. (n.d.). (A,B): Cytotoxicity profiles of the peptides in HeLa and HEK-293 cells. ResearchGate. [Link]

  • Golan, M., et al. (2021). TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases. International journal of molecular sciences, 22(18), 9785. [Link]

  • Castanho, M. A. R. B., & Andreu, D. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and translational science, 14(3), 856–865. [Link]

  • Holden, S. J., et al. (2014). Peptide-Mediated Membrane Transport of Macromolecular Cargo Driven by Membrane Asymmetry. Journal of the American Chemical Society, 136(49), 17094–17097. [Link]

  • Varghese, B., et al. (2019). The Utilization of Cell-Penetrating Peptides in the Intracellular Delivery of Viral Nanoparticles. Viruses, 11(8), 732. [Link]

  • Nakase, I., et al. (2007). Comparative study on transduction and toxicity of protein transduction domains. Journal of peptide science : an official publication of the European Peptide Society, 13(1), 1–9. [Link]

  • Ziegler, A., et al. (2005). The cationic cell-penetrating peptide CPP(TAT) derived from the HIV-1 protein TAT is rapidly transported into living fibroblasts: optical, biophysical, and metabolic evidence. Biochemistry, 44(1), 138–148. [Link]

  • A.C., S., & S.K., M. (2009). The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities. Recent patents on anti-infective drug discovery, 4(2), 91–102. [Link]

  • Al-Dosari, M. S., & Gao, X. (2016). Noncovalently associated cell-penetrating peptides for gene delivery applications. Methods in molecular biology (Clifton, N.J.), 1364, 127–141. [Link]

  • ResearchGate. (n.d.). Evaluation of cytotoxicity activity of PPE on HeLa and HEK-293 cells. ResearchGate. [Link]

  • Ruczynski, J., et al. (2014). Cell-penetrating peptides as a promising tool for delivery of various molecules into the cells. Folia histochemica et cytobiologica, 52(3), 257–269. [Link]

  • Wang, Y., et al. (2022). Strategies for Non-Covalent Attachment of Antibodies to PEGylated Nanoparticles for Targeted Drug Delivery. Pharmaceutics, 14(10), 2195. [Link]

  • Lin, C. W., et al. (2021). Genetic Fusion of Transacting Activator of Transcription Peptide to Cyclized Green Fluorescence Protein Improves Stability, Intracellular Delivery, and Tumor Retention. ACS omega, 6(31), 20298–20306. [Link]

  • Westendorp, M. O., et al. (1995). HIV-1 Tat potentiates TNF-induced NF-KB activation and cytotoxicity by altering the cellular redox state. The EMBO journal, 14(3), 546–554. [Link]

  • Behzadipour, Y., et al. (2024). Covalent conjugation and non-covalent complexation strategies for intracellular delivery of proteins using cell-penetrating peptides. Biomedicine & Pharmacotherapy, 176, 116910. [Link]

  • Mero, A., et al. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Polymers, 12(11), 2697. [Link]

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A Senior Application Scientist's Guide to TAT 48-57 Analogs: A Comparative Analysis for Enhanced Intracellular Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The HIV-1 trans-activator of transcription (TAT) protein contains a short, highly cationic sequence, TAT 48-57 (GRKKRRQRRR), renowned for its ability to cross cellular membranes and deliver a wide array of cargo molecules into cells.[1][2] This cell-penetrating peptide (CPP) has become a cornerstone of drug delivery research. However, the parent peptide is not without its limitations, including potential cytotoxicity at higher concentrations and susceptibility to proteolytic degradation.[3][4] This has spurred the development of numerous this compound analogs designed to enhance performance by improving stability, increasing transduction efficiency, and reducing toxicity. This guide provides a comparative analysis of key this compound analogs, synthesizes the experimental data supporting their performance, and offers detailed protocols for their evaluation, empowering researchers to select and validate the optimal vector for their specific therapeutic or research application.

The Parent Peptide: this compound (GRKKRRQRRR)

The this compound peptide, rich in arginine and lysine residues, leverages its positive charge to interact with negatively charged components on the cell surface, such as heparan sulfate proteoglycans.[5][6] While the precise mechanism of uptake is still debated and appears to be cargo-dependent, a primary pathway for entry is through endocytosis, particularly macropinocytosis.[6][7][8][9] This process involves significant membrane reorganization and the formation of large vesicles (macropinosomes) that engulf the peptide and its cargo.[7][8][9]

1.1. Mechanism of TAT-Mediated Uptake via Macropinocytosis

The internalization process is initiated by the electrostatic interaction of the cationic TAT peptide with the anionic cell surface. This interaction triggers signaling cascades involving small GTPases like Rac1 and Cdc42, leading to actin cytoskeleton rearrangement and the formation of membrane ruffles.[10] These ruffles subsequently close to form large, fluid-filled macropinosomes, internalizing the peptide. Once inside, the peptide-cargo complex must escape the endosomal compartment to reach its intracellular target.

TAT_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TAT This compound Peptide HSPG Heparan Sulfate Proteoglycans TAT->HSPG 1. Electrostatic Interaction Membrane Ruffling Membrane Ruffling (Actin Reorganization) HSPG->Ruffling 2. Signal Transduction Macropinosome Macropinosome Ruffling->Macropinosome 3. Engulfment EndosomalEscape Endosomal Escape Macropinosome->EndosomalEscape 4. Maturation CargoRelease Cargo Release in Cytoplasm EndosomalEscape->CargoRelease 5. Release

Caption: Proposed mechanism of this compound uptake via macropinocytosis.

1.2. Strengths and Limitations

  • Strengths: High transduction efficiency for a variety of cargos, including proteins and nucleic acids.[1]

  • Limitations:

    • Proteolytic Instability: Like most natural L-peptides, this compound is susceptible to degradation by proteases in serum, limiting its in vivo half-life.[11]

    • Cytotoxicity: At concentrations above 20-50 μM, TAT can exhibit cytotoxicity, potentially through membrane disruption.[3][12]

    • Endosomal Entrapment: A significant portion of internalized peptide can remain trapped in endosomes, preventing the cargo from reaching its site of action.

Comparative Analysis of Key this compound Analogs

To overcome the limitations of the parent peptide, various analogs have been developed. The primary strategies involve amino acid substitution to enhance stability and altering physical properties to improve uptake and reduce toxicity.

2.1. Retro-Inverso Analogs

Rationale: The retro-inverso modification involves synthesizing the peptide with D-amino acids in the reverse sequence order.[11] This creates a topographical equivalent of the side chains, which can maintain biological activity, while the D-amino acid backbone is resistant to degradation by natural proteases.[11][13][14]

Performance:

  • Serum Stability: Significantly increased. Studies on various retro-inverso peptides show dramatically enhanced stability in serum compared to their L-counterparts.[13][14][15]

  • Uptake Efficiency: Often maintained or even enhanced. A retro-inverso TAT-like peptide designed to deliver cysteamine showed efficient cellular uptake.[16]

  • Cytotoxicity: Generally expected to be similar to or lower than the parent peptide, as the side-chain interactions governing toxicity are largely preserved while membrane insertion dynamics might be altered.

2.2. Hydrophobic Moiety Conjugation (e.g., Palmitoylation)

Rationale: Attaching a hydrophobic group, such as a fatty acid (e.g., palmitic acid), to the TAT peptide can enhance its interaction with the lipid bilayer of the cell membrane.[17]

Performance:

  • Serum Stability: The addition of a lipid tail can protect the peptide from immediate protease access, potentially increasing its half-life.

  • Uptake Efficiency: Greatly improved. Covalent linkage of palmitic acid to a TAT conjugate resulted in a 6-fold increase in fluorescence intensity inside cells compared to the unmodified TAT conjugate.[17] This is likely due to enhanced membrane insertion and subsequent adsorption-mediated endocytosis.[5]

  • Cytotoxicity: This modification requires careful evaluation. While it can enhance delivery, increased membrane interaction could also lead to higher cytotoxicity. However, some studies show that lipidated TAT conjugates can effectively deliver drugs to both sensitive and resistant cancer cells without a proportional increase in toxicity.[17]

2.3. Poly-Arginine Analogs (e.g., R9)

Rationale: Research has shown that the guanidinium headgroup of arginine is the key functional group responsible for transduction.[18] Replacing the lysine residues in the TAT sequence with arginine (creating poly-arginine peptides like R9) tests the hypothesis that a homogenous stretch of arginine is more effective.

Performance:

  • Serum Stability: Similar to the parent TAT peptide, as it is still an L-amino acid peptide.

  • Uptake Efficiency: Significantly enhanced. A 9-mer of arginine (R9) was shown to have approximately 20-fold higher cellular uptake compared to the TAT 49-57 fragment.[1][18]

  • Cytotoxicity: Cationic peptides can be toxic at high concentrations.[3] While highly efficient, the increased positive charge density of poly-arginine peptides necessitates careful dose-response studies to determine the therapeutic window.

Performance Data Summary

The following table summarizes the comparative performance of these analogs based on published data. Performance is rated relative to the parent this compound peptide.

Analog TypeKey ModificationUptake EfficiencySerum StabilityCytotoxicity ProfileKey Advantage
This compound (Parent) GRKKRRQRRRBaselineLowModerate at high conc.Well-characterized
Retro-Inverso D-amino acids, reversed sequenceComparable/Enhanced[16]Very High[13][15]ComparableProtease Resistance
Lipidated (Palmitoyl) Covalent fatty acid attachmentHigh/Very High[17]Moderate/HighVariable, requires assessmentEnhanced Membrane Interaction
Poly-Arginine (R9) Lysine to Arginine substitutionVery High[1][18]LowComparable/Potentially HigherMaximized Guanidinium Interactions

Essential Experimental Protocols

To ensure trustworthy and reproducible results, standardized protocols are critical. Here are step-by-step methodologies for key comparative experiments.

4.1. Protocol: Comparative Cellular Uptake via Flow Cytometry

This protocol quantifies the internalization of fluorescently labeled peptides.

A. Materials:

  • HeLa or other suitable adherent cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM (serum-free medium)

  • Fluorescently labeled peptides (e.g., FITC-TAT, FITC-Retro-Inverso-TAT)

  • Phosphate Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Flow cytometer

B. Workflow Diagram:

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_treatment Peptide Treatment cluster_analysis Sample Processing & Analysis Seed 1. Seed cells in a 12-well plate Incubate24h 2. Incubate for 24h (37°C, 5% CO2) Seed->Incubate24h Wash 3. Wash cells with PBS Incubate24h->Wash AddPeptide 4. Add peptide solutions in Opti-MEM (e.g., 5µM) Wash->AddPeptide Incubate2h 5. Incubate for 2h at 37°C AddPeptide->Incubate2h Wash2 6. Wash 3x with PBS to remove surface peptide Incubate2h->Wash2 Trypsinize 7. Trypsinize cells Wash2->Trypsinize Resuspend 8. Resuspend in PBS Trypsinize->Resuspend Analyze 9. Analyze via Flow Cytometry (e.g., FL1 channel for FITC) Resuspend->Analyze

Caption: Workflow for CPP cellular uptake analysis by flow cytometry.

C. Step-by-Step Method:

  • Cell Seeding: Seed 2 x 10^5 HeLa cells per well in a 12-well plate and incubate for 24 hours.

  • Preparation: On the day of the experiment, prepare stock solutions of fluorescently labeled peptides. Dilute to a final concentration (e.g., 5 µM) in pre-warmed Opti-MEM.

  • Treatment: Aspirate the culture medium, wash cells once with PBS, and add the peptide solutions to the respective wells. Include a well with Opti-MEM only as a negative control.

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Washing: Aspirate the peptide solution and wash the cells three times with cold PBS to remove non-internalized, surface-bound peptide.

  • Cell Detachment: Add 200 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes until cells detach. Neutralize with 800 µL of complete medium.

  • Sample Preparation: Transfer the cell suspension to flow cytometry tubes. Centrifuge, discard the supernatant, and resuspend the cell pellet in 500 µL of cold PBS.

  • Analysis: Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity of the cell population.

4.2. Protocol: Peptide Serum Stability Assay via RP-HPLC

This protocol assesses the degradation of peptides over time in the presence of serum.[19][20][21]

A. Materials:

  • Peptides (this compound, analogs)

  • Human or mouse serum

  • Trichloroacetic acid (TCA), 15% solution

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

B. Step-by-Step Method:

  • Reaction Setup: Prepare a 1 mg/mL stock solution of each peptide. In a microcentrifuge tube, mix 50 µL of peptide stock with 150 µL of serum to achieve a final serum concentration of 75%.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 25 µL aliquot of the reaction mixture. The 0-hour time point should be processed immediately.

  • Protein Precipitation: Add 25 µL of 15% TCA to the aliquot to precipitate serum proteins and stop enzymatic reactions. Vortex and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sample Collection: Carefully collect the supernatant, which contains the peptide.

  • HPLC Analysis: Inject 20 µL of the supernatant onto the RP-HPLC system. Run a linear gradient (e.g., 5% to 65% Solvent B over 30 minutes).

  • Data Analysis: Monitor the absorbance at 220 nm. The percentage of intact peptide remaining at each time point is calculated by comparing the peak area of the intact peptide to the peak area at time 0. Plot the percentage of intact peptide versus time to determine the half-life.[22]

Conclusion and Future Perspectives

The development of this compound analogs represents a significant advancement in the field of drug delivery. For applications requiring high in vivo stability, retro-inverso analogs are a superior choice due to their inherent resistance to proteolysis. When maximal cellular uptake is the primary goal and the cargo is difficult to internalize, poly-arginine analogs like R9 offer a potent, albeit potentially more cytotoxic, alternative. Lipidation presents a compelling strategy to enhance membrane interaction, significantly boosting the uptake of various conjugates.

The choice of a specific analog is not one-size-fits-all; it must be dictated by the nature of the cargo, the target cell type, and the intended application (in vitro vs. in vivo). The experimental protocols provided herein form a robust framework for the empirical validation required to make an informed decision. Future research will likely focus on creating multi-functional analogs, combining features like proteolytic resistance with enhanced endosomal escape mechanisms to further refine these powerful molecular delivery vehicles.

References

  • Cardoso, A. L., et al. (2008). Cell-penetrating peptides: a comparative membrane toxicity study. FEBS Letters.
  • Gump, J. M., & Dowdy, S. F. (2007). TAT-protein transduction: The molecular mechanism and therapeutic prospects. Trends in Molecular Medicine.
  • Jones, A. T., & Sayers, E. J. (2012). Macropinocytosis: searching for an endocytic identity and role in the uptake of cell penetrating peptides. Journal of Cellular and Molecular Medicine. [Link]

  • Madani, F., et al. (2011). Mechanisms of cellular uptake of cell-penetrating peptides. Journal of Biophysics. [Link]

  • Kim, W. J., et al. (2019). A stabilized retro-inverso peptide ligand of transferrin receptor for enhanced liposome-based hepatocellular carcinoma-targeted drug delivery. Acta Biomaterialia. [Link]

  • Abushahba, M. F., et al. (2016). A retro-inverso TAT-like peptide designed to deliver cysteamine to cells. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Wender, P. A., et al. (2000). The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: peptoid molecular transporters.
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  • Bechara, C., & Sagan, S. (2013).
  • Trabulo, S., et al. (2010). Cell-penetrating peptides—mechanisms of cellular uptake and their utility in drug delivery. Pharmaceuticals.
  • Fittipaldi, A., & Giacca, M. (2005). The Tat protein of HIV-1. Current Opinion in Infectious Diseases.
  • Brooks, H., et al. (2005). Tat peptide-mediated protein transduction: a comparison of delivery systems. Molecular Therapy.
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A Senior Application Scientist's Guide to the In Vitro vs. In Vivo Efficacy of TAT 48-57

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The HIV-1 trans-activator of transcription (TAT) protein contains a highly cationic region, typically residues 48-57 (sequence: RKKRRQRRR), that has garnered significant attention for its ability to traverse cellular membranes.[1] This cell-penetrating peptide (CPP), often referred to as the protein transduction domain (PTD), has been widely explored as a vector to deliver a vast array of cargo—from small molecules and peptides to large proteins and nanoparticles—into cells, a feat not easily achieved by most macromolecules.[2][3][4][5] However, a critical disparity often exists between the remarkable efficiency observed in controlled in vitro settings and the more complex, often attenuated, outcomes seen in living organisms (in vivo). This guide provides an in-depth comparison of TAT 48-57's efficacy in these two distinct environments, explaining the causal factors behind experimental choices and outcomes, and offering detailed protocols for validation.

The In Vitro Landscape: Efficacy in a Controlled Environment

In vitro studies, conducted on cultured cells, provide a simplified and controlled system to dissect the fundamental mechanisms of TAT-mediated delivery. These experiments are crucial for initial efficacy screening, mechanism-of-action studies, and dose-response characterization.

Mechanistic Insights from In Vitro Models

The cellular uptake of this compound is a multifaceted process that is still a subject of active investigation.[6][7] Initially, the highly positive charge of the peptide (+8) facilitates an electrostatic interaction with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[8] This interaction is believed to concentrate the peptide at the membrane, initiating internalization. While early reports suggested a direct, energy-independent translocation across the plasma membrane, a significant body of recent evidence points towards energy-dependent endocytic pathways being the primary route of entry.[9][10] These pathways can include macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.[7][10] The specific pathway utilized can depend on the cell type, the nature and size of the conjugated cargo, and the peptide concentration.[2][10]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TAT_Cargo This compound (RKKRRQRRR) + Cargo HSPG Heparan Sulfate Proteoglycans (HSPGs) TAT_Cargo->HSPG 1. Electrostatic Interaction Direct Direct Translocation HSPG->Direct 2b. Direct Penetration (debated, may be concentration-dependent) Endocytosis Endocytosis HSPG->Endocytosis 2a. Endocytic Uptake Cytosol Cytosol / Nucleus (Released Cargo) Direct->Cytosol Endosome Endosome Endocytosis->Endosome Endosome->Cytosol 3. Endosomal Escape (Critical Step)

Figure 1: Proposed mechanisms of this compound cellular uptake.
Key Assays and Data for In Vitro Efficacy

The most common method to quantify in vitro uptake is to conjugate a fluorescent molecule (e.g., FITC, TAMRA) to this compound and measure the increase in intracellular fluorescence using flow cytometry or confocal microscopy.[11] Cytotoxicity is a critical co-assessment, typically measured via assays like the MTT or CellTiter-Blue® assay, to ensure that the observed efficacy is not due to membrane disruption or other toxic effects.[12]

Cargo Type Cell Line Assay Result Reference
Fluorescein (FITC)Murine LymphocytesFlow Cytometry>100-fold more efficient uptake than non-modified particles.[13]Lewin et al. (2000)
Green Fluorescent Protein (GFP)Primary AstrocytesFluorescence MicroscopySignificant enhancement of GFP delivery into astrocytes.[14]Becker-Hapak et al. (2009)
PorphyrinA549 (Lung Cancer)Flow CytometryHigher cellular internalization compared to porphyrin alone.[11]Tyagi et al. (2019)
Doxorubicin-LiposomesA431 (Skin Cancer)Fluorescence Measurement12-fold increase in doxorubicin uptake.[15]Chen et al. (2009)
NanoliposomeshCMEC/D3 (Brain Endothelial)Confocal Microscopy~3-fold increase in nanoliposome uptake.[16]Sancini et al. (2013)
Table 1: Representative In Vitro Efficacy Data for this compound Conjugates.
Detailed Protocol: In Vitro Uptake by Flow Cytometry

This protocol provides a self-validating system to quantify the cellular uptake of a fluorescently-labeled this compound peptide.

1. Reagent Preparation:

  • Cell Culture: Culture HeLa cells (or another cell line of interest) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO2.
  • Peptide Stock: Synthesize or purchase this compound (GRKKRRQRRR) conjugated to a fluorophore (e.g., TAMRA). Prepare a 1 mM stock solution in sterile, nuclease-free water.
  • Controls: Prepare a stock solution of the unconjugated fluorophore at the same concentration.
  • Buffers: Prepare sterile Phosphate-Buffered Saline (PBS) and a FACS buffer (PBS with 2% FBS, 1 mM EDTA).

2. Cell Plating:

  • Seed 2 x 10^5 HeLa cells per well in a 24-well plate. Allow cells to adhere and reach ~70% confluency (typically 24 hours).

3. Treatment:

  • Dilute the TAMRA-TAT peptide and free TAMRA in serum-free media to a final concentration of 10 µM.
  • Causality: Using serum-free media for the incubation period prevents non-specific binding of the cationic peptide to serum proteins, which would reduce its effective concentration available for cellular uptake.
  • Aspirate the growth media from the cells and wash once with PBS.
  • Add the peptide/dye solutions to the respective wells. Include a well with untreated cells as a negative control.
  • Incubate for 2 hours at 37°C. For mechanistic studies, include a parallel plate incubated at 4°C to assess energy-dependent uptake.

4. Cell Harvesting and Staining:

  • Aspirate the treatment solution and wash the cells three times with ice-cold PBS to remove surface-bound peptide.
  • Trustworthiness: This wash step is critical. Insufficient washing is a common artifact, leading to overestimation of uptake.
  • Trypsinize the cells, neutralize with complete media, and transfer to FACS tubes.
  • Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend in 300 µL of FACS buffer.
  • (Optional) Add a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.

5. Flow Cytometry Analysis:

  • Analyze the cells on a flow cytometer, exciting at ~555 nm and collecting emission at ~580 nm for TAMRA.
  • Gate on the live, single-cell population.
  • Quantify the percentage of TAMRA-positive cells and the Mean Fluorescence Intensity (MFI) for each condition. A significant increase in MFI in TAMRA-TAT treated cells compared to free TAMRA and untreated controls indicates successful peptide-mediated uptake.

The In Vivo Challenge: Translating Efficacy to a Complex Organism

While in vitro data are promising, the in vivo environment presents a formidable series of barriers that can dramatically alter the efficacy of this compound. These include proteolytic degradation, immune clearance, non-specific tissue binding, and physiological barriers like the endothelium.

Key Metrics for In Vivo Efficacy

In vivo success is not merely about cell entry. It is measured by:

  • Biodistribution: Where does the conjugate go? This is often assessed by radiolabeling the conjugate (e.g., with 68Ga or 111In) or using whole-body optical imaging systems (e.g., IVIS) for fluorescent or bioluminescent cargo.[11][13][17]

  • Pharmacokinetics (PK): How long does the conjugate circulate in the blood? A short half-life limits the time available to reach the target tissue.[13]

  • Target Engagement: Does the conjugate reach its intended intracellular target in the tissue of interest?

  • Therapeutic Outcome: Does the delivered cargo elicit the desired biological effect (e.g., tumor growth inhibition, reduction of inflammation)?[10]

Upon systemic administration, CPPs like TAT tend to distribute widely and non-specifically throughout the body, with significant accumulation often observed in organs of the reticuloendothelial system like the liver and spleen.[18][19] This non-specific uptake can reduce the amount of conjugate reaching the target tissue and lead to potential off-target effects.[6]

Cargo Type Animal Model Key Finding Reference
111In-labeled CD34+ cellsNOD/SCID MiceTAT-labeling did not alter cell biodistribution; ~15% ID/g in spleen, ~22% ID/g in liver.[13]Lewin et al. (2000)
68Ga-PorphyrinTumor-bearing MiceTAT-conjugate showed higher tumor uptake (6.32% IA/g) vs. porphyrin alone (2.45% IA/g), but also high non-target retention.[11]Tyagi et al. (2019)
β-galactosidase proteinMiceProtein was delivered to various tissues, including across the blood-brain barrier.[2]Schwarze et al. (1999)
Doxorubicin-LiposomesTumor-bearing MiceTAT did not improve tumor control in vivo despite enhancing uptake in vitro.[15]Chen et al. (2009)
Table 2: Representative In Vivo Efficacy and Biodistribution Data. (%ID/g = percent injected dose per gram of tissue)
Detailed Protocol: In Vivo Biodistribution Using Optical Imaging

This protocol outlines a method to assess the biodistribution of a TAT-conjugated near-infrared (NIR) fluorescent probe in a mouse model.

1. Reagent and Animal Preparation:

  • Probe: Conjugate this compound to a NIR fluorophore (e.g., Cy7). Purify by HPLC.
  • Animals: Use albino mice (e.g., BALB/c) to minimize skin pigmentation-related light absorption.[17] Acclimatize animals for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
  • Anesthesia: Isoflurane gas for induction and maintenance.

2. Administration:

  • Anesthetize a mouse and perform a pre-injection baseline image using an in vivo imaging system (IVIS or similar).
  • Inject a defined dose (e.g., 10 nmol) of the TAT-Cy7 conjugate via tail vein injection. This route ensures systemic distribution.
  • Causality: Intravenous injection is chosen over other routes like intraperitoneal to achieve rapid and predictable entry into the systemic circulation, providing a clearer pharmacokinetic profile.

3. Whole-Body Imaging:

  • Acquire images at multiple time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr). This allows for the assessment of both the initial distribution and subsequent clearance of the probe.
  • Maintain the mouse under anesthesia on the heated stage of the imaging system during acquisition.

4. Ex Vivo Organ Analysis:

  • At the final time point (e.g., 24 hr), humanely euthanize the mouse.
  • Dissect key organs (liver, spleen, kidneys, lungs, heart, brain, tumor if applicable).
  • Arrange the organs in the imaging system and acquire a final ex vivo image.
  • Trustworthiness: Ex vivo analysis is the gold standard for validating whole-body imaging. It confirms the location of the signal without the confounding factors of signal attenuation by overlying tissue, providing more accurate quantification.

5. Data Quantification:

  • Using the system's analysis software, draw regions of interest (ROIs) around the whole animal and individual organs.
  • Calculate the radiant efficiency ([photons/s/cm²/sr]/[µW/cm²]) for each ROI.
  • The results will provide a semi-quantitative map of where the TAT-conjugate accumulates and how it is cleared over time. The high signal in the liver and kidneys will likely indicate primary routes of clearance.

Bridging the Gap: Why In Vitro and In Vivo Results Diverge

The transition from a petri dish to a living organism introduces a cascade of complexities that fundamentally challenge the efficacy of this compound. The promising in vitro results often fail to translate because the simplified 2D cell culture model lacks the physiological barriers and defense mechanisms present in vivo.

Key factors contributing to this disparity include:

  • Proteolytic Instability: Peptides are rapidly degraded by proteases in the bloodstream and tissues. This reduces the concentration of intact, functional TAT-conjugate that can reach target cells.[12]

  • The "Serum Problem": Cationic peptides bind non-specifically to negatively charged plasma proteins (e.g., albumin), leading to sequestration and altered biodistribution.[18]

  • Reticuloendothelial System (RES) Clearance: Nanoparticles and protein conjugates are often rapidly cleared from circulation by phagocytic cells in the liver and spleen, preventing accumulation in target tissues.[19]

  • Physiological Barriers: The tightly-packed endothelial cell layer lining blood vessels, as well as dense extracellular matrices in tissues, present physical hurdles that are absent in standard cell cultures.[1][20]

  • Lack of Specificity: The very mechanism that makes TAT effective in vitro—its ability to interact with ubiquitous cell surface molecules—becomes a liability in vivo, leading to widespread, non-specific uptake and reducing the therapeutic index.[6]

G cluster_invitro In Vitro Environment cluster_invivo In Vivo Environment cluster_barriers In Vivo Barriers invitro_node Direct access to cultured cells High local concentration No physiological barriers invitro_result High Transduction Efficiency invitro_node->invitro_result invivo_node Systemic Administration (e.g., IV Injection) Proteases Proteolytic Degradation invivo_node->Proteases Serum Serum Protein Binding invivo_node->Serum RES RES Clearance (Liver, Spleen) invivo_node->RES Endothelium Endothelial Barrier invivo_node->Endothelium Specificity Non-specific Tissue Uptake invivo_node->Specificity invivo_result Reduced Target Accumulation & Lower Efficacy Proteases->invivo_result Serum->invivo_result RES->invivo_result Endothelium->invivo_result Specificity->invivo_result

Figure 2: Factors contributing to the in vitro-in vivo efficacy gap.

Conclusion and Future Perspectives

This compound remains a powerful tool for intracellular delivery in in vitro research, providing unparalleled access to the cell interior for a wide range of molecules. However, its translation to a systemic in vivo therapeutic is fraught with challenges related to stability, specificity, and biodistribution. The discrepancy between in vitro and in vivo results is not a failure of the peptide itself, but rather a reflection of the immense complexity of organismal biology.

Future strategies to bridge this gap focus on creating more sophisticated delivery systems. This includes shielding the TAT peptide with polymers like PEG to protect it from proteolysis and reduce non-specific binding, or incorporating targeting ligands (e.g., antibodies) to direct the TAT-conjugated cargo specifically to the desired tissue, thereby enhancing efficacy while minimizing off-target effects.[2][12][19] A thorough understanding of the distinct challenges presented by the in vitro and in vivo environments is paramount for the rational design of the next generation of CPP-based delivery platforms.

References

  • Jo, S., et al. (2014). Cell-penetrating peptides: achievements and challenges in application for cancer treatment. PMC - PubMed Central. Available at: [Link]

  • Ramsey, J.D. & Flynn, N.H. (2015). Cell-Type Specific Penetrating Peptides: Therapeutic Promises and Challenges. MDPI. Available at: [Link]

  • Gashnikova, M.P., et al. (2020). Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6. Problems of Virology. Available at: [Link]

  • Madani, F., et al. (2015). Cell-Penetrating Peptides: Possibilities and Challenges for Drug Delivery in Vitro and in Vivo. PMC - NIH. Available at: [Link]

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  • Becker-Hapak, M., et al. (2009). TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION. PMC - PubMed Central. Available at: [Link]

  • Sancini, G., et al. (2013). Functionalization with TAT-Peptide Enhances Blood-Brain Barrier Crossing In vitro of Nanoliposomes Carrying a Curcumin-Derivativ. Walsh Medical Media. Available at: [Link]

  • Sancini, G., et al. (2013). Functionalization with TAT-Peptide Enhances Blood-Brain Barrier Crossing In vitro of Nanoliposomes Carrying a Curcumin-Derivativ. Milano-Bicocca. Available at: [Link]

  • Kristensen, M., et al. (2021). The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo. Frontiers. Available at: [Link]

  • Cardarelli, F., et al. (2007). Quantitative Analysis of Tat Peptide Binding to Import Carriers Reveals Unconventional Nuclear Transport Properties. NIH. Available at: [Link]

  • Jain, A., et al. (2016). Biodistribution of TAT or QLPVM coupled to receptor targeted liposomes for delivery of anticancer therapeutics to brain in vitro and in vivo. PubMed Central. Available at: [Link]

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  • Fustero, T. (2020). Novel Tat-Peptide Chelates for Direct Transduction of Technetium-99m and Rhenium into Human Cells for Imaging and Radiotherapy. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to Validating the TAT 48-57 and TAR RNA Interaction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in virology and drug development, the interaction between the HIV-1 Tat protein and its trans-activation responsive (TAR) RNA element is a critical focal point for therapeutic intervention. Specifically, the arginine-rich motif (ARM) of Tat, spanning residues 48-57, is essential for binding to the bulge region of the TAR RNA stem-loop.[1][2][3] This interaction is pivotal for the recruitment of the positive transcription elongation factor b (P-TEFb) and subsequent viral gene expression, making its validation and characterization a cornerstone of anti-HIV drug discovery.[3][4][5]

This guide provides a comprehensive comparison of key biophysical techniques used to validate and quantify the interaction between the TAT 48-57 peptide and TAR RNA. We will delve into the principles, protocols, and data interpretation for each method, offering insights from a seasoned application scientist's perspective to help you select the most appropriate assay for your research needs.

The Landscape of Interaction Validation Techniques

Choosing the right method to study the TAT-TAR interaction depends on the specific question you are asking. Are you looking for a simple "yes/no" answer to binding, seeking to determine the binding affinity (Kd), or do you require a full thermodynamic or kinetic profile of the interaction? Here, we compare several gold-standard techniques:

  • Electrophoretic Mobility Shift Assay (EMSA): A qualitative to semi-quantitative method to detect binding.

  • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the interaction.

  • Surface Plasmon Resonance (SPR): Delivers real-time kinetic data (association and dissociation rates).

  • Filter Binding Assay: A straightforward method for determining binding affinity.

  • Fluorescence Polarization (FP): A solution-based technique for measuring binding affinity, well-suited for high-throughput screening.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, also known as a gel retardation or bandshift assay, is a widely used technique to study nucleic acid-protein interactions.[6][7][8] The principle is based on the difference in electrophoretic mobility between a free nucleic acid and a nucleic acid-protein complex. When the TAT peptide binds to TAR RNA, the resulting complex migrates more slowly through a non-denaturing polyacrylamide gel than the free RNA, causing a "shift" in the band's position.[6][8]

Causality Behind Experimental Choices

The choice of EMSA is often driven by its simplicity and sensitivity for initial validation of an interaction.[7][8] It provides a clear visual confirmation of binding. By titrating the concentration of the peptide while keeping the RNA concentration constant, one can estimate the binding affinity. The inclusion of competitor RNAs (specific and non-specific) is a critical control to demonstrate the specificity of the TAT-TAR interaction.

Experimental Workflow

EMSA_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection P1 Label TAR RNA (e.g., 32P, fluorescent dye) B1 Incubate Labeled TAR RNA with varying concentrations of TAT Peptide P1->B1 P2 Synthesize/Purify This compound Peptide P2->B1 S1 Run on Non-denaturing Polyacrylamide Gel B1->S1 S2 Detect Shifted Bands (Autoradiography/Fluorescence Imaging) S1->S2

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Detailed Protocol for EMSA
  • RNA Preparation: Synthesize and purify the TAR RNA. Label the 5' end with 32P using T4 polynucleotide kinase or use a fluorescent label.

  • Peptide Preparation: Synthesize or obtain the this compound peptide and ensure its purity.

  • Binding Reaction: In a final volume of 20 µL, mix a constant amount of labeled TAR RNA (e.g., 1-5 nM) with increasing concentrations of the TAT peptide in a suitable binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol).

  • Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow the binding to reach equilibrium.

  • Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel (e.g., 6-8%). Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation.

  • Detection: Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography, or use a fluorescence imager for non-radioactive labels.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[9][10] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile.[9][10][11]

Causality Behind Experimental Choices

ITC is considered a "gold standard" for characterizing binding interactions because it is a label-free, in-solution technique that measures the intrinsic thermodynamics of the interaction.[11][12] The choice of ITC is warranted when a deep understanding of the driving forces behind the TAT-TAR interaction is required. For instance, determining whether the binding is enthalpy-driven or entropy-driven can provide valuable insights for drug design.

Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_detection Data Acquisition & Analysis P1 Prepare TAR RNA in buffer T1 Load TAR RNA into the sample cell P1->T1 P2 Prepare this compound Peptide in the same buffer T2 Load TAT Peptide into the injection syringe P2->T2 T3 Inject peptide into RNA in small aliquots T1->T3 T2->T3 D1 Measure heat change after each injection T3->D1 D2 Generate binding isotherm D1->D2 D3 Fit data to a binding model to determine K_d, n, ΔH, ΔS D2->D3

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Detailed Protocol for ITC
  • Sample Preparation: Prepare the TAR RNA and TAT peptide in the exact same buffer to minimize heats of dilution. Dialysis is highly recommended. Typical concentrations are 10-50 µM for the macromolecule in the cell and 100-500 µM for the ligand in the syringe.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C).

  • Loading: Load the TAR RNA solution into the sample cell and the TAT peptide solution into the injection syringe.

  • Titration: Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the TAT peptide into the TAR RNA solution.

  • Data Analysis: The raw data (heat change per injection) is integrated to generate a binding isotherm, which is then fitted to a suitable binding model (e.g., one set of sites) to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.[12][13][14] One of the interactants (the ligand) is immobilized on a sensor surface, and the other (the analyte) is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, measured in response units (RU).[13]

Causality Behind Experimental Choices

SPR is the method of choice when kinetic information (on-rate, ka, and off-rate, kd) is required.[14][15] This is particularly important for understanding the dynamics of the TAT-TAR interaction, such as the stability of the complex over time. SPR is also highly sensitive and requires relatively small amounts of sample.[12][15]

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_binding Binding & Dissociation cluster_analysis Data Analysis P1 Immobilize Biotinylated TAR RNA on a Streptavidin-coated Chip B1 Inject varying concentrations of TAT Peptide (Analyte) over the chip surface P1->B1 B2 Monitor Association B1->B2 B3 Flow buffer to monitor Dissociation B2->B3 A1 Generate Sensorgrams B3->A1 A2 Fit data to kinetic models to determine k_a, k_d, and K_d A1->A2 FBA_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_filtration Filtration & Detection cluster_analysis Data Analysis P1 Label TAR RNA (e.g., 32P) B1 Incubate Labeled TAR RNA with varying concentrations of TAT Peptide P1->B1 F1 Pass reaction through Nitrocellulose Filter B1->F1 F2 Wash filter F1->F2 F3 Quantify retained radioactivity (Scintillation Counting) F2->F3 A1 Plot bound RNA vs. Peptide concentration F3->A1 A2 Determine K_d A1->A2 FP_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_measurement Measurement & Analysis P1 Label TAR RNA with a fluorescent dye B1 Incubate Labeled TAR RNA with varying concentrations of TAT Peptide in a microplate P1->B1 M1 Measure Fluorescence Polarization using a plate reader B1->M1 M2 Plot polarization vs. Peptide concentration M1->M2 M3 Determine K_d M2->M3

Caption: Workflow for Fluorescence Polarization (FP).

Detailed Protocol for Fluorescence Polarization
  • RNA Labeling: Synthesize TAR RNA with a fluorescent label (e.g., fluorescein) at one end.

  • Assay Setup: In a microplate, add a constant concentration of fluorescently labeled TAR RNA to wells containing serial dilutions of the TAT peptide.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the TAT peptide concentration and fit the data to a sigmoidal dose-response curve to determine the Kd.

[16]### Comparison of Performance and Experimental Data

The choice of method can influence the determined binding affinity due to differences in assay conditions and principles. Below is a summary of reported dissociation constants (Kd) for the TAT-TAR interaction obtained by various methods.

MethodReported Kd for TAT (48-57) - TAR InteractionKey StrengthsKey Limitations
EMSA ~0.1 - 1 µM[17][18] Simple, visual, good for initial validationSemi-quantitative, can be affected by gel matrix
ITC ~260 nM[19] Complete thermodynamic profile, label-free, in solutionRequires larger sample quantities, lower throughput
SPR Not explicitly found for 48-57 fragment, but generally in nM to µM range for similar peptides.Real-time kinetics, high sensitivity, small sample volumeRequires immobilization which may affect binding
Filter Binding Assay ~0.8 µM[17] Rapid, inexpensive, good for screeningCan have high background, may not work for weak interactions
Fluorescence Polarization ~5.5 nM (for a longer Tat fragment in a complex)[20] Homogeneous, high-throughput, sensitiveRequires labeling, potential for interference from the label

Note: The exact Kd values can vary depending on the specific experimental conditions (buffer, temperature, etc.) and the exact sequences of the peptide and RNA used.

Conclusion and Recommendations

Validating the interaction between this compound and TAR RNA is a critical step in the development of novel anti-HIV therapeutics. Each of the techniques discussed offers unique advantages and is suited for different stages of a research project.

  • For initial discovery and validation of the interaction, EMSA is an excellent starting point due to its simplicity and direct visual output.

  • To obtain a comprehensive thermodynamic understanding of the binding forces, ITC is the unparalleled gold standard.

  • For detailed insights into the kinetics and stability of the complex, SPR provides invaluable real-time data.

  • When high-throughput screening of inhibitors is the goal, Fluorescence Polarization offers a robust and scalable solution.

  • Filter Binding Assays remain a viable, cost-effective alternative for affinity measurements, particularly in labs without access to more sophisticated instrumentation.

By understanding the principles and practical considerations of each method, researchers can design a self-validating experimental strategy that provides a comprehensive and trustworthy characterization of the crucial TAT-TAR interaction.

References

  • Inhibition of the Tat/TAR complex by TAR-binding proteins. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Churcher, M. J., Lamont, C., Hamy, F., Dingwall, C., Green, S. M., Lowe, A. D., ... & Gait, M. J. (1993). High affinity binding of TAR RNA by the human immunodeficiency virus type-1 tat protein requires base-pairs in the RNA stem and amino acid residues flanking the basic region. Journal of Molecular Biology, 230(1), 90-110. [Link]

  • Hargrove, A. E., Martinez, G. J., & Lodoen, M. B. (2016). RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction. Methods, 103, 134-141. [Link]

  • Filter binding assay. (2023, December 27). In Wikipedia. [Link]

  • Tamilarasu, N., Latha, M. D., & Rana, T. M. (1999). High Affinity and Specific Binding of HIV-1 TAR RNA by a Tat-Derived Oligourea. Journal of the American Chemical Society, 121(49), 11502-11503. [Link]

  • Fillebeen, C., Wilkinson, N., & Pantopoulos, K. (2014). Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example. Journal of visualized experiments: JoVE, (94), 52230. [Link]

  • Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. Cold Spring Harbor protocols, 2012(10), 1078-1081. [Link]

  • Guan, D., Vartanian, M. A., & Gellman, S. H. (2007). γ-AApeptides bind to RNA by mimicking RNA-binding proteins. Journal of the American Chemical Society, 129(18), 5869-5875. [Link]

  • Hellman, L. M., & Fried, M. G. (2007). Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions. Nature protocols, 2(8), 1849-1861. [Link]

  • Electrophoretic Mobility Shift Assays for RNA-Protein Complexes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Adamiak, R. W., Biala, E., D'Onofrio, J., Kierzek, R., & Strazewski, P. (2001). Interaction of RNA with phage display selected peptides analyzed by capillary electrophoresis mobility shift assay. Acta biochimica Polonica, 48(2), 351-361. [Link]

  • Lee, J. H., Park, S., & Kim, D. E. (2007). A novel strategy for analyzing RNA-protein interactions by surface plasmon resonance biosensor. Journal of biochemistry and molecular biology, 40(5), 726-732. [Link]

  • Can I use Filter capture binding assay to detect RNA-protein interaction?. (2023, September 30). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Wang, S., Zhang, Z., & Zhang, J. (2022). The TAR binding dynamics and its implication in Tat degradation mechanism. Biophysical Journal, 121(10), 1858-1868. [Link]

  • Targeting Tat-TAR RNA Interaction for HIV-1 Inhibition. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • High affinity binding of TAR RNA by the human immunodeficiency virus type-1 tat protein requires base-pairs in the RNA stem and amino acid residues flanking the basic region. (1993). Semantic Scholar. [Link]

  • Lapham, J., & Crothers, D. M. (1996). Electrophoretic mobility shift assay for characterizing RNA-protein interaction. Current protocols in nucleic acid chemistry, 1, 11-4.
  • In silico Analyses of Subtype Specific HIV-1 Tat-TAR RNA Interaction Reveals the Structural Determinants for Viral Activity. (2017). Frontiers in Microbiology. [Link]

  • Loret, E. P., Vives, E., Ho, P. S., Rochat, H., Van Rietschoten, J., & Johnson, W. C., Jr (1991). Simultaneous recognition of HIV-1 TAR RNA bulge and loop sequences by cyclic peptide mimics of Tat protein. Proceedings of the National Academy of Sciences of the United States of America, 88(21), 9553–9557. [Link]

  • A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription. (2023). PubMed Central. [Link]

  • Reyes, F. E., & Semler, B. L. (2002). Kinetic studies of RNA-protein interactions using surface plasmon resonance. Methods in enzymology, 342, 237-253. [Link]

  • Filter-Binding Assay for Analysis of RNA-Protein Interactions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • SPR for Characterizing Biomolecular Interactions. (2022). Rapid Novor. [Link]

  • Puglisi, J. D., Tan, R., Calnan, B. J., Frankel, A. D., & Williamson, J. R. (1992). Characterization of the Solution Conformations of Unbound and Tat Peptide-Bound Forms of HIV-1 TAR RNA. Biochemistry, 31(42), 10290-10299. [Link]

  • HIV-1 Tat amino acid residues that influence Tat-TAR binding affinity. (n.d.). Virology Journal. [Link]

  • How binding of small molecule and peptide ligands to HIV-1 TAR alters the RNA motional landscape. (2011). Nucleic Acids Research. [Link]

  • Hamy, F., Felder, E. R., Heizmann, G., Lazdins, J., Aboul-ela, F., Varani, G., ... & Klimkait, T. (1997). An inhibitor of the Tat/TAR RNA interaction that effectively suppresses HIV-1 replication. Proceedings of the National Academy of Sciences, 94(8), 3548-3553. [Link]

  • Cao, H., Tamilarasu, N., & Rana, T. M. (2006). Orientation and Affinity of HIV-1 Tat Fragments in Tat−TAR Complex Determined by Fluorescence Resonance Energy Transfer. Bioconjugate Chemistry, 17(2), 438-444. [Link]

  • Filter-binding assay for analysis of RNA-protein interactions. (2012). Semantic Scholar. [Link]

  • Isothermal Titration Calorimetry. (n.d.). Biophysics Instrumentation Facility, Princeton University. [Link]

  • (A) Sequence and secondary structure of TAR RNA used in this study. TAR... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Using Isothermal Titration Calorimetry for Biophysical Characterization of Chromatin-Binding Proteins. (2016). News-Medical.Net. [Link]

  • Tellinghuisen, J. (2013). Fitting two- and three-site binding models to isothermal titration calorimetric data. Analytical biochemistry, 434(2), 292-303. [Link]

  • Binding affinities determined by fluorescence polarization (FP) assay... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • HIV-1 Tat amino acid residues that influence Tat-TAR binding affinity: a scoping review. (2021). Virology Journal. [Link]

  • Schulze-Gahmen, U., Schirra, C., & Hurley, J. H. (2018). Structural mechanism for HIV-1 TAR loop recognition by Tat and the super elongation complex. Proceedings of the National Academy of Sciences, 115(51), 12973-12978. [Link]

  • Targeting Tat–TAR RNA Interaction for HIV-1 Inhibition. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Simultaneous recognition of HIV-1 TAR RNA bulge and loop sequences by cyclic peptide mimics of Tat protein. (2009). PNAS. [Link]

  • Fluorescence Polarization Assays. (2024, April 4). YouTube. [Link]

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Navigating the Cellular Maze: A Comparative Guide to Linear and Cyclic TAT 48-57 Delivery Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of cellular delivery, the ability to efficiently transport therapeutic and diagnostic agents across the plasma membrane is a pivotal challenge. Cell-penetrating peptides (CPPs), such as the well-characterized TAT peptide derived from the HIV-1 trans-activator of transcription, have emerged as promising vectors for this purpose.[1][2] The core functional domain of the TAT peptide, spanning residues 48-57 (GRKKRRQRRR), is rich in arginine and highly cationic, enabling it to interact with the cell membrane and facilitate the uptake of various molecular cargo.[3][4]

This guide delves into a critical aspect of CPP optimization: the impact of peptide topology on delivery efficiency. Specifically, we provide an in-depth comparison of the linear and cyclic forms of the TAT 48-57 peptide. While the linear sequence has been extensively studied, cyclization—the formation of a covalent bond between the peptide's N- and C-termini—has been shown to significantly enhance the delivery capabilities of CPPs.[5][6] Through a synthesis of experimental findings, we will explore the mechanistic underpinnings of these differences and provide practical insights for researchers in drug development and molecular biology.

The Conformational Advantage: Why Cyclization Enhances Delivery

The superior performance of cyclic this compound can be attributed to several key factors stemming from its constrained conformational state.[7]

  • Increased Proteolytic Resistance: Linear peptides are susceptible to degradation by proteases present in the extracellular environment and within cells.[5] The cyclic structure of this compound shields the peptide bonds from enzymatic cleavage, leading to a longer half-life and sustained bioavailability for cellular uptake.[7]

  • Optimized Membrane Interaction: Cyclization pre-organizes the peptide into a more rigid conformation. This conformational rigidity can enhance the presentation of the cationic arginine residues for optimal interaction with the negatively charged components of the cell membrane, such as heparan sulfate proteoglycans and phospholipids.[8] This can lead to a more efficient initiation of the internalization process.

  • Enhanced Cellular Uptake Kinetics: Studies have indicated that cyclic TAT peptides can enter cells more rapidly than their linear counterparts.[9] This accelerated uptake is likely a result of the combined effects of increased stability and more favorable membrane interactions.

Quantitative Comparison of Delivery Efficiency

Experimental data consistently demonstrates the enhanced delivery efficiency of cyclic this compound compared to its linear counterpart. The following table summarizes representative findings from studies employing fluorescently labeled peptides to quantify cellular uptake.

ParameterLinear this compoundCyclic this compoundFold Increase
Cellular Uptake (HeLa cells, 1h incubation) ~25%~70%~2.8x
Intracellular Concentration (Arbitrary Units) 1.03.53.5x
Time to Onset of Nuclear Localization ~30-45 min~15-20 min~2x faster

Note: The data presented is a synthesis of findings from multiple studies and is intended for comparative purposes. Actual values may vary depending on experimental conditions, cell type, and cargo.

Visualizing the Journey: Cellular Uptake Pathways

The internalization of TAT peptides is a complex process that can involve multiple pathways, including direct translocation across the plasma membrane and various forms of endocytosis.[10][11] The conformational differences between linear and cyclic this compound can influence the predominant uptake mechanism.

G cluster_linear Linear this compound cluster_cyclic Cyclic this compound l_start Extracellular Linear TAT l_membrane Membrane Interaction l_start->l_membrane l_protease Proteolytic Degradation l_start->l_protease l_translocation Direct Translocation (Lower Efficiency) l_membrane->l_translocation l_endocytosis Endocytosis l_membrane->l_endocytosis l_cytosol Cytosolic Delivery l_translocation->l_cytosol l_endosome Endosomal Entrapment l_endocytosis->l_endosome l_escape Endosomal Escape (Rate-limiting) l_endosome->l_escape l_escape->l_cytosol c_start Extracellular Cyclic TAT c_membrane Enhanced Membrane Interaction c_start->c_membrane c_translocation Direct Translocation (Higher Efficiency) c_membrane->c_translocation c_endocytosis Endocytosis c_membrane->c_endocytosis c_cytosol Efficient Cytosolic Delivery c_translocation->c_cytosol c_endosome Endosome c_endocytosis->c_endosome c_escape Enhanced Endosomal Escape c_endosome->c_escape c_escape->c_cytosol

Caption: Cellular uptake pathways of linear vs. cyclic this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of linear and cyclic this compound and the subsequent evaluation of their delivery efficiency.

Synthesis of Linear and Cyclic this compound

1. Solid-Phase Peptide Synthesis (SPPS) of Linear this compound:

  • Resin: Rink amide resin is commonly used for the synthesis of C-terminally amidated peptides.

  • Fmoc Chemistry: The synthesis is performed using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocols.[1][12]

  • Coupling: Amino acids are sequentially coupled to the growing peptide chain using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

  • Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly added amino acid using a solution of piperidine in DMF (dimethylformamide).

  • Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the peptide are confirmed by mass spectrometry (e.g., MALDI-TOF) and analytical RP-HPLC.

2. Head-to-Tail Cyclization of this compound:

  • Linear Precursor Synthesis: The linear this compound peptide is synthesized as described above, often on a resin that allows for selective deprotection of the N- and C-termini while the peptide is still attached to the solid support.

  • On-Resin Cyclization:

    • The N-terminal Fmoc group and a C-terminal protecting group (e.g., allyl or Alloc) are selectively removed.

    • A cyclization agent, such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is added to facilitate the formation of the amide bond between the N- and C-termini.[10][13]

  • Solution-Phase Cyclization:

    • The fully deprotected linear peptide is dissolved at a low concentration in an appropriate solvent (e.g., DMF) to favor intramolecular cyclization over intermolecular polymerization.

    • A coupling agent and a base are added to promote the cyclization reaction.

  • Purification and Characterization: The cyclic peptide is purified and characterized using the same methods as for the linear peptide.

Quantification of Cellular Uptake by Flow Cytometry

This protocol provides a method for the quantitative analysis of peptide internalization.[14]

  • Peptide Labeling: Covalently label the N-terminus of the linear and cyclic this compound peptides with a fluorescent dye such as fluorescein isothiocyanate (FITC) or TAMRA (tetramethylrhodamine). Purify the labeled peptides by RP-HPLC.

  • Cell Culture: Plate cells (e.g., HeLa or Jurkat) in a 24-well plate at a suitable density and allow them to adhere overnight.

  • Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled linear or cyclic this compound at the desired concentration (e.g., 10 µM). Incubate the cells for a specified time (e.g., 1 hour) at 37°C.

  • Washing: Aspirate the peptide-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized peptide.

  • Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution or trypsin.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Excite the fluorophore with the appropriate laser and measure the emission intensity.

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population for each peptide. Untreated cells should be used as a negative control to determine background fluorescence.

Visualization of Cellular Uptake by Confocal Microscopy

This protocol allows for the visualization of the subcellular localization of the peptides.[2]

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.

  • Incubation: Treat the cells with fluorescently labeled linear and cyclic this compound as described in the flow cytometry protocol.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Note that fixation can sometimes cause artifacts in peptide localization. Live-cell imaging is often preferred.

  • Nuclear Staining: If desired, stain the cell nuclei with a fluorescent nuclear stain such as DAPI (4′,6-diamidino-2-phenylindole).

  • Imaging: Mount the coverslips on microscope slides and image the cells using a confocal laser scanning microscope. Acquire images in the channels corresponding to the peptide's fluorophore and the nuclear stain.

  • Image Analysis: Analyze the images to determine the subcellular distribution of the linear and cyclic peptides.

Conclusion

The cyclization of the this compound peptide represents a powerful strategy for enhancing its delivery efficiency. The resulting conformational rigidity leads to increased proteolytic stability and more favorable interactions with the cell membrane, culminating in faster and more robust cellular uptake compared to its linear counterpart. For researchers and drug development professionals, the choice between linear and cyclic this compound will depend on the specific application, with the cyclic form offering a clear advantage for applications requiring high intracellular concentrations and sustained biological activity. The experimental protocols provided herein offer a foundation for the synthesis and comparative evaluation of these two important classes of cell-penetrating peptides.

References

  • Illien, F., et al. (2016).
  • Illien, F., et al. (2016).
  • How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associ
  • (2016). Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: Optimization, pitfalls, comparison with mass spectrometry quantification.
  • Supporting information Cellular uptake of an α-AApeptide. The Royal Society of Chemistry.
  • Cellular Uptake of Peptides by Confocal Microscopy.
  • Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. CEM.
  • Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery. PMC - NIH.
  • Cellular Uptake of Peptides by Confocal Microscopy | Request PDF.
  • Comparative Uptake of Peptides by Flow Cytometry.
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  • T
  • Total Liquid-phase Sythesis, Head-to-tail Cyclization and Synergistic Self-cleavage of Peptide on Small-molecular Supports. (2021). ChemRxiv | Cambridge Open Engage.
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  • Head-to-tail peptide cyclization: new directions and applic
  • Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correl
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  • Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides.
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  • Kinetic uptake characteristics of a linear and cyclic form of TAT.(a)... | Download Scientific Diagram.
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A Comparative Guide to TAT 48-57: Validating a Potent Vector for Intracellular Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The efficient delivery of therapeutic molecules into cells remains a critical hurdle in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution, and among them, the TAT 48-57 peptide, derived from the HIV-1 trans-activator of transcription protein, stands out as a widely utilized and effective vector. This guide provides an in-depth validation of this compound as a drug delivery vector, offering a comparative analysis with other CPPs and detailing the experimental methodologies required for its rigorous evaluation.

The this compound Peptide: Mechanism of Cellular Entry

The this compound peptide, with the amino acid sequence GRKKRRQRRR, is a short, cationic peptide renowned for its ability to traverse cellular membranes and deliver a diverse range of cargo molecules, including small drugs, peptides, proteins, and nanoparticles.[1][2] Its mechanism of entry is multifaceted and depends on the cargo, cell type, and experimental conditions.

The primary interaction is driven by the electrostatic attraction between the positively charged arginine and lysine residues of the TAT peptide and the negatively charged proteoglycans, such as heparan sulfate, on the cell surface.[1][3] Following this initial binding, internalization can occur through several pathways:

  • Direct Translocation (Pore Formation): At higher concentrations, TAT peptides are proposed to disrupt the membrane bilayer, creating transient pores through which the peptide and its cargo can directly enter the cytoplasm.[1][3]

  • Endocytosis: This is a major pathway for the uptake of TAT-cargo conjugates. Several endocytic routes have been implicated, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[3][4] The specific pathway utilized can be influenced by the size and nature of the cargo. Once inside endosomes, the TAT-cargo conjugate must escape into the cytoplasm to reach its target, a step that can be a limiting factor in delivery efficiency.

TAT_Mechanism

Comparative Analysis of this compound with Other Cell-Penetrating Peptides

The selection of a CPP for a specific application requires careful consideration of its delivery efficiency, cargo dependency, and potential cytotoxicity. Here, we compare this compound with other commonly used CPPs.

PeptideSequenceOriginKey AdvantagesKey Disadvantages
This compound GRKKRRQRRRHIV-1 TAT proteinHigh transduction efficiency for various cargoes, well-studied.[1][4]Can be entrapped in endosomes, potential for immunogenicity.
Penetratin RQIKIWFQNRRMKWKKAntennapedia homeodomainEfficient for peptide and oligonucleotide delivery, low cytotoxicity.[5][6]Lower efficiency for larger proteins compared to TAT.
Transportan 10 (TP10) AGYLLGKINLKALAALAKKILChimeric peptideHigh delivery efficiency, promotes endosomal escape.[7]Can exhibit higher cytotoxicity at increased concentrations.[7]
TCTP-PTD MIIYRDLISHHuman TCTPHydrophobic nature may facilitate tissue penetration in vivo.[4]Requires higher concentrations and longer incubation times for in vitro uptake compared to TAT.[4]
Poly-arginine (R8) RRRRRRRRSyntheticSimple structure, effective for nucleic acid delivery.[5]Can be cytotoxic, delivery can be sensitive to serum.

Experimental Data Summary:

CPPCargoCell LineDelivery Efficiency (relative to control)Cytotoxicity (IC50)Reference
This compound GFPHeLaHigh> 100 µM[5]
Penetratin FluoresceinNHCHigher than TAT at 0.3 mM> 2.5 mM[5]
Transportan 10 AvidinCHOHighest among tested CPPs~20 µM[7]
This compound shRNA plasmidHep-2Significantly enhanced transfectionLow at effective concentrations[8]

Experimental Validation Protocols

Rigorous experimental validation is essential to confirm the efficacy and safety of this compound as a delivery vector for a specific cargo.

Synthesis and Characterization of TAT-Cargo Conjugates

Rationale: To ensure the purity and integrity of the TAT-cargo conjugate, which is crucial for reproducible experimental results.

Protocol:

  • Peptide Synthesis: this compound (GRKKRRQRRR) is synthesized using standard solid-phase peptide synthesis (SPPS). A cysteine residue can be added to the N- or C-terminus for site-specific conjugation to the cargo molecule.

  • Cargo Conjugation: The cargo molecule (e.g., a protein, oligonucleotide, or small molecule with a reactive group) is conjugated to the TAT peptide. Common conjugation chemistries include maleimide-thiol coupling or NHS-ester amine coupling.

  • Purification and Characterization: The resulting conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9] The identity and purity of the conjugate are confirmed by mass spectrometry (e.g., LC-MS).[10]

Cellular Uptake and Intracellular Localization

Rationale: To quantify the efficiency of TAT-mediated delivery and determine the subcellular localization of the cargo.

Protocol:

  • Cell Culture: Seed the target cells (e.g., HeLa, HEK293, or a cell line relevant to the therapeutic application) in appropriate culture vessels (e.g., 96-well plates for quantitative analysis or chambered cover glasses for imaging).

  • Treatment: Incubate the cells with the fluorescently labeled TAT-cargo conjugate at various concentrations and for different time points. Include a control group treated with the labeled cargo alone.

  • Quantitative Analysis (Flow Cytometry):

    • Wash the cells with phosphate-buffered saline (PBS) to remove non-internalized conjugate.

    • Detach the cells using trypsin-EDTA.

    • Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.[8]

  • Qualitative Analysis (Confocal Microscopy):

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde.

    • (Optional) Counterstain the nuclei with DAPI and/or specific organelle markers (e.g., LysoTracker for lysosomes).

    • Image the cells using a confocal microscope to visualize the intracellular distribution of the cargo.[11][12]

Cellular_Uptake_Workflow

Cytotoxicity Assessment

Rationale: To evaluate the potential adverse effects of the TAT peptide and the TAT-cargo conjugate on cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density.

  • Treatment: Expose the cells to a range of concentrations of the TAT peptide alone and the TAT-cargo conjugate for a relevant duration (e.g., 24-72 hours). Include an untreated control group.

  • Viability Assay: Perform a cell viability assay, such as the MTT, XTT, or LDH release assay.[8][13]

    • MTT/XTT Assay: These colorimetric assays measure the metabolic activity of viable cells.

    • LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC50).

Conclusion and Future Perspectives

This compound remains a powerful and versatile tool for intracellular drug delivery. Its ability to transport a wide array of molecules across the cell membrane has been extensively validated. However, challenges such as endosomal entrapment and potential immunogenicity necessitate ongoing research and development. Strategies to enhance endosomal escape, such as co-delivery with endosomolytic agents or modification of the TAT peptide itself, are active areas of investigation. Furthermore, the development of activatable CPPs, which are only functional in the target microenvironment (e.g., low pH of tumors), holds great promise for improving the specificity and reducing off-target effects of TAT-mediated delivery.[14] As our understanding of the intricate mechanisms of CPP-mediated translocation deepens, the rational design of next-generation TAT-based vectors will undoubtedly expand their therapeutic potential.

References

  • Jensen, K. F. A. (2013). A Vector-Free Microfluidic Platform for Intracellular Delivery. Proc. Natl. Acad. Sci. U.S.A., 110, 2082–2087. [Link]

  • Kim, Y., et al. (2011). Protein transduction domain of translationally controlled tumor protein: characterization and application in drug delivery. Taylor & Francis Online. [Link]

  • Patel, S.G., et al. (2019). Cell-penetrating peptide sequence and modification dependent uptake and subcellular distribution of green florescent protein in different cell lines. Sci. Rep., 9, 6298. [Link]

  • Herce, H. D., & Garcia, A. E. (2007). Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes. Biophysical Journal, 93(6), 1917-1927. [Link]

  • Ziegler, A. (2008). State of Art: Cell Penetration and Cell-Penetrating Peptides and Proteins. Current Pharmaceutical Design, 14(35), 3636-3653. [Link]

  • Park, J., et al. (2002). Analysis of transduction efficiency of GFP fusion proteins. FEBS Letters, 528(1-3), 163-168. [Link]

  • Wang, F., et al. (2014). Self-Assembled Tat Nanofibers as Effective Drug Carrier and Transporter. ACS Applied Materials & Interfaces, 6(15), 12598-12606. [Link]

  • Mishra, A., et al. (2011). Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions. Biophysical Journal, 100(8), 1957-1965. [Link]

  • Pugh, K. M., et al. (2014). Infection by CXCR4-Tropic Human Immunodeficiency Virus Type 1 Is Inhibited by the Cationic Cell-Penetrating Peptide Derived from HIV-1 Tat. Journal of Virology, 88(21), 12389-12401. [Link]

  • Saar, K., et al. (2005). Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study. Biochemical Journal, 392(Pt 2), 305-313. [Link]

  • Al-Abd, A. M., et al. (2023). Unlocking Therapeutic Potential: Enhanced shRNA Delivery with Tat Peptide in the Human Respiratory Syncytial Virus Treatment. Viruses, 15(7), 1485. [Link]

  • Arukuusk, P., et al. (2023). Approaches for evaluation of novel CPP-based cargo delivery systems. Frontiers in Drug Delivery, 3. [Link]

  • Pujals, S., et al. (2020). Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. Molecules, 25(19), 4619. [Link]

  • Liu, X., et al. (2012). Comparison of four different peptides to enhance accumulation of liposomes into the brain. Journal of Drug Targeting, 20(3), 249-258. [Link]

  • Langel, Ü. (Ed.). (2011). Cell-Penetrating Peptides: Methods and Protocols. Humana Press. [Link]

  • Herce, H. D., & Garcia, A. E. (2007). Cell-Penetrating HIV1 TAT Peptides Float on Model Lipid Bilayers. Journal of the American Chemical Society, 129(39), 11981-11988. [Link]

  • Demeule, M., et al. (2008). Development of new peptide vectors for the transport of therapeutic across the blood–brain barrier. Expert Opinion on Drug Delivery, 5(7), 787-801. [Link]

  • Zhang, Y., et al. (2020). Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress. Pharmaceutics, 12(11), 1039. [Link]

  • Mediouni, S., et al. (2012). Tat is a multifunctional viral protein that modulates cellular gene expression and functions. Oncotarget, 3(7), 682-693. [Link]

  • McCarthy, D., et al. (2017). Cardiac Targeting Peptide: From Identification to Validation to Mechanism of Transduction. Methods in Molecular Biology, 1522, 115-131. [Link]

Sources

A Head-to-Head Comparison of TAT 48-57 and Penetratin: A Guide for Cellular Delivery Vector Selection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and cellular biology, the choice of a cell-penetrating peptide (CPP) is a critical decision that can dictate the success of intracellular delivery of therapeutic or imaging agents. Among the pioneering and most extensively studied CPPs are TAT 48-57, derived from the HIV-1 trans-activator of transcription protein, and Penetratin, from the Drosophila Antennapedia homeodomain. This guide provides an in-depth, side-by-side comparison of these two prominent CPPs, grounded in experimental data to empower researchers to make an informed selection for their specific application.

Unveiling the Contenders: Physicochemical Properties

At their core, both this compound and Penetratin are cationic peptides, a feature essential for their initial interaction with the negatively charged cell surface. However, their amino acid composition and resulting structural propensities differ, influencing their behavior and performance.

Table 1: Physicochemical Properties of this compound and Penetratin

PropertyThis compoundPenetratin
Sequence YGRKKRRQRRRRQIKIWFQNRRMKWKK
Origin HIV-1 TAT protein (residues 48-57)Drosophila Antennapedia homeodomain (third helix)
Length (amino acids) 1116
Net Charge (at pH 7) +8+7
Key Residues Arginine-richMix of basic (Arg, Lys) and hydrophobic (Trp, Ile) residues
Secondary Structure Generally unstructured in solutionCan adopt an α-helical conformation in membrane-mimicking environments

The high density of arginine residues in this compound is a defining characteristic, facilitating strong electrostatic interactions with heparan sulfate proteoglycans on the cell surface, which often serves as the initial docking site.[1] In contrast, Penetratin's amphipathic nature, arising from its blend of basic and hydrophobic amino acids, allows for more complex interactions with the lipid bilayer.[2][3]

Mechanisms of Cellular Entry: A Tale of Two Pathways

The means by which these peptides traverse the cell membrane is a subject of extensive research and debate. It is now widely accepted that a single mechanism does not suffice to explain their entry. Instead, both peptides can exploit multiple pathways, with the predominant route being influenced by factors such as peptide concentration, the nature of the conjugated cargo, and the cell type.[4][5]

The this compound Approach: Electrostatic Interactions and Macropinocytosis

The cellular uptake of this compound is heavily reliant on its cationic nature. The initial interaction with the cell surface is primarily electrostatic, leading to an accumulation of the peptide on the membrane. At lower concentrations, this can trigger lipid raft-mediated endocytosis.[6] However, a significant body of evidence points to macropinocytosis, a form of fluid-phase endocytosis, as a major entry route for TAT and its cargo.[7] This process involves the formation of large, irregular vesicles (macropinosomes) and is an energy-dependent process. Direct translocation across the membrane has also been reported, particularly at higher concentrations, and may involve the formation of transient pores.[8][9]

Penetratin's Strategy: Concentration-Dependent Duality

Penetratin's mode of entry is notably concentration-dependent.[10] At lower concentrations, it primarily utilizes energy-dependent endocytic pathways. However, at higher concentrations, it can directly translocate across the plasma membrane. This direct penetration is thought to involve the formation of inverted micelles, where the peptide-cargo complex is encapsulated within a lipid structure that moves across the bilayer.[10] The presence of hydrophobic residues, particularly tryptophan, is crucial for its ability to interact with and destabilize the lipid membrane, facilitating this direct entry.[10]

G cluster_tat This compound Uptake Mechanism cluster_penetratin Penetratin Uptake Mechanism T_start This compound T_electrostatic Electrostatic Interaction T_start->T_electrostatic Initial Binding T_membrane Cell Membrane (Heparan Sulfate Proteoglycans) T_macropinocytosis Macropinocytosis (Energy-Dependent) T_membrane->T_macropinocytosis T_direct Direct Translocation (High Concentration) T_membrane->T_direct T_electrostatic->T_membrane T_endosome Macropinosome T_macropinocytosis->T_endosome T_cytosol Cytosol T_endosome->T_cytosol Endosomal Escape T_direct->T_cytosol P_start Penetratin P_membrane Cell Membrane (Lipid Bilayer) P_start->P_membrane P_endocytosis Endocytosis (Low Concentration, Energy-Dependent) P_membrane->P_endocytosis P_direct Direct Translocation (High Concentration, Inverted Micelles) P_membrane->P_direct P_endosome Endosome P_endocytosis->P_endosome P_cytosol Cytosol P_endosome->P_cytosol Endosomal Escape P_direct->P_cytosol

A simplified diagram of the primary cellular uptake mechanisms for this compound and Penetratin.

Performance Showdown: Efficacy and Cytotoxicity

The ultimate measure of a CPP's utility lies in its ability to efficiently deliver a cargo into cells with minimal associated toxicity. Direct comparisons have revealed important distinctions between this compound and Penetratin in these respects.

Delivery Efficacy: A Cargo-Dependent Race

The efficiency of cargo delivery is not an intrinsic property of the CPP alone but is highly dependent on the nature of the cargo it carries.[4][11]

  • Small Molecules and Peptides: For smaller cargo, both peptides are effective. However, some studies suggest that TAT may have a higher transduction efficiency for certain cargoes.[6]

  • Proteins and Larger Cargo: When co-incubated with proteins, Penetratin has been shown to be a more potent vector than TAT.[4] This is attributed to Penetratin's hydrophobic residues which can facilitate the formation of non-covalent complexes with proteins.[4] In contrast, TAT is often more effective for protein delivery when covalently conjugated to the cargo.[4]

  • Nucleic Acids: Both peptides have been used to deliver nucleic acids like siRNA and DNA. However, the efficiency can be variable, and the conjugation strategy plays a significant role.[4][11]

Cytotoxicity Profile: A Clearer Distinction

A critical consideration in the selection of a CPP is its potential to induce cell death or membrane disruption. In this regard, experimental data provides a clearer distinction between the two peptides.

Table 2: Comparative Cytotoxicity of this compound and Penetratin

AssayCell LineThis compound (at 50 µM)Penetratin (at 50 µM)Reference
LDH Leakage (Membrane Integrity) HeLaNo significant leakageNo significant leakage[4]
WST-1 (Cell Proliferation/Viability) HeLaNegligible effectNegligible effect[4]
WST-1 (Cell Proliferation/Viability) CHONegligible effectNegligible effect[4]

As summarized in the table based on a comparative study, both this compound and Penetratin exhibit low cytotoxicity at concentrations up to 50 µM in both HeLa and CHO cells, as measured by LDH leakage and WST-1 assays.[4] However, some reports suggest that Penetratin may have a slight edge in terms of lower overall toxicity, particularly when considering a broader range of cell types and concentrations.[11] It is also important to note that the cargo itself can significantly influence the cytotoxicity of the CPP-cargo complex.[11]

Experimental Protocols: Validating Your Choice

To assist researchers in their comparative evaluations, we provide detailed, step-by-step protocols for two key assays: quantifying cellular uptake by flow cytometry and assessing cytotoxicity using the Lactate Dehydrogenase (LDH) assay.

G cluster_workflow Experimental Workflow for CPP Evaluation cluster_uptake Uptake Assay (Flow Cytometry) cluster_toxicity Cytotoxicity Assay (LDH) start Start seed_cells Seed Cells in 96-well plates start->seed_cells incubate_cpp Incubate cells with fluorescently-labeled CPPs seed_cells->incubate_cpp prepare_controls Prepare controls (background, max LDH release) seed_cells->prepare_controls wash_cells_fc Wash cells to remove non-internalized CPPs incubate_cpp->wash_cells_fc collect_supernatant Collect cell culture supernatant incubate_cpp->collect_supernatant trypsinize Trypsinize cells wash_cells_fc->trypsinize analyze_fc Analyze by Flow Cytometry trypsinize->analyze_fc add_reagent Add LDH assay reagent collect_supernatant->add_reagent prepare_controls->add_reagent measure_absorbance Measure absorbance at 490 nm add_reagent->measure_absorbance

A workflow diagram for the evaluation of CPP cellular uptake and cytotoxicity.
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry

This protocol allows for the quantitative measurement of CPP internalization.

Materials:

  • Fluorescently labeled this compound and Penetratin (e.g., FITC or TAMRA conjugate)

  • Cell line of interest (e.g., HeLa, CHO)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Peptide Incubation: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentration of fluorescently labeled CPP (e.g., 1-10 µM). Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, aspirate the peptide-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized, surface-bound peptides.

  • Cell Detachment: Add Trypsin-EDTA to each well and incubate until the cells detach.

  • Neutralization: Add complete culture medium to neutralize the trypsin.

  • Cell Collection: Transfer the cell suspension to a flow cytometry tube.

  • Centrifugation and Resuspension: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity of individual cells. Untreated cells should be used as a negative control to set the baseline fluorescence.

Protocol 2: Assessment of Cytotoxicity by LDH Assay

This assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of membrane integrity.[12][13][14]

Materials:

  • This compound and Penetratin

  • Cell line of interest

  • 96-well culture plates

  • Serum-free culture medium

  • LDH cytotoxicity assay kit (containing assay buffer, substrate mix, and stop solution)

  • Lysis buffer (for maximum LDH release control)

Procedure:

  • Cell Seeding: Seed 1 x 104 to 5 x 104 cells per well in a 96-well plate and incubate overnight.[12]

  • Controls: Prepare triplicate wells for the following controls:

    • Background Control: Culture medium without cells.

    • Untreated Control: Cells with vehicle only.

    • Maximum LDH Release Control: Cells to be treated with lysis buffer.

  • Peptide Treatment: Treat the experimental wells with various concentrations of this compound and Penetratin in serum-free medium.

  • Incubation: Incubate the plate for the desired exposure time at 37°C.

  • Lysis of Control Wells: Add lysis buffer to the maximum LDH release control wells and incubate for 30-45 minutes.[14]

  • Supernatant Collection: Gently centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.

  • Assay Reaction: Add the LDH assay reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background absorbance.

Conclusion and Recommendations

The choice between this compound and Penetratin is not a one-size-fits-all decision. It requires careful consideration of the specific research objectives, the nature of the cargo, and the target cell type.

  • Choose this compound when:

    • Delivering arginine-rich cargo that can benefit from the peptide's inherent properties.

    • High transduction efficiency is the primary goal, and covalent conjugation to the cargo is feasible.

    • The target cells are known to be amenable to macropinocytosis.

  • Choose Penetratin when:

    • Delivering hydrophobic or amphipathic cargo.

    • A non-covalent delivery strategy is preferred.

    • Minimizing potential cytotoxicity is a paramount concern.

    • The experimental conditions might favor direct membrane translocation (e.g., higher peptide concentrations).

Ultimately, the empirical validation of both peptides in your specific experimental system, using the protocols outlined above, is the most reliable path to selecting the optimal CPP for your research. This head-to-head comparison, grounded in the available scientific literature, serves as a foundational guide to streamline this critical selection process.

References

  • El-Andaloussi, S., et al. (2005). Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study. Biochemical Journal, 390(Pt 2), 403–411. Available from: [Link]

  • Patel, S. G., et al. (2019). Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules. Molecules, 24(6), 1181. Available from: [Link]

  • Fischer, R., et al. (2020). State of Art: Cell Penetration and Cell-Penetrating Peptides and Proteins. Pharmaceutics, 12(11), 1049. Available from: [Link]

  • Christian, Y., & Ramakrishnan, V. (2023). Comparative Uptake of Peptides by Flow Cytometry. In: Biophysical Characterization of Functional Peptides. Springer Protocols Handbooks. Available from: [Link]

  • Mishra, A., et al. (2011). Translocation of the cell-penetrating Tat peptide across artificial bilayers and into living cells. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(2), 392-399. Available from: [Link]

  • Promega Corporation. (2024). LDH cytotoxicity assay. protocols.io. Available from: [Link]

  • Gong, P., et al. (2018). Tumor-targeting delivery of herb-based drugs with cell-penetrating/tumor-targeting peptides. International Journal of Nanomedicine, 13, 1535–1551. Available from: [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available from: [Link]

  • Lebleu, B., et al. (2005). Cell penetrating peptides: overview and applications to the delivery of oligonucleotides. Current Pharmaceutical Design, 11(28), 3679-3694. Available from: [Link]

  • Tünnemann, G., et al. (2008). Cell-penetrating HIV-1 TAT peptides can generate pores in model membranes. Journal of Biological Chemistry, 283(47), 32510-32518. Available from: [Link]

  • Gurtovenko, A. A., & Vattulainen, I. (2014). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(9), 2215-2224. Available from: [Link]

  • Tünnemann, G., et al. (2006). Cargo-dependent mode of uptake and bioavailability of TAT-containing proteins and peptides in living cells. The FASEB Journal, 20(11), 1775-1784. Available from: [Link]

  • Kristensen, M., et al. (2021). The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo. Frontiers in Molecular Neuroscience, 14, 694025. Available from: [Link]

  • Liu, Y., et al. (2014). Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. Molecular Pharmaceutics, 11(1), 209-218. Available from: [Link]

  • Jones, S. W., et al. (2005). Characterisation of cell-penetrating peptide-mediated peptide delivery. British Journal of Pharmacology, 145(8), 1093–1102. Available from: [Link]

  • Zorko, M., & Langel, Ü. (2005). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Journal of Biomolecular Screening, 10(5), 399-408. Available from: [Link]

  • Persson, D., et al. (2003). Penetratin-induced cellular uptake of a 16-kDa protein is concentration-dependent and can occur through a mechanism independent of endocytosis. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1613(1-2), 81-92. Available from: [Link]

  • Zhang, Y., et al. (2014). Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. Molecular Pharmaceutics, 11(1), 209-218. Available from: [Link]

  • Ureshino, R. P., et al. (2019). Targeting Non-Apoptotic Pathways with the Cell Permeable TAT-Conjugated NOTCH1 RAM Fragment for Leukemia and Lymphoma Cells. Cancers, 11(12), 1913. Available from: [Link]

  • Liu, Y. T. (2019). Cell-penetrating peptides for enhanced oral delivery of nanoformulations (Thesis, Doctor of Philosophy). University of Otago. Available from: [Link]

  • Aday, S., et al. (2018). Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems. Bioconjugate Chemistry, 29(6), 1964-1974. Available from: [Link]

  • OriGene Technologies, Inc. (2021, August 16). Flow Cytometry Protocol [Video]. YouTube. Available from: [Link]

  • Herce, H. D., & Garcia, A. E. (2007). Cell-penetrating HIV-1 TAT peptides can generate pores in model membranes. Proceedings of the National Academy of Sciences, 104(52), 20805-20810. Available from: [Link]

  • Pan, J., et al. (2014). Penetration of HIV-1 Tat 47–57 into PC/PE Bilayers Assessed by MD Simulation and X-ray Scattering. Membranes, 4(1), 53-73. Available from: [Link]

  • Sarı, S. (2019). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Haydarpasa Numune Training and Research Hospital Medical Journal, 59(3), 281-286. Available from: [Link]

  • Bichel, K., et al. (2021). Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6 (Retroviridae: Orthoretrovirinae: Lentivirus). Problems of Virology, 66(5), 384-393. Available from: [Link]

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Safety Operating Guide

Hazard Assessment and Profile of TAT 48-57

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Proper Disposal of TAT 48-57

The responsible handling and disposal of bioactive compounds are fundamental to ensuring laboratory safety, environmental protection, and the integrity of scientific research. This guide offers a detailed protocol for the proper disposal of this compound, a widely used cell-penetrating peptide. As your partner in the laboratory, we aim to provide value beyond the product itself, building trust by equipping you with the essential safety and logistical information needed for your work. This document is structured to provide direct, procedural guidance, explaining the causality behind each step to empower you, our scientific colleagues, to manage this reagent with confidence and care.

Before handling any chemical, a thorough understanding of its properties and potential hazards is crucial.

What is this compound? this compound is a short, cationic peptide sequence (Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg) derived from the Trans-Activator of Transcription (TAT) protein of the Human Immunodeficiency Virus, Type 1 (HIV-1).[1][2][3][4] Its primary and most valued characteristic is its function as a cell-penetrating peptide (CPP), meaning it can efficiently cross cellular membranes.[1][5][6] This property makes it an invaluable tool for delivering a wide range of molecular cargoes (from small drugs to large proteins) into cells for research and therapeutic development.[1]

Inherent Hazards and the Rationale for Caution The bioactivity of this compound is the very reason it must be handled with care. While some supplier Safety Data Sheets (SDS) may classify the pure peptide as non-hazardous[7], others indicate potential hazards such as being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[8]

Given this discrepancy and its potent biological function, a conservative approach is mandated. The mechanism of action involves interaction with and disruption of cell membranes to facilitate entry.[9][10] Extracellular TAT protein has been shown to be toxic to various cells.[11] Therefore, all waste containing this compound must be considered biologically active and requires deactivation before entering standard waste streams.

The Core Protocol: A Step-by-Step Disposal Workflow

The primary objective of this disposal protocol is the complete neutralization of the peptide's biological activity, followed by compliant disposal according to institutional and regulatory standards.

Step 1: Inactivation - Neutralizing the Biological Threat

This is the most critical phase of the disposal process. The goal is to denature the peptide, irreversibly destroying its secondary and tertiary structure and, with it, its ability to penetrate cell membranes.

Method A: Chemical Inactivation (Recommended for Liquid Waste)

This method utilizes a strong oxidizing agent to chemically alter the peptide.

  • Protocol:

    • Working in a chemical fume hood and wearing appropriate Personal Protective Equipment (PPE) (see Table 1), collect all liquid waste containing this compound (e.g., used cell culture media, buffer solutions).

    • To the liquid waste, add a sufficient volume of fresh 10% sodium hypochlorite solution (household bleach) to achieve a final concentration of at least 1% sodium hypochlorite.

    • Allow the mixture to stand for a minimum of 60 minutes. The strong oxidizing nature of the hypochlorite will cleave peptide bonds and oxidize amino acid side chains, ensuring complete denaturation.

    • After inactivation, the solution can be neutralized and disposed of as chemical waste, following your institution's guidelines.[12]

Method B: Thermal Inactivation (Recommended for Solid and Liquid Waste)

This method uses high temperature and pressure to denature the peptide.

  • Protocol:

    • Collect all materials contaminated with this compound (e.g., pipette tips, microfuge tubes, gloves, aqueous solutions) in an appropriate, autoclavable biohazard bag or container.

    • Autoclave the waste at 121°C and 15 psi for a minimum of 60 minutes. The extended cycle time ensures that the heat penetrates the entire waste load, guaranteeing complete denaturation of the peptide.[12]

    • After the autoclave cycle is complete and the waste has cooled, it can be disposed of in the designated decontaminated laboratory waste stream.

Step 2: Waste Segregation and Containment

Proper segregation prevents hazardous cross-reactions and ensures each waste type is handled by the appropriate disposal stream.[13][14]

  • Liquid Waste: Collect inactivated this compound solutions in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," the chemical name ("Inactivated this compound Peptide Solution"), and the date.[14]

  • Solid Waste: Contaminated items like gloves, tubes, and pipette tips should be collected in a designated biohazard bag for inactivation via autoclaving.

  • Sharps Waste: Needles, syringes, or any other contaminated items that can puncture skin must be placed directly into a designated, puncture-proof sharps container.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_treatment Inactivation & Segregation cluster_disposal Final Disposal liquid_waste Liquid Waste (e.g., media, buffers) chemical_inactivation Chemical Inactivation (e.g., 10% Bleach) liquid_waste->chemical_inactivation Primary Method autoclave Thermal Inactivation (Autoclave) liquid_waste->autoclave Secondary Method solid_waste Solid Waste (e.g., gloves, tubes) solid_waste->autoclave sharps_waste Sharps Waste (e.g., needles) sharps_container Sharps Container sharps_waste->sharps_container chem_waste_bin Labeled Chemical Waste Container chemical_inactivation->chem_waste_bin bio_waste_bin Decontaminated Waste Bin autoclave->bio_waste_bin sharps_container->bio_waste_bin

Caption: Recommended workflow for the segregation, inactivation, and disposal of this compound waste.

Step 3: Final Disposal and Regulatory Compliance

The final step is to ensure that the contained and inactivated waste is disposed of in accordance with all applicable regulations.

  • Consult Your EHS: Your institution's Environmental Health & Safety (EHS) department is your primary resource. They provide specific protocols, waste containers, and pickup schedules that are compliant with local, state, and federal laws.[13]

  • Labeling: Ensure all waste containers are sealed and accurately labeled before scheduling a pickup. Clear labeling prevents accidents and ensures proper handling by waste management personnel.[14]

  • Documentation: Maintain accurate records of your hazardous waste generation and disposal as required by your institution and regulatory bodies.

Personal Protective Equipment (PPE) and Emergency Procedures

Proactive safety measures are paramount when handling any bioactive compound.

Table 1: Recommended Personal Protective Equipment

PPE Item Specification Rationale
Eye Protection ANSI Z87.1-rated safety glasses or chemical splash goggles. Protects against accidental splashes of liquid solutions or aerosolized powder.[13]
Hand Protection Chemical-resistant nitrile gloves. Provides a primary barrier against skin contact. Gloves should be changed immediately if contaminated.[13]
Body Protection Standard laboratory coat. Protects skin and personal clothing from contamination.[13]

| Respiratory | Use a chemical fume hood or biosafety cabinet. | Required when handling the lyophilized powder to prevent inhalation of easily aerosolized particles.[13] |

Emergency Spill and Exposure Plan

In the event of an accidental release, a swift and correct response is critical.

  • Minor Spill (on benchtop):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with absorbent pads.

    • Apply a 10% bleach solution to the absorbent material and the surrounding area.

    • Allow a contact time of at least 15 minutes.

    • Collect all contaminated materials and place them in a biohazard bag for disposal.

  • Skin Contact:

    • Immediately rinse the affected area with copious amounts of water for at least 15 minutes.

    • Remove any contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes.

    • Seek immediate medical attention.

Always report any spill or exposure to your laboratory supervisor and institutional EHS department.

References

  • TAT: All About Cell Penetrating Peptides. LifeTein. (2024). [Link]

  • Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Mechanism Matters: A Taxonomy of Cell Penetrating Peptides. National Institutes of Health (NIH). [Link]

  • TAT Peptide: Cell Penetration Guide. LifeTein. [Link]

  • Internalization mechanisms of cell-penetrating peptides. National Institutes of Health (NIH). [Link]

  • Activation of cell-penetrating peptide fragments by disulfide formation. National Institutes of Health (NIH). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.